Trivinylmethoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(ethenyl)-methoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTZMGROHNUACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618647 | |
| Record name | Triethenyl(methoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193828-96-5 | |
| Record name | Triethenyl(methoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatility of Trivinylmethoxysilane
An In-Depth Technical Guide to the Synthesis and Characterization of Trivinylmethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Trivinylmethoxysilane ((CH₂=CH)₃SiOCH₃) is an organosilicon compound of significant interest in materials science and polymer chemistry. As a trifunctional organosilane, it possesses three reactive vinyl groups and one hydrolyzable methoxy group. This unique structure allows it to act as a versatile crosslinking agent, coupling agent, and monomer. The vinyl groups can participate in various polymerization reactions, such as free-radical or addition reactions, while the methoxy group enables it to bond covalently to inorganic substrates (like glass, silica, or metal oxides) through hydrolysis and condensation. This dual reactivity makes it an indispensable component in the formulation of adhesives, sealants, composites, and coatings, where it enhances adhesion, improves mechanical properties, and increases thermal stability. This guide provides a detailed exploration of its synthesis and a comprehensive protocol for its characterization, grounded in established chemical principles.
Part 1: Synthesis of Trivinylmethoxysilane
The synthesis of trivinylmethoxysilane is most effectively and commonly achieved via the Grignard reaction. This classic organometallic approach allows for the precise formation of carbon-silicon bonds. Alternative methods, such as the direct process, are used industrially for simpler silanes but offer less selectivity for more complex molecules like trivinylmethoxysilane.
Core Synthesis Pathway: The Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of C-C and C-heteroatom bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic center. In this case, vinylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic silicon atom of a suitable precursor, such as trichloromethoxysilane (Cl₃SiOCH₃), to form the desired trivinylmethoxysilane.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[1] This would quench the reagent, converting it to ethane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used to ensure the stability and reactivity of the vinylmagnesium bromide.
-
Inert Atmosphere: To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is conducted under an inert atmosphere, such as dry nitrogen or argon.
-
Precursor Choice: Trichloromethoxysilane is an ideal precursor. The silicon-chlorine bonds are highly polarized and reactive, making them excellent leaving groups upon nucleophilic attack by the Grignard reagent. The methoxy group is less reactive and generally remains intact during this stage.
Caption: Grignard synthesis of trivinylmethoxysilane.
Experimental Protocol: Grignard Synthesis
Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Trichloromethoxysilane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, a condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen gas for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with trichloromethoxysilane dissolved in anhydrous THF.
-
Grignard Addition: Fill the dropping funnel with the vinylmagnesium bromide solution. Cool the reaction flask to 0°C using an ice bath.
-
Reaction: Add the vinylmagnesium bromide solution dropwise to the stirred solution of trichloromethoxysilane over 1-2 hours. Maintain the temperature below 10°C to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and precipitate the magnesium salts. This is a safer alternative to adding water directly, which can cause a violent reaction.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure trivinylmethoxysilane. The boiling point is approximately 131-133°C at atmospheric pressure.[2]
| Parameter | Condition | Rationale |
| Reactants | Vinylmagnesium Bromide, Trichloromethoxysilane | Nucleophile and electrophile for C-Si bond formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent required to stabilize the Grignard reagent. |
| Temperature | 0-10°C during addition | Controls the exothermic reaction and minimizes side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and quenching of the Grignard reagent. |
| Workup | Saturated NH₄Cl, Anhydrous MgSO₄ | Safely quenches the reaction and removes water from the product. |
| Purification | Fractional Distillation | Separates the product from solvent and high-boiling impurities. |
Part 2: Characterization of Trivinylmethoxysilane
Confirming the identity, structure, and purity of the synthesized trivinylmethoxysilane is a critical step that relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: General workflow for product purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of the vinyl and methoxy groups and their connectivity to the silicon atom.[3]
Protocol:
-
Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4][5]
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Expected Data:
-
¹H NMR: Two distinct signals are expected.
-
A complex multiplet between δ 5.8-6.2 ppm , integrating to 9 protons, corresponding to the three vinyl groups (-CH=CH₂).
-
A sharp singlet around δ 3.5-3.6 ppm , integrating to 3 protons, corresponding to the methoxy group (-OCH₃).[6]
-
-
¹³C NMR: Three signals are expected.
-
Two signals in the vinyl region (δ 130-140 ppm ) for the two distinct carbons of the vinyl groups.
-
One signal around δ 50-52 ppm for the methoxy carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Protocol:
-
Acquire a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates).
-
Apply a small drop of the neat liquid sample.
-
Record the spectrum, typically from 4000 to 600 cm⁻¹.
Expected Data: The FTIR spectrum provides a molecular fingerprint, with key vibrational bands confirming the structure.[8]
-
~3060 cm⁻¹: =C-H stretch (vinyl group).
-
~2950 cm⁻¹: C-H stretch (methoxy group).
-
~1600 cm⁻¹: C=C stretch (vinyl group).
-
~1408 cm⁻¹: Si-CH=CH₂ deformation.
-
~1090-1070 cm⁻¹: Strong, broad Si-O-C stretch, a characteristic band for alkoxysilanes.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to assess purity and confirm molecular weight.[10]
Protocol:
-
Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Run a temperature program to elute the compound.
Expected Data:
-
Gas Chromatogram: A single major peak should be observed, indicating a high degree of purity. The retention time is characteristic of the compound under the specific GC conditions.[11][12]
-
Mass Spectrum: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[13]
-
Molecular Ion (M⁺): A peak at m/z ≈ 156 , corresponding to the molecular weight of C₇H₁₂OSi.
-
Key Fragments: Peaks corresponding to the loss of a vinyl group (M-27), a methoxy group (M-31), or other rearrangements.
-
| Technique | Observed Signal/Value | Interpretation |
| ¹H NMR | δ 5.8-6.2 (m, 9H), δ 3.5-3.6 (s, 3H) | Confirms presence of three vinyl groups and one methoxy group. |
| FTIR | ~1600 cm⁻¹ (C=C), ~1080 cm⁻¹ (Si-O-C) | Confirms key vinyl and methoxysilane functional groups. |
| GC-MS | Single major peak in GC; m/z ≈ 156 in MS | Indicates high purity and confirms the correct molecular weight. |
Safety and Handling
Trivinylmethoxysilane is a flammable liquid and vapor (H226).[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts slowly with moisture, so it should be stored in a tightly sealed container under an inert atmosphere.[2]
References
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ResearchGate. (n.d.). Scheme 1. (a) Synthesis of triethoxysilane hydrosilylated octavinyl polyhedral oligomeric silsesquioxane (OV-POSS-SILY). Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4, and (c) product S4. Retrieved from [Link]
- Google Patents. (n.d.). US7429672B2 - Process for the direct synthesis of trialkoxysilane.
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ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b).... Retrieved from [Link]
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SpringerLink. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]
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PubMed. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Retrieved from [Link]
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University of Toronto. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]
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PubMed. (2013). Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). The hydrosilylation reaction of olefins with triethoxysilane. Retrieved from [Link]
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NIST WebBook. (n.d.). Silane, triethoxymethyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Retrieved from [Link]
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Wiley Online Library. (n.d.). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Retrieved from [Link]
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Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]
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Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Retrieved from [Link]
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YouTube. (2020). Grignard Reaction lab, Synthesis of Triphenylmethanol. Retrieved from [Link]
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YouTube. (2025). What Is TMS In Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]
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MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatogram of 3-aminopropyltriethoxysilane, 3-methacryloxypropyltrimethoxysilane and 3-glycidoxypropyltrimethoxysilane. Retrieved from [Link]
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YouTube. (2019). Why tetramethylsilane (TMS) is used as the reference standard in NMR?. Retrieved from [Link]
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An In-Depth Technical Guide to Trivinylmethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trivinylmethoxysilane (TVMS) is a versatile organosilicon compound characterized by the presence of three reactive vinyl groups and a hydrolyzable methoxy group attached to a central silicon atom. This unique combination of functionalities makes it a valuable crosslinking and coupling agent in a wide array of applications, particularly in polymer and materials science. Its ability to form stable covalent bonds with both organic polymers and inorganic substrates allows for the creation of hybrid materials with enhanced mechanical, thermal, and adhesive properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of trivinylmethoxysilane, offering insights for researchers and professionals working in materials development and related fields.
Chemical Structure and Properties
Trivinylmethoxysilane is a clear, colorless liquid with the chemical formula C₇H₁₂OSi and a molecular weight of 140.26 g/mol .[1] The central silicon atom is bonded to three vinyl (-CH=CH₂) groups and one methoxy (-OCH₃) group, resulting in a tetrahedral geometry.
Molecular Structure
Computational modeling and spectroscopic analyses are essential to fully elucidate the three-dimensional structure of trivinylmethoxysilane, including its precise bond lengths and angles. Due to the rotational freedom around the Si-C and Si-O bonds, the molecule can adopt various conformations. Theoretical studies are instrumental in determining the most stable geometric arrangement.
Diagram: Molecular Structure of Trivinylmethoxysilane
A 2D representation of the trivinylmethoxysilane molecule.
Physical and Chemical Properties
A summary of the key physical and chemical properties of trivinylmethoxysilane is presented in the table below.
| Property | Value |
| CAS Number | 193828-96-5[1] |
| Molecular Formula | C₇H₁₂OSi[1] |
| Molecular Weight | 140.26 g/mol [1] |
| Boiling Point | 131-133 °C[1] |
| Density | ~0.818 g/cm³[1] |
| Refractive Index | 1.4400[1] |
| Flash Point | 26 °C[1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |
Synthesis of Trivinylmethoxysilane
The synthesis of trivinylmethoxysilane can be achieved through a Grignard reaction, a versatile method for forming carbon-silicon bonds. This typically involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable silicon-containing precursor.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Trichloromethoxysilane
-
Iodine (as an initiator)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine and a minimal amount of anhydrous THF.
-
Initiate the reaction by adding a small amount of a solution of vinyl bromide in anhydrous THF. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the start of the Grignard reaction.
-
Slowly add the remaining vinyl bromide solution to maintain a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of vinylmagnesium bromide.
-
Reaction with Trichloromethoxysilane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of trichloromethoxysilane in anhydrous diethyl ether via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and slowly pour it into a stirred solution of saturated ammonium chloride to quench any unreacted Grignard reagent and precipitate the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield pure trivinylmethoxysilane.
Reactivity and Mechanisms
The utility of trivinylmethoxysilane as a coupling and crosslinking agent stems from the distinct reactivity of its vinyl and methoxy groups.
Hydrolysis and Condensation of the Methoxy Group
The methoxy group is susceptible to hydrolysis in the presence of water, leading to the formation of a silanol group (-Si-OH) and methanol. This reaction is a critical first step in the adhesion to inorganic substrates. The resulting silanol groups are highly reactive and can condense with other silanol groups (either from other trivinylmethoxysilane molecules or from the surface of an inorganic material) to form stable siloxane bridges (Si-O-Si). This condensation process is responsible for the formation of a durable interface between the organic polymer and the inorganic filler or substrate.
Diagram: Hydrolysis and Condensation of Trivinylmethoxysilane
Simplified reaction pathway for the hydrolysis and condensation of trivinylmethoxysilane on an inorganic substrate.
Radical-Initiated Grafting of Vinyl Groups
The three vinyl groups of trivinylmethoxysilane are readily susceptible to free-radical polymerization. In the presence of a radical initiator, such as a peroxide, the vinyl groups can be grafted onto the backbone of a polymer, such as polyethylene. This process introduces pendant silane functionalities along the polymer chain. These grafted silane groups can then undergo hydrolysis and condensation, leading to crosslinking between polymer chains and creating a robust, three-dimensional network. This crosslinking significantly improves the mechanical strength, thermal stability, and solvent resistance of the polymer.
Applications in Materials Science
The dual reactivity of trivinylmethoxysilane makes it a highly effective adhesion promoter and crosslinking agent in a variety of composite materials.
Adhesion Promoter in Polymer Composites
Trivinylmethoxysilane is widely used to improve the adhesion between organic polymers and inorganic fillers or reinforcements, such as glass fibers, silica, and metal oxides. By forming covalent bonds with both the polymer matrix and the inorganic surface, it creates a strong and durable interface, leading to improved stress transfer and overall composite performance. For instance, in polyethylene composites, the addition of silane coupling agents has been shown to significantly enhance adhesion strength.[1][2]
Crosslinking of Polyethylene
The grafting of trivinylmethoxysilane onto polyethylene followed by moisture-induced crosslinking is a common industrial process for producing crosslinked polyethylene (XLPE). This material exhibits superior mechanical properties, including increased tensile strength and improved resistance to creep and environmental stress cracking, making it suitable for applications such as wire and cable insulation, pipes for hot and cold water, and in the automotive industry. Studies on vinyltrimethoxysilane-crosslinked high-molecular-weight polyethylene have demonstrated improvements in wear resistance.[3][4]
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
In the ¹H NMR spectrum, the vinyl protons are expected to appear in the region of 5.5-6.5 ppm, exhibiting complex splitting patterns due to geminal and vicinal couplings. The methoxy protons will give a sharp singlet around 3.5 ppm. In the ¹³C NMR spectrum, the vinyl carbons will resonate in the olefinic region (typically 120-140 ppm), while the methoxy carbon will appear around 50 ppm. Spectral databases for organosilicon compounds can aid in the precise assignment of these peaks.[5][6]
FTIR Spectroscopy
The FTIR spectrum of trivinylmethoxysilane will show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C=C stretching (vinyl): ~1600 cm⁻¹
-
=C-H stretching (vinyl): ~3050-3100 cm⁻¹
-
Si-O-C stretching: A strong band around 1080-1100 cm⁻¹
-
C-H stretching (methoxy): ~2840-2960 cm⁻¹
-
Si-C stretching: ~700-800 cm⁻¹
Databases of FTIR spectra for organosilicon compounds are valuable resources for detailed spectral analysis.[7][8][9][10]
Safety and Handling
Trivinylmethoxysilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
Trivinylmethoxysilane is a key organofunctional silane that plays a critical role in the development of advanced materials. Its unique molecular structure, featuring both hydrolyzable methoxy and polymerizable vinyl groups, enables it to effectively couple organic polymers to inorganic substrates and to create robust crosslinked polymer networks. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and major applications, offering valuable insights for researchers and professionals in the fields of materials science and chemical engineering. Further research into the precise structure-property relationships and the optimization of its use in various composite systems will continue to expand its utility in creating innovative and high-performance materials.
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ResearchGate. (2020, June 24). How to get the bond length and bond angle distribution for a molecule from molecular simulation results? Retrieved from [Link]
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Trivinylmethoxysilane: A Comprehensive Technical Guide for Advanced Applications
This in-depth technical guide provides a comprehensive overview of Trivinylmethoxysilane (CAS No. 193828-96-5), a versatile trifunctional organosilane. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, reactivity, and potential applications, particularly in the realms of polymer chemistry and biomedical materials.
Introduction to Trivinylmethoxysilane
Trivinylmethoxysilane is a unique organofunctional silane characterized by the presence of three reactive vinyl groups and one hydrolyzable methoxy group attached to a central silicon atom. This molecular architecture makes it a valuable crosslinking agent, monomer, and surface modifying agent. The vinyl groups can participate in various polymerization reactions, such as free radical polymerization and addition reactions, while the methoxy group allows for hydrolysis and condensation to form stable siloxane networks (Si-O-Si). This dual reactivity is the cornerstone of its utility in creating highly structured and functionalized materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Trivinylmethoxysilane is essential for its safe handling, storage, and application.
| Property | Value | Source |
| CAS Number | 193828-96-5 | [1][2] |
| Molecular Formula | C7H12OSi | [2] |
| Molecular Weight | 140.26 g/mol | [2] |
| Boiling Point | 131-133 °C | [1] |
| Density | 0.818 g/cm³ (predicted) | [1] |
| Refractive Index | 1.4400 | [1] |
| Flash Point | 26 °C | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
Synthesis of Trivinylmethoxysilane
The synthesis of Trivinylmethoxysilane can be approached through established organosilicon chemistry methodologies. Two primary routes are the Grignard reaction and hydrosilylation. The choice of method depends on the availability of starting materials, desired purity, and scalability.
Grignard Reaction Protocol
This method involves the reaction of a vinyl Grignard reagent with a suitable methoxy-substituted chlorosilane.
Reaction Scheme:
Caption: Grignard synthesis of Trivinylmethoxysilane.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of vinyl bromide in the same solvent is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained under a nitrogen atmosphere.[3]
-
Reaction with Silane Precursor: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-30 °C to 0 °C) of trichloromethoxysilane in anhydrous ether or THF.[4][5] The reverse addition (adding the silane to the Grignard reagent) can also be employed. Low temperatures are crucial to control the exothermic reaction and minimize side product formation.[5]
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure Trivinylmethoxysilane.
Causality: The Grignard reagent acts as a potent nucleophile, with the vinyl group's carbanionic character attacking the electrophilic silicon atom of the chlorosilane. The stepwise replacement of chloride ions with vinyl groups occurs. Using a methoxy-substituted chlorosilane allows for the direct introduction of the methoxy group.
Hydrosilylation Protocol
Hydrosilylation offers an alternative, often more atom-economical, route involving the addition of a Si-H bond across a carbon-carbon triple bond.
Reaction Scheme:
Caption: Hydrolysis and condensation of Trivinylmethoxysilane.
The rate of hydrolysis and condensation is influenced by pH, with both acidic and basic conditions catalyzing the reactions.
Radical Polymerization
The three vinyl groups of Trivinylmethoxysilane can undergo free radical polymerization, initiated by thermal or photochemical decomposition of a radical initiator. This allows for the formation of a highly crosslinked polymer network.
Polymerization Mechanism:
Caption: Free radical polymerization of Trivinylmethoxysilane.
The kinetics of radical polymerization of a related compound, trimethoxyvinylsilane, have been studied, providing insights into the reactivity of the vinylsilyl group. [6]The polymerization rate is dependent on initiator and monomer concentrations. [7][8]
Applications in Drug Development and Biomedical Research
The unique dual reactivity of Trivinylmethoxysilane opens up numerous possibilities in the field of drug development and biomedical materials.
Hydrogel Formation for Controlled Drug Delivery
Hydrogels are three-dimensional, water-swollen polymer networks that are widely explored for controlled drug delivery. [9][10][11]Trivinylmethoxysilane can be used as a crosslinking agent to form robust and biocompatible hydrogels.
Workflow for Hydrogel-based Drug Delivery:
Caption: Workflow for creating a drug delivery hydrogel.
By copolymerizing Trivinylmethoxysilane with hydrophilic monomers, hydrogels with tunable swelling properties, mechanical strength, and degradation rates can be fabricated. [12][13][14]The drug can be physically entrapped within the hydrogel matrix and released in a controlled manner as the hydrogel swells or degrades. [9][15]
Surface Modification of Biomedical Devices
The surface properties of biomedical implants and devices are critical for their biocompatibility and long-term performance. [16][17]Unwanted protein adsorption and bacterial adhesion can lead to device failure and infections. [2]Trivinylmethoxysilane can be used to functionalize surfaces, creating a more biocompatible interface.
Experimental Protocol for Surface Modification:
-
Surface Preparation: The substrate (e.g., titanium, silica, or a polymer) is thoroughly cleaned and activated to generate surface hydroxyl groups. This can be achieved by treatment with piranha solution, plasma, or UV/ozone.
-
Silanization: The cleaned substrate is immersed in a solution of Trivinylmethoxysilane in an anhydrous solvent (e.g., toluene). The reaction is allowed to proceed for a specific duration at a controlled temperature.
-
Curing: The coated substrate is then cured at an elevated temperature to promote the formation of a stable, crosslinked polysiloxane layer on the surface.
-
Further Functionalization (Optional): The vinyl groups on the surface can be further modified through reactions like thiol-ene chemistry to attach specific biomolecules, such as polyethylene glycol (PEG) to reduce protein fouling or antimicrobial peptides.
Causality: The methoxy group of Trivinylmethoxysilane reacts with the surface hydroxyl groups to form covalent bonds. Subsequent hydrolysis and condensation of adjacent silane molecules create a durable, crosslinked coating. [3]The vinyl groups provide reactive handles for further chemical modification. [1]
Safety and Handling
Trivinylmethoxysilane is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is sensitive to moisture and should be stored under an inert atmosphere. [1]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
Trivinylmethoxysilane is a highly versatile molecule with significant potential in advanced materials science, particularly for biomedical applications. Its ability to form crosslinked networks through both hydrolysis/condensation and vinyl polymerization makes it an ideal candidate for the development of novel hydrogels for controlled drug delivery and for the surface modification of medical devices to enhance their biocompatibility. Further research into the specific applications and biological interactions of polymers derived from Trivinylmethoxysilane will undoubtedly unlock new avenues for innovation in medicine and biotechnology.
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- Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. (2025).
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A Spectroscopic Guide to Trivinylmethoxysilane: Unveiling Molecular Structure and Dynamics
Abstract
Trivinylmethoxysilane [(CH₂=CH)₃SiOCH₃] is a tetra-substituted organosilane of significant interest in materials science and organic synthesis due to its unique combination of reactive vinyl groups and a hydrolyzable methoxy moiety. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic characteristics of trivinylmethoxysilane, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. While direct, publicly available experimental spectra for trivinylmethoxysilane are limited, this guide leverages established principles of spectroscopy and data from analogous vinylsilane compounds to provide a comprehensive interpretation of its expected spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize or develop organosilane-based materials.
Introduction: The Molecular Architecture of Trivinylmethoxysilane
Trivinylmethoxysilane is a versatile chemical building block. Its three vinyl groups offer sites for polymerization and other addition reactions, while the methoxy group can undergo hydrolysis and condensation to form siloxane networks. This dual reactivity makes it a valuable crosslinking agent, adhesion promoter, and surface modifier.
To effectively harness its potential, a detailed characterization of its molecular structure is essential. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of individual atoms and functional groups within the molecule. This guide will delve into the expected spectroscopic signatures of trivinylmethoxysilane, providing a foundational understanding for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic and organometallic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, chemical environment, and even spatial relationships between atoms. For trivinylmethoxysilane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of trivinylmethoxysilane is expected to show two main groups of signals: those corresponding to the vinyl protons and those from the methoxy protons.
-
Vinyl Protons (δ ≈ 5.8-6.2 ppm) : The three vinyl groups are chemically equivalent and will give rise to a complex multiplet pattern in this region. The protons on the same vinyl group are chemically non-equivalent and will exhibit spin-spin coupling. Specifically, we expect a pattern arising from a -CH=CH₂ system, which is typically an AMX or ABC spin system depending on the spectrometer's field strength. This results in distinct signals for the geminal, cis, and trans protons, each split by the other two.[1] The coupling constants are characteristic of the geometric arrangement of the protons.[2]
-
Methoxy Protons (δ ≈ 3.5-3.6 ppm) : The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift is influenced by the electronegative oxygen atom.[3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Trivinylmethoxysilane
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl (-CH=) | ~ 6.0 | Multiplet |
| Vinyl (=CH₂) | ~ 5.9 | Multiplet |
| Methoxy (-OCH₃) | ~ 3.5 | Singlet |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of trivinylmethoxysilane should display three distinct signals, corresponding to the three unique carbon environments in the molecule.
-
Vinyl Carbons (=CH₂ and -CH=) : The vinyl groups will produce two signals in the olefinic region of the spectrum. The terminal =CH₂ carbons are expected to resonate at a slightly different chemical shift than the -CH= carbons directly attached to the silicon atom. Based on data for vinyltrimethoxysilane, these peaks are anticipated around 130-140 ppm.[3][4]
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 50 ppm, due to the shielding effect of the single bond to oxygen.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts for Trivinylmethoxysilane
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Vinyl (-CH=) | ~ 135 |
| Vinyl (=CH₂) | ~ 133 |
| Methoxy (-OCH₃) | ~ 50 |
²⁹Si NMR Spectroscopy: Directly Observing the Silicon Core
²⁹Si NMR is a powerful technique for characterizing organosilicon compounds, providing direct information about the silicon atom's chemical environment.[6] The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents. For trivinylmethoxysilane, a single resonance is expected. Based on data for related compounds like methyl-trivinyl-silane and other alkoxysilanes, the ²⁹Si chemical shift is predicted to be in the range of -20 to -40 ppm.[7][8]
Table 3: Predicted ²⁹Si NMR Chemical Shift for Trivinylmethoxysilane
| Silicon Environment | Predicted Chemical Shift (δ, ppm) |
| (CH₂=CH)₃Si(OCH₃) | ~ -30 |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of trivinylmethoxysilane.
Materials:
-
Trivinylmethoxysilane sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of trivinylmethoxysilane in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to the CDCl₃ lock signal.
-
Set the appropriate spectral width and acquisition parameters for each nucleus (¹H, ¹³C, ²⁹Si).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Acquire the proton-decoupled ²⁹Si NMR spectrum. For enhanced sensitivity, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.[9]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Causality Behind Experimental Choices:
-
Solvent: CDCl₃ is a common solvent for NMR as it is chemically inert and dissolves a wide range of organic compounds. Its deuterium signal is used for field-frequency locking.
-
Proton Decoupling in ¹³C and ²⁹Si NMR: This technique simplifies the spectra by removing the splitting caused by coupling to protons, resulting in single peaks for each unique carbon or silicon atom, which aids in interpretation.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the vibrational modes of molecules.[10] These methods are complementary and offer a detailed fingerprint of the functional groups present in trivinylmethoxysilane.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.[11] The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
Key Expected FT-IR Absorptions:
-
C-H Stretching (Vinyl): ~3050-3000 cm⁻¹
-
C-H Stretching (Methoxy): ~2950-2850 cm⁻¹
-
C=C Stretching (Vinyl): ~1600 cm⁻¹
-
Si-O-C Stretching: A strong, characteristic band around 1080 cm⁻¹
-
C-H Bending (Vinyl): ~1400 cm⁻¹ and ~960 cm⁻¹ (out-of-plane)
-
Si-C Stretching: ~700-600 cm⁻¹
Table 4: Predicted FT-IR Vibrational Frequencies for Trivinylmethoxysilane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (vinyl) | 3050-3000 | Medium |
| C-H stretch (methoxy) | 2950-2850 | Medium |
| C=C stretch (vinyl) | 1600 | Medium |
| Si-O-C stretch | 1080 | Strong |
| C-H bend (vinyl) | 1400, 960 | Medium-Strong |
| Si-C stretch | 700-600 | Medium |
Raman Spectroscopy
Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser.[12] It provides information about vibrational modes that involve a change in the polarizability of the molecule.
Key Expected Raman Signals:
-
C=C Stretching (Vinyl): A very strong and characteristic band around 1600 cm⁻¹. Symmetrically substituted double bonds often give strong Raman signals.
-
Si-C Stretching: A strong signal in the 700-600 cm⁻¹ region.
-
C-H Stretching (Vinyl and Methoxy): Signals in the 3100-2800 cm⁻¹ region.
Table 5: Predicted Raman Shifts for Trivinylmethoxysilane
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (vinyl) | 3050-3000 | Medium |
| C-H stretch (methoxy) | 2950-2850 | Medium |
| C=C stretch (vinyl) | 1600 | Strong |
| Si-C stretch | 700-600 | Strong |
Experimental Protocol for FT-IR and Raman Spectroscopy
Objective: To obtain the FT-IR and Raman spectra of liquid trivinylmethoxysilane.
Materials:
-
Trivinylmethoxysilane sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr or NaCl)
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Glass vial or capillary tube for Raman analysis
FT-IR Procedure (ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of trivinylmethoxysilane onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry it completely.
Raman Procedure:
-
Sample Preparation: Place a small amount of trivinylmethoxysilane in a glass vial or capillary tube.
-
Instrument Setup: Position the sample in the spectrometer's sample holder and focus the laser onto the sample.
-
Spectrum Acquisition: Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
Causality Behind Experimental Choices:
-
ATR for FT-IR: ATR is a convenient technique for liquid samples, requiring minimal sample preparation and providing high-quality spectra.
-
785 nm Laser for Raman: A near-infrared laser is often used to minimize fluorescence, which can obscure the weaker Raman signals.
Data Visualization
Molecular Structure of Trivinylmethoxysilane
Caption: Ball-and-stick model of trivinylmethoxysilane.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of trivinylmethoxysilane.
Conclusion
The spectroscopic analysis of trivinylmethoxysilane through NMR, FT-IR, and Raman techniques provides a powerful and comprehensive approach to understanding its molecular structure. Although direct experimental data may be sparse, a solid understanding of spectroscopic principles and the analysis of analogous compounds allow for a robust prediction and interpretation of its spectral features. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the vinyl and methoxy groups, while ²⁹Si NMR offers direct insight into the silicon center. FT-IR and Raman spectroscopy provide complementary information on the vibrational modes of the functional groups, serving as a valuable fingerprint for identification and quality control. The methodologies and interpretations presented in this guide serve as a foundational resource for researchers working with this versatile organosilane.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Coupling in 1H NMR. Retrieved from [Link]
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Edinburgh Instruments. (2023, August 29). Infrared or Raman Spectroscopy? Retrieved from [Link]
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Trivinylmethoxysilane reaction mechanism with vinyl polymers
An In-Depth Technical Guide to the Reaction Mechanisms of Trivinylmethoxysilane with Vinyl Polymers
Abstract
Trivinylmethoxysilane (TVMS) is a trifunctional organosilane compound of significant interest in polymer science. Its unique molecular structure, featuring three reactive vinyl groups and a hydrolyzable methoxysilane moiety, enables it to act as a potent crosslinking agent, adhesion promoter, and surface modifier for a wide range of vinyl polymers. This guide provides a comprehensive exploration of the core reaction mechanisms governing the interaction of TVMS with vinyl polymer systems. We will dissect the two primary reaction pathways: the radical-mediated polymerization of its vinyl groups and the subsequent hydrolytic condensation of its methoxy group. This document is intended for researchers and scientists in polymer chemistry and materials science, offering field-proven insights into the causality behind experimental choices and methodologies for synthesizing advanced polymeric materials.
Introduction: The Dual-Reactivity of Trivinylmethoxysilane
Vinyl polymers, such as polyethylene, polystyrene, and poly(methyl methacrylate), form the backbone of the modern plastics industry. While versatile, their application is often limited by inherent properties like modest thermal stability, solvent sensitivity, or poor adhesion to inorganic substrates. The incorporation of organofunctional silanes like trivinylmethoxysilane (TVMS) provides a robust strategy to overcome these limitations.
The power of TVMS lies in its dual-reactivity:
-
Vinyl Group Polymerization: The three vinyl (CH₂=CH-) groups can readily participate in standard free-radical polymerization reactions. This allows TVMS to be copolymerized with other vinyl monomers to become an integral part of the polymer backbone or to be grafted onto existing polymer chains.
-
Methoxysilane Hydrolysis and Condensation: The methoxy (-OCH₃) group attached to the silicon atom is susceptible to hydrolysis in the presence of water, forming a reactive silanol (-Si-OH) group. These silanols can then undergo condensation to form highly stable siloxane (-Si-O-Si-) bridges.[1][2]
This dual nature allows for a two-stage modification process. First, TVMS is incorporated into the organic polymer matrix via its vinyl groups. Second, a moisture-curing or "sol-gel" process is initiated, leveraging the methoxy group to form an inorganic, glass-like network within and between the polymer chains, resulting in a true organic-inorganic hybrid material.
Part I: Radical-Mediated Reactions of the Vinyl Groups
The primary pathway for integrating TVMS into a polymer chain is through free-radical polymerization (FRP), a cornerstone of polymer synthesis.[3] This process can be categorized into two main strategies: copolymerization and grafting.
Free-Radical Copolymerization
In this approach, TVMS is mixed with one or more other vinyl monomers (e.g., methyl methacrylate, styrene, vinyl acetate) prior to polymerization.[4] The reaction is initiated by a free-radical source, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to create initial radicals.[5]
The mechanism follows the three canonical steps of FRP:
-
Initiation: A free radical (R•) from the initiator attacks the double bond of a monomer (either TVMS or the comonomer), creating a new monomer radical.[3]
-
Propagation: The newly formed radical adds to the double bond of another monomer, propagating the polymer chain. TVMS can be incorporated into the growing chain, leaving its two other vinyl groups and the methoxysilane group pendant to the main chain.
-
Termination: The growth of a polymer chain is halted, typically by the combination of two radical chains or by disproportionation.[3]
The resulting structure is a linear or lightly branched vinyl polymer with pendant TVMS units distributed along its backbone. The distribution of these units is dictated by the monomer reactivity ratios, which describe the relative rate at which a growing radical chain ending in one monomer will add another molecule of the same monomer versus the comonomer.[6]
Figure 1: Workflow for the free-radical copolymerization of a vinyl monomer with TVMS.
Grafting Reactions
Grafting is a powerful technique to modify the surface properties of a pre-existing polymer.[7][8] TVMS can be attached to a vinyl polymer backbone through a "grafting onto" approach. This typically involves generating radical sites on the polymer backbone, which can then initiate the polymerization of TVMS monomer at those sites.
The process is generally as follows:
-
Backbone Activation: A vinyl polymer is treated to create radical sites on its backbone. This can be achieved through high-energy radiation (e.g., gamma rays or electron beam) or by using a chemical initiator in the presence of the polymer.[9]
-
Graft Initiation: The backbone radical attacks a vinyl group of a TVMS molecule, initiating the growth of a new chain from the backbone.
-
Graft Propagation: The TVMS chain propagates, potentially leading to short, grafted chains of poly(TVMS).
This method is particularly useful for modifying the surfaces of polymer films or fibers to introduce the reactive methoxysilane groups.
Part II: Hydrolytic Condensation and Crosslinking
Once TVMS is successfully incorporated into the polymer structure, the methoxysilane group provides the mechanism for crosslinking. This reaction transforms a thermoplastic material (individual polymer chains) into a thermoset (a single, covalently bonded network), dramatically enhancing its mechanical, thermal, and chemical resistance properties.[2][10] This process is a form of sol-gel chemistry.[1]
The mechanism proceeds in two steps, which are often catalyzed by acid, base, or organometallic compounds (e.g., tin catalysts):[1][2]
-
Hydrolysis: The methoxy group (-Si-OCH₃) reacts with water (H₂O). The oxygen from the water molecule attacks the silicon atom, and a proton transfer results in the formation of a silanol group (-Si-OH) and the release of methanol (CH₃OH) as a byproduct.[11][12] The rate of hydrolysis is highly dependent on pH.[1]
-
Condensation: Two silanol groups on adjacent polymer chains can react to form a siloxane bridge (-Si-O-Si-), releasing a molecule of water. Alternatively, a silanol group can react with an unhydrolyzed methoxy group to form the same siloxane bridge, releasing a molecule of methanol.[13]
As these condensation reactions continue, a three-dimensional network of siloxane bonds forms throughout the material, effectively locking the polymer chains in place.
Figure 2: The two-step mechanism of hydrolysis and condensation for crosslinking.
Experimental Protocols and Data
To ensure a self-validating and reproducible methodology, the following section details a standard laboratory procedure for synthesis and provides key quantitative data.
Detailed Protocol: Free-Radical Copolymerization of Methyl Methacrylate (MMA) with TVMS
This protocol describes a typical batch solution polymerization.[4][14]
Materials:
-
Methyl Methacrylate (MMA), purified by passing through basic alumina to remove inhibitor.[14]
-
Trivinylmethoxysilane (TVMS).
-
Azobisisobutyronitrile (AIBN) as the free-radical initiator.[4]
-
Toluene or Ethyl Cellosolve as the solvent.[4]
-
Methanol for precipitation.
Procedure:
-
Reactor Setup: A Schlenk tube or three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet. The glassware must be thoroughly dried to prevent premature hydrolysis of the TVMS.
-
Reagent Charging: The solvent (e.g., 50 mL of Toluene) is added to the flask. The desired amounts of MMA (e.g., 9.5 g, 95 mmol) and TVMS (e.g., 1.0 g, 5.3 mmol) are added. The mixture is stirred to ensure homogeneity.
-
Inerting: The solution is purged with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: The initiator, AIBN (e.g., 0.06 g, 0.36 mmol), is added to the solution.
-
Polymerization: The flask is immersed in a preheated oil bath set to 70-80 °C. The reaction is allowed to proceed under a nitrogen atmosphere with continuous stirring for a set duration (e.g., 4-6 hours). Conversion should be kept relatively low (<15%) for accurate reactivity ratio studies, but can be run longer for material synthesis.[5]
-
Termination and Purification: The reaction is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization:
-
FT-IR Spectroscopy: Confirms the incorporation of both monomers. Look for the characteristic C=O stretch from MMA (~1730 cm⁻¹) and Si-O-C stretches from TVMS (~1080 cm⁻¹). The disappearance of the C=C vinyl peak (~1640 cm⁻¹) indicates polymerization.[14]
-
¹H NMR Spectroscopy: Determines the copolymer composition by integrating the signals corresponding to the protons of each monomer unit (e.g., -OCH₃ protons of MMA at ~3.6 ppm and the remaining vinyl protons of TVMS, if any, around 5.8-6.2 ppm).[4]
-
Gel Permeation Chromatography (GPC): Measures the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.
Quantitative Data: Monomer Reactivity Ratios
The reactivity ratios for the copolymerization of vinylsilanes with common vinyl monomers provide insight into the resulting polymer microstructure. An increase in the amount of vinyl siloxane in the monomer mixture typically results in a decreased overall polymerization rate and lower molecular weight copolymers.[15]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Conditions |
| Vinyl Acetate | Trimethoxyvinylsilane | 0.24 | 1.4 | Bulk, 120 °C |
| Styrene | Vinyltriethoxysilane | ~5.7 | ~0 | Not specified |
| N-Vinyl Pyrrolidone | Tris(methoxyethoxy)vinyl silane | 0.27 | 0.02 | Benzene, 70°C, BPO |
Table 1: Representative reactivity ratios for vinylsilane copolymerizations. Data synthesized from available literature.[6][16]
Conclusion and Field Insights
Trivinylmethoxysilane is a uniquely versatile molecule that bridges the worlds of organic vinyl polymers and inorganic siloxane networks. The ability to first integrate TVMS into a polymer chain via robust free-radical chemistry and then trigger a secondary crosslinking reaction through hydrolysis and condensation offers unparalleled control over the final material properties.
Expertise in Practice:
-
Causality: The choice of initiator and solvent is critical. A non-protic solvent like toluene is essential during the polymerization step to prevent premature hydrolysis of the methoxy group.[5] The subsequent crosslinking step requires the controlled introduction of water and often a catalyst to proceed at a practical rate.
-
Trustworthiness: The protocols described are self-validating. For instance, the absence of the vinyl proton signals in the ¹H NMR spectrum of the purified polymer confirms that the vinyl groups have reacted.[4] Similarly, an increase in the material's glass transition temperature (Tg) as measured by DSC after moisture curing provides direct evidence of successful crosslinking.
By mastering the dual-reaction mechanisms of TVMS, researchers can engineer advanced materials with enhanced thermal stability, improved adhesion to glass and metal, and superior mechanical strength, opening new avenues for innovation in coatings, adhesives, composites, and biomedical devices.[2][14]
References
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Sato, T., et al. (2005). Radical polymerization behavior of trimethoxyvinylsilane. Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5864–5871. Available at: [Link]
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Behari, K., et al. (2015). Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. International Journal of Polymeric Materials and Polymeric Biomaterials, 64(13), 681-689. Available at: [Link]
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Dash, S., & Samantaray, S. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-46. Available at: [Link]
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Mohammed, A. H., et al. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. International Journal of Chemical Sciences, 14(4), 2279-2292. Available at: [Link]
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Curry, J. E., & Byrd, J. D. (1963). Copolymerization of vinyl siloxanes with organic vinyl monomers. Journal of Applied Polymer Science, 9(1), 295-311. Available at: [Link]
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Ibrahim, M., & Yilmaz, F. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(4), 638. Available at: [Link]
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van der Zanden, A. J. J. (2001). Studies on the synthesis, crosslinking and rheology of methoxysilane functional poly(vinyl esters). Eindhoven University of Technology Research Portal. Available at: [Link]
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Moura, C. S., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development, 12(9), e15112942781. Available at: [Link]
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Dash, S., & Samantaray, S. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate. Available at: [Link]
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Altmann, R., & Schubert, U. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(7), 979-988. Available at: [Link]
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Cypryk, M., et al. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. Molecules, 27(19), 6665. Available at: [Link]
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Licea-Claverie, A., et al. (2016). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Polímeros, 26(1), 10-18. Available at: [Link]
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An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Trivinylmethoxysilane
Abstract: Trivinylmethoxysilane (TVMS) is a vital organosilane coupling agent and monomer used extensively in the formulation of advanced materials, including adhesives, sealants, and composites. Its efficacy is fundamentally governed by the kinetics of its hydrolysis and subsequent condensation reactions. This guide provides a comprehensive exploration of these core chemical processes. We will dissect the underlying reaction mechanisms, analyze the critical factors influencing reaction rates, present robust experimental protocols for kinetic monitoring, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of TVMS chemistry to optimize its application and drive innovation.
Introduction: The Central Role of Trivinylmethoxysilane
Trivinylmethoxysilane (CH₂=CH)₃SiOCH₃, is a trifunctional organosilane characterized by three reactive vinyl groups and a hydrolyzable methoxy group. This unique structure allows it to act as a molecular bridge between inorganic substrates (like glass and metal oxides) and organic polymers, or to participate in polymerization to form silicone-based networks.[1][2] The conversion of the methoxy group to a silanol (Si-OH) group via hydrolysis, and the subsequent self-condensation of these silanols to form stable siloxane (Si-O-Si) bonds, are the cornerstone reactions that dictate the performance of TVMS-based systems.[3][4]
A precise understanding and control of these reaction kinetics are paramount. Uncontrolled or incomplete reactions can lead to suboptimal material properties, such as poor adhesion, reduced mechanical strength, and decreased thermal stability. For professionals in fields ranging from materials science to drug delivery, mastering the kinetics of TVMS is not merely an academic exercise but a critical component of product development and performance optimization.[5]
Fundamental Mechanisms: A Step-wise Dissection
The transformation of trivinylmethoxysilane from a monomeric species to a cross-linked polysiloxane network occurs in two primary, often overlapping, stages: hydrolysis and condensation.[6]
Hydrolysis
Hydrolysis is the initial and rate-determining step where the methoxy group (–OCH₃) on the silicon atom is replaced by a hydroxyl group (–OH), forming trivinylsilanol and releasing a methanol molecule.[7]
≡Si–OCH₃ + H₂O ⇌ ≡Si–OH + CH₃OH
This reaction is catalyzed by either an acid or a base.[8]
-
Acid-Catalyzed Mechanism: In acidic conditions, the oxygen of the methoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. This mechanism generally leads to a stepwise hydrolysis.[3]
-
Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels a methoxide ion. This process is typically faster than acid-catalyzed hydrolysis.[3][8]
Condensation
Once silanols are formed, they can undergo condensation to form siloxane bridges. This can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O [3]
-
Alcohol Condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a methanol molecule. ≡Si–OH + CH₃O–Si≡ ⇌ ≡Si–O–Si≡ + CH₃OH [3]
The condensation rate is highly dependent on pH, with the minimum rate observed around pH 4. The process leads to the formation of oligomers and, eventually, a highly cross-linked three-dimensional network.[9]
Caption: Figure 1: Trivinylmethoxysilane Reaction Pathway.
Factors Influencing Reaction Kinetics
The rates of both hydrolysis and condensation are not fixed; they are highly sensitive to a variety of experimental conditions.[10] Optimizing these parameters is key to controlling the final material properties.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field Insights |
| pH | Increases significantly below pH 4 and above pH 7.[3] | Minimum rate around pH 4-5. Increases in acidic and basic conditions.[9] | Expertise: Acid catalysis promotes linear chain growth, while base catalysis leads to more highly branched, particulate structures.[8] Controlling pH is the primary tool for tuning the final polymer architecture. |
| Catalyst | Acid (e.g., HCl, Acetic Acid) or Base (e.g., NH₄OH) catalysts are typically required as the non-catalyzed reaction is very slow.[3] | Catalysts that accelerate hydrolysis also generally accelerate condensation. | Expertise: The choice of catalyst can be critical. For instance, amine-based catalysts can be incorporated into the final polymer network, potentially altering its properties. |
| Water/Silane Ratio | Rate generally increases with water concentration, though the reaction order with respect to water can be complex.[3] | Higher initial water content can favor hydrolysis over condensation initially, leading to a higher concentration of silanols before significant network formation. | Trustworthiness: A substoichiometric amount of water can be used to intentionally slow down the reaction and favor the formation of soluble oligomers, a technique used in some coating applications.[7] |
| Temperature | Rate increases with temperature, following the Arrhenius equation.[6][11] | Rate also increases with temperature.[6] | Expertise: While increasing temperature speeds up the process, it can also promote side reactions or lead to rapid, uncontrolled gelation. An optimal temperature profile is often required.[12] |
| Solvent | The type and polarity of the solvent can influence reactant solubility and catalyst activity. Protic solvents (e.g., ethanol) can participate in the reaction. | Solvent affects the solubility of growing oligomers, influencing precipitation and gelation points. | Trustworthiness: Using a mutual solvent like ethanol is often necessary to create a homogeneous solution of the hydrophobic silane and water, ensuring a uniform reaction.[13] |
| Concentration | Higher reactant concentration leads to more frequent molecular collisions, increasing the reaction rate.[14] | Higher silanol concentration increases the rate of condensation. | Expertise: In practice, reactions are often run at moderate concentrations to manage exotherms and prevent premature gelation. |
Experimental Protocols for Kinetic Analysis
To reliably study the kinetics, a robust and self-validating experimental workflow is essential. The primary methods for monitoring these reactions are spectroscopic.[15]
In-Situ Monitoring via Spectroscopy
Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for real-time monitoring of the chemical changes during hydrolysis and condensation without altering the reaction.[15][16]
Experimental Workflow: FTIR-ATR Kinetic Analysis
This protocol describes a self-validating system for monitoring the disappearance of TVMS and the formation of reaction products.
-
System Calibration:
-
Record the FTIR spectrum of pure TVMS, pure methanol, and the solvent to establish reference peaks. Key peaks for TVMS (Si-O-CH₃) are often found around 1080 cm⁻¹ and 840 cm⁻¹. The Si-OH peak appears as a broad band around 3200-3600 cm⁻¹ and Si-O-Si appears around 1000-1100 cm⁻¹.[17]
-
Prepare a calibration curve by recording spectra of known concentrations of TVMS in the chosen solvent. This validates the relationship between peak absorbance and concentration (Beer-Lambert Law).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the chosen solvent (e.g., ethanol).
-
Add the required amount of water and catalyst (e.g., 0.1 M acetic acid).
-
Ensure the solution is well-mixed and has reached thermal equilibrium.
-
-
Initiation and Monitoring:
-
Inject a precise amount of TVMS into the vessel to initiate the reaction (time t=0).
-
Immediately begin recording FTIR spectra at regular intervals (e.g., every 30 seconds) using an Attenuated Total Reflectance (ATR) probe immersed in the solution.
-
Continue data acquisition until the Si-O-CH₃ peak intensity has stabilized, indicating reaction completion.
-
-
Data Analysis:
-
For each spectrum, measure the peak height or area of the characteristic Si-O-CH₃ peak.
-
Use the calibration curve to convert absorbance values to TVMS concentration.
-
Plot the concentration of TVMS versus time. The slope of this curve provides the reaction rate.
-
Simultaneously, monitor the growth of the Si-OH and Si-O-Si bands to observe product formation.[18]
-
Caption: Figure 2: Workflow for Kinetic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and especially ²⁹Si NMR are powerful tools for providing detailed structural information.[19] ²⁹Si NMR can distinguish between the unhydrolyzed monomer (T⁰), the partially hydrolyzed species (T¹), the fully hydrolyzed silanetriol (T²), and various condensed structures (T³), providing unparalleled insight into the reaction pathway.[20] While less common for real-time monitoring due to longer acquisition times, NMR is excellent for analyzing aliquots quenched at different time points to build a detailed kinetic profile.[12]
Data Interpretation and Kinetic Modeling
The data obtained from spectroscopic analysis can be used to determine the reaction order and rate constants. For many silane hydrolysis reactions, the kinetics can be approximated by a pseudo-first-order model, especially when water is in large excess.[12]
The rate law can be expressed as: Rate = k[TVMS]ⁿ[H₂O]ᵐ[Catalyst]ᵖ [3]
Where:
-
k is the rate constant.
-
n, m, p are the reaction orders with respect to TVMS, water, and catalyst, respectively.
By systematically varying the concentration of one reactant while keeping others constant, the individual reaction orders can be determined. For example, a plot of ln[TVMS] versus time will yield a straight line if the reaction is first-order with respect to TVMS, and the slope will be equal to -k.
The activation energy (Ea) can be determined by conducting the experiment at several different temperatures and using the Arrhenius equation: k = A * e^(-Ea/RT)
A plot of ln(k) versus 1/T (Arrhenius plot) gives a straight line with a slope of -Ea/R.[6]
Conclusion and Future Outlook
The hydrolysis and condensation kinetics of trivinylmethoxysilane are complex, multi-variable processes that are fundamental to its function as a coupling agent and monomer. A thorough understanding of the reaction mechanisms and the influence of factors such as pH, temperature, and reactant concentrations allows for precise control over the final material properties. By employing robust analytical techniques like in-situ FTIR and NMR spectroscopy, researchers can develop detailed kinetic models. This knowledge empowers scientists and developers to move beyond empirical formulation and towards a rational design of advanced materials with tailored performance characteristics, opening new avenues for innovation in diverse technological fields.
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Wang, H. P., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy.
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An In-Depth Technical Guide to the Health and Safety of Trivinylmethoxysilane
For professionals in research, development, and manufacturing, a comprehensive understanding of the chemical reagents in use is paramount. This guide provides an in-depth examination of the health and safety considerations for Trivinylmethoxysilane (CAS No. 193828-96-5), a versatile organosilane compound.[1][2][3] Adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and responsible innovation. This document is structured to provide not just procedural steps, but the underlying scientific rationale for the safe handling, storage, and emergency response related to this compound.
Section 1: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Trivinylmethoxysilane is essential for anticipating its behavior and associated hazards.
| Property | Value |
| Molecular Formula | C7H12OSi[1][3] |
| Molecular Weight | 140.26 g/mol [1][3] |
| Boiling Point | 131-133°C[1] |
| Flash Point | 26°C[1] |
| Density (Predicted) | 0.818 ± 0.06 g/cm³[1] |
| Refractive Index | 1.4400[1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |
The low flash point of 26°C classifies Trivinylmethoxysilane as a flammable liquid, necessitating stringent controls to prevent ignition.[1] Its reactivity with water is a critical consideration, as this hydrolysis can release methanol, a toxic byproduct.[4]
Section 2: Hazard Identification and GHS Classification
Trivinylmethoxysilane is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4]
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)[4]
Primary Hazards:
-
Flammability: The vapor can form explosive mixtures with air, and the liquid is flammable.[4][5] Ignition sources must be rigorously excluded from handling and storage areas.
-
Eye Irritation: Direct contact can cause serious irritation.[4]
-
Hydrolysis and Methanol Formation: Contact with water or moisture leads to the formation of methanol.[4] Methanol is toxic and can affect the central nervous system, leading to headaches, impaired vision, and in severe cases, blindness.[4]
-
Skin and Respiratory Irritation: May cause skin and respiratory tract irritation.[4]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary means of mitigating exposure risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][7]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, containers and receiving equipment must be properly grounded and bonded during transfer.[4][6][8]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling Trivinylmethoxysilane.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[6][9] | To protect against splashes that can cause serious eye irritation.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[6][7] | To prevent skin contact and potential irritation.[4] |
| Respiratory | A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or if exposure limits are exceeded.[6][7] | To prevent inhalation of vapors, which can cause respiratory irritation and to mitigate risks from methanol produced via hydrolysis.[4] |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents.
Handling
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][8][10] No smoking in the handling area.[8]
-
Equipment: Use only non-sparking tools and explosion-proof equipment.[6][8]
-
Static Electricity: Take precautionary measures against static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed and washed before reuse.[4]
Storage
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[6][7]
-
Incompatible Materials: Store away from oxidizing agents, acids, moisture, and water.[4][9]
-
Inert Atmosphere: For long-term storage, a nitrogen blanket is recommended to prevent contact with moisture.[6]
Section 5: Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4][11] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water.[4][11] Seek medical attention if irritation persists.[11][12] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[4]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: The substance is a flammable liquid and vapor.[4] Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flames.[4] Containers may explode when heated.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]
Accidental Release Measures
-
Evacuate: Immediately evacuate unnecessary personnel from the area.[4]
-
Isolate: Isolate the spill area and remove all ignition sources.[6][12]
-
Ventilate: Ensure adequate ventilation.[7]
-
Containment: Prevent the spill from entering sewers or public waters.[4]
-
Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Use non-sparking tools for clean-up.[4]
Emergency Response Flowchart
Caption: Step-by-step emergency response for a spill.
Section 6: Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: The oral toxicity is primarily associated with methanol, which is a hydrolysis product.[4] Ingestion can cause nausea, vomiting, headache, and visual disturbances, including blindness.[4]
-
Chronic Toxicity: Chronic exposure can lead to central nervous system effects due to the liberation of methanol.[4] This may result in persistent headaches or impaired vision.[4]
Ecological Information
-
Environmental Hazard: This substance may be hazardous to the environment.[4]
-
Mobility: Avoid release to the environment.[4] Prevent entry into sewers and public waters.[4]
Section 7: Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to incinerate the material in a licensed waste disposal facility.[4] Do not dispose of it into the environment.[4]
Section 8: Transport Information
Trivinylmethoxysilane is regulated for transport.
-
UN Number: 1993[4]
-
Proper Shipping Name: Flammable liquids, n.o.s. (TRIVINYLMETHOXYSILANE)[4]
-
Hazard Class: 3 (Flammable Liquid)[4]
-
Packing Group: III[5]
References
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Gelest, Inc. (2015). TRIVINYLMETHOXYSILANE, 95% Safety Data Sheet. [Link]
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]
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American Conference of Governmental Industrial Hygienists (ACGIH). TLV Chemical Substances Introduction. [Link]
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SlidePlayer. Exposure Limits: TLVs, BEis, PELs, RELs, WEELs, ERPGs. [Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits - Annotated Tables. [Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
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U.S. Environmental Protection Agency (EPA). First Aid in Case of Pesticide Exposure. [Link]
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An In-Depth Technical Guide to the Material Safety Data Sheet for Trivinylmethoxysilane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive, in-depth analysis of the Material Safety Data Sheet (MSDS) for Trivinylmethoxysilane (CAS No. 193828-96-5), moving beyond a simple recitation of safety protocols to explain the scientific rationale behind them. By understanding the inherent chemical properties and reactivity of this organosilane, laboratory personnel can cultivate a proactive safety culture and mitigate risks effectively.
Chemical Identity and Physicochemical Properties
Trivinylmethoxysilane, with the chemical formula C7H12OSi, is an organomethoxysilane that serves as a chemical intermediate in various research and industrial applications.[1] Its molecular structure is key to understanding its reactivity and associated hazards.
Caption: Chemical structure of Trivinylmethoxysilane.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Weight | 140.26 g/mol | [2] |
| Physical State | Liquid | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 131-133°C | [2] |
| Flash Point | 26°C (78.8°F) | [2] |
| Density | 0.818 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4400 | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |
The low flash point of 26°C classifies Trivinylmethoxysilane as a flammable liquid, a critical piece of information that dictates its handling and storage requirements.[1][2] Its sensitivity to moisture is another defining characteristic, leading to hydrolysis that liberates methanol, a toxic byproduct.[1]
Hazard Identification and Classification
Trivinylmethoxysilane is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are its flammability and its potential to cause serious eye irritation.[1]
GHS Classification:
-
Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.[1]
-
Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]
Upon contact with water or moisture in the air, Trivinylmethoxysilane reacts to produce methanol.[1] This hydrolysis product, methanol, is acutely toxic if ingested, inhaled, or absorbed through the skin and can cause significant health effects, including blindness and damage to the central nervous system.[1][4]
Safe Handling and Storage Protocols
The inherent hazards of Trivinylmethoxysilane necessitate strict adherence to safe handling and storage protocols. The causality behind these procedures is directly linked to its flammability and reactivity.
Handling
Core Directive: Avoid all contact with eyes, skin, and clothing, and prevent inhalation of vapor and mist.[1]
Experimental Workflow for Safe Transfer:
Caption: Workflow for the safe handling and transfer of Trivinylmethoxysilane.
Causality of Experimental Choices:
-
Ventilation: Working in a well-ventilated area, preferably a chemical fume hood, is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[1]
-
Grounding and Bonding: Trivinylmethoxysilane is a flammable liquid, and the transfer of such liquids can generate static electricity, which can serve as an ignition source.[1] Grounding and bonding the containers and receiving equipment dissipates any static charge, preventing a potential fire or explosion.[5]
-
Non-Sparking Tools: The use of non-sparking tools made from materials like bronze, brass, or aluminum is a critical precaution to eliminate potential ignition sources when handling flammable liquids.[1]
-
Personal Protective Equipment (PPE): The selection of appropriate PPE is the last line of defense. Neoprene or nitrile rubber gloves offer suitable protection against skin contact.[1] Chemical goggles are mandatory to prevent serious eye irritation, and contact lenses should not be worn as they can trap chemicals against the eye.[1]
Storage
Core Directive: Store in a tightly closed container in a cool, well-ventilated place, away from heat, sparks, open flames, and incompatible materials.[1][4]
Incompatible Materials:
-
Water/Moisture: Reacts to liberate toxic methanol.[1]
-
Oxidizing Agents: Can lead to a vigorous, exothermic reaction, increasing the risk of fire.[1]
Emergency Procedures: A Self-Validating System
In the event of an emergency, a rapid and correct response is critical. The following protocols are designed to be self-validating, meaning they are based on established chemical safety principles and aim to minimize harm to personnel and the environment.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[1] | To remove the individual from the source of exposure and provide fresh oxygen. |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] | To remove the chemical from the skin and prevent irritation or absorption. |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] | To dilute and wash away the chemical to prevent serious eye damage. Prolonged flushing is crucial. |
| Ingestion | Never give anything by mouth to an unconscious person. Seek immediate medical advice/attention.[1] | To avoid aspiration of the chemical into the lungs. The primary concern with ingestion is the toxicity of methanol produced upon hydrolysis.[1] |
Fire-Fighting Measures
In case of a fire involving Trivinylmethoxysilane, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray or fog, foam, carbon dioxide, or dry chemical.[1]
-
Firefighter Protection: Do not enter the fire area without proper protective equipment, including a self-contained breathing apparatus (SCBA).[1] This is to protect against irritating fumes, organic acid vapors, and other hazardous combustion products.[1]
-
Cooling: Use water spray or fog to cool exposed containers and prevent pressure buildup and potential rupture.[1]
Accidental Release Measures
For spills, the primary objectives are to contain the spill, prevent its spread, and clean it up safely.
Accidental Release Response Workflow:
Caption: Workflow for responding to an accidental release of Trivinylmethoxysilane.
Toxicological Information
The primary toxicological concerns with Trivinylmethoxysilane are related to its irritant properties and the toxicity of its hydrolysis product, methanol.
-
Acute Effects:
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: Oral toxicity is primarily associated with the liberated methanol, which can cause nausea, vomiting, headache, and visual disturbances, including blindness.[1]
-
-
Chronic Effects: No specific data on the chronic effects of Trivinylmethoxysilane itself is readily available in the provided search results. However, chronic exposure to methanol, its hydrolysis product, is known to affect the central nervous system.[4]
Conclusion
A thorough understanding of the Material Safety Data Sheet for Trivinylmethoxysilane is not merely a regulatory formality but a critical component of laboratory safety. By appreciating the "why" behind the safety protocols—the inherent flammability, reactivity with water, and potential for serious eye irritation—researchers can work with this chemical confidently and safely. The integration of proper handling techniques, the use of appropriate personal protective equipment, and a clear understanding of emergency procedures create a robust safety system that protects both the individual and the integrity of the research.
References
- TRIVINYLMETHOXYSILANE, 95% - Gelest, Inc. (2015-02-18).
- Material Safety Data Sheet - Vinyltrimethoxysilane, 98% - Cole-Parmer.
- Vinyltrimethoxysilane SDS, 2768-02-7 Safety Data Sheets - ECHEMI.
- TRIVINYLMETHOXYSILANE CAS#: 193828-96-5 - ChemicalBook.
- Vinyltrimethoxysilane (VTMS) - PubMed. (2025-04-22).
- Vinyltrimethoxysilane Cas 2768-02-7 SDS.
- SAFETY DATA SHEET - Fisher Scientific. (2010-06-28).
- Triethoxysilane - Santa Cruz Biotechnology.
- VINYLTRIMETHOXYSILANE - Gelest, Inc. (2015-01-13).
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The Solubility of Trivinylmethoxysilane in Organic Solvents: A Comprehensive Technical Guide for Researchers
Introduction
Trivinylmethoxysilane (TVMS), with the chemical formula C₇H₁₂OSi, is a versatile organosilane compound characterized by the presence of three reactive vinyl groups and a hydrolyzable methoxy group.[1] This unique structure makes it a valuable crosslinking agent, adhesion promoter, and surface modifier in the synthesis of polymers and advanced materials. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in various organic solvents is paramount for its effective application in formulations, reaction chemistry, and material science.
This in-depth technical guide provides a comprehensive overview of the solubility of trivinylmethoxysilane, addressing the theoretical principles governing its solubility, presenting available qualitative data, and offering detailed experimental protocols for quantitative determination. Crucially, this guide also delves into the compound's reactivity, particularly its propensity for hydrolysis, which is a critical consideration in solvent selection and handling.
Principles of Trivinylmethoxysilane Solubility: A "Like Dissolves Like" Perspective
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. Trivinylmethoxysilane can be characterized as a moderately polar molecule. The silicon-oxygen bond introduces polarity, while the vinyl and methyl groups contribute to its nonpolar character.
The solubility of trivinylmethoxysilane in a given organic solvent is therefore a function of the interplay between these structural features and the polarity of the solvent.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Trivinylmethoxysilane is expected to exhibit good solubility in nonpolar aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the vinyl and methyl groups of TVMS and the hydrocarbon molecules of the solvent are the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): In polar aprotic solvents, dipole-dipole interactions will play a more significant role. The polar Si-O bond in trivinylmethoxysilane can interact favorably with the polar functional groups of these solvents, leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Trivinylmethoxysilane is generally soluble in alcohols. However, the presence of the hydroxyl group in protic solvents introduces the potential for hydrogen bonding and, more importantly, can facilitate the hydrolysis of the methoxy group, a key reactivity consideration that will be discussed later.
Qualitative Solubility of Trivinylmethoxysilane
While specific quantitative solubility data for trivinylmethoxysilane is not widely published, qualitative assessments and data from analogous compounds, such as vinyltrimethoxysilane, provide a strong basis for predicting its miscibility with common organic solvents. Vinyltrimethoxysilane is known to be soluble in alcohols, ether, and benzene. Based on its similar chemical structure, trivinylmethoxysilane is expected to exhibit a comparable solubility profile.
| Solvent Class | Solvent Example | Expected Solubility | Primary Intermolecular Forces |
| Alcohols | Ethanol, Isopropanol | Soluble | Dipole-dipole, London dispersion |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-dipole, London dispersion |
| Esters | Ethyl Acetate | Soluble | Dipole-dipole, London dispersion |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | London dispersion |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | London dispersion |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Dipole-dipole, London dispersion |
| Chlorinated Solvents | Dichloromethane | Soluble | Dipole-dipole, London dispersion |
| Water | Insoluble (Reacts) | N/A |
Note: The term "soluble" in this context generally implies miscibility in all proportions. However, for critical applications, experimental verification is strongly recommended.
The Critical Role of Hydrolysis: A Competing Reaction to Dissolution
A crucial aspect to consider when working with trivinylmethoxysilane is its reactivity towards water and other protic species. The methoxy group is susceptible to hydrolysis, a reaction that cleaves the Si-O-C bond to form a silanol (Si-OH) and methanol. This reaction is a key feature in many of its applications but can be an unintended side reaction during dissolution.
It is imperative to use anhydrous solvents and handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and subsequent condensation reactions, which can lead to the formation of oligomers and polymers.
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility, the following experimental protocols are recommended.
Visual Miscibility Assessment (Qualitative)
This is a straightforward method to quickly assess the qualitative solubility of trivinylmethoxysilane in a solvent.
Methodology:
-
Preparation: In a clean, dry glass vial, add a known volume (e.g., 5 mL) of the anhydrous organic solvent.
-
Addition of Solute: Incrementally add small, measured volumes of trivinylmethoxysilane to the solvent.
-
Observation: After each addition, cap the vial and shake vigorously. Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or the presence of undissolved droplets.
-
Determination: If the solution remains clear and homogenous after the addition of a significant volume of trivinylmethoxysilane (e.g., equal to the initial solvent volume), the two are considered miscible.
Caption: Workflow for the visual determination of miscibility.
Quantitative Solubility Determination by Gas Chromatography (GC)
For a precise, quantitative measurement of solubility, Gas Chromatography (GC) can be employed to determine the concentration of trivinylmethoxysilane in a saturated solution.
Methodology:
-
Saturated Solution Preparation: In a temperature-controlled environment, add an excess of trivinylmethoxysilane to a known volume of the anhydrous organic solvent. Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed. Allow any undissolved solute to settle.
-
Sample Preparation: Carefully extract a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the undissolved layer. Dilute the extracted sample with a known volume of the same anhydrous solvent to bring the concentration within the calibrated range of the GC instrument.
-
Calibration: Prepare a series of standard solutions of trivinylmethoxysilane in the solvent of interest with known concentrations. Analyze these standards by GC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample into the GC and record the peak area corresponding to trivinylmethoxysilane.
-
Calculation: Use the calibration curve to determine the concentration of trivinylmethoxysilane in the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.
Caption: Workflow for quantitative solubility determination by Gas Chromatography.
Conclusion
References
-
Hubei Co-Formula Material Tech Co.,Ltd. What Is Vinyltrimethoxysilane. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Trivinylmethoxysilane for Advanced Surface Modification of Nanoparticles
Abstract
The functionalization of nanoparticle surfaces is a cornerstone of modern materials science and nanomedicine, enabling the precise control of interfacial properties to enhance stability, biocompatibility, and therapeutic efficacy. Trivinylmethoxysilane (TVMS) emerges as a uniquely powerful trifunctional coupling agent. Its single methoxysilane group provides a robust anchor to hydroxyl-rich nanoparticle surfaces, while its three reactive vinyl groups present a versatile platform for subsequent covalent conjugation. This guide provides a comprehensive overview of the mechanisms, protocols, and validation techniques for modifying nanoparticles with TVMS, with a focus on applications for researchers, scientists, and drug development professionals. We detail a complete workflow from initial silanization to subsequent functionalization via thiol-ene chemistry, offering a pathway to engineer sophisticated, multifunctional nanoparticle systems.
Introduction: The Strategic Advantage of Trivinylmethoxysilane
In the landscape of nanoparticle-based drug delivery, surface chemistry dictates destiny.[1] The ability to modulate a nanoparticle's interaction with its biological environment is critical for overcoming physiological barriers, achieving targeted delivery, and controlling payload release.[2] While numerous silane coupling agents exist, Trivinylmethoxysilane (TVMS) offers a distinct advantage: a high density of reactive sites.
Unlike common monofunctional vinyl silanes (e.g., vinyltrimethoxysilane), TVMS installs three vinyl groups for every single binding event to the nanoparticle surface. This multivalency is crucial for:
-
Amplified Signal or Payload: Attaching multiple copies of a drug, targeting ligand, or imaging agent per binding site.
-
Polymer Grafting and Cross-linking: Serving as a high-density anchor point for polymer chains, enabling the creation of robust stealth layers or hydrogel composites.[3]
-
Versatile Downstream Chemistry: The vinyl groups are amenable to a variety of highly efficient and bio-orthogonal reactions, most notably thiol-ene "click" chemistry.[4]
This guide provides the technical foundation for leveraging these advantages, explaining the chemical principles and offering validated, step-by-step protocols.
Mechanism of TVMS Surface Anchoring and Functionalization
The surface modification process occurs in two primary stages:
-
Silanization via Hydrolysis and Condensation: The process begins with the hydrolysis of the methoxysilane group (-OCH₃) of TVMS in the presence of water, typically in an alcohol-water solvent system. This reaction forms a reactive silanol intermediate (Si-OH).[5] This intermediate then undergoes a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic nanoparticles (e.g., silica, titania, iron oxide), forming stable, covalent siloxane (Si-O-Si) bonds.[6] The reaction is catalyzed by acid or base, with base catalysis generally leading to faster rates.[5]
-
Presentation of Reactive Vinyl Groups: Once covalently anchored, the TVMS molecule orients its three vinyl groups (-CH=CH₂) away from the nanoparticle surface, making them accessible for subsequent chemical reactions. These groups serve as versatile handles for further modification.
Visualization of the Silanization Mechanism
Caption: Mechanism of TVMS grafting onto a hydroxylated nanoparticle surface.
Experimental Protocols
Safety Note: Trivinylmethoxysilane is a reactive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Surface Modification of Silica Nanoparticles with TVMS
This protocol details the covalent attachment of TVMS to silica nanoparticles (SiNPs), a common model system. It can be adapted for other hydroxyl-bearing nanoparticles like iron oxide or titania.
Materials:
-
Silica Nanoparticles (SiNPs), ~100 nm diameter
-
Trivinylmethoxysilane (TVMS)
-
Anhydrous Ethanol
-
Ammonium Hydroxide (28-30% aqueous solution)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Round bottom flask, reflux condenser, magnetic stirrer
Methodology:
-
Nanoparticle Pre-activation (Hydroxylation):
-
Causality: This step ensures a high density of surface hydroxyl groups, maximizing the potential binding sites for TVMS.
-
Disperse 100 mg of SiNPs in 50 mL of anhydrous ethanol in a round bottom flask.
-
Sonicate the dispersion for 15 minutes to break up any aggregates.
-
Add 5 mL of ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Collect the activated SiNPs by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Wash the nanoparticles three times with ethanol and twice with anhydrous toluene to remove water and ammonia. Resuspend in 50 mL of anhydrous toluene.
-
-
Silanization Reaction:
-
Causality: The reaction is performed in an anhydrous organic solvent under inert gas to prevent uncontrolled self-condensation of TVMS in solution.
-
Transfer the toluene dispersion of activated SiNPs to a clean, dry round bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Purge the system with nitrogen or argon gas for 15 minutes.
-
Heat the dispersion to 80°C with vigorous stirring.
-
In a separate vial, prepare a 10% (v/v) solution of TVMS in anhydrous toluene. Add 2 mL of this solution to the nanoparticle dispersion (this corresponds to a significant excess of TVMS).
-
Allow the reaction to proceed at 80°C under the inert atmosphere for 12 hours.
-
-
Purification:
-
Causality: Thorough washing is critical to remove unreacted TVMS and any loosely adsorbed silane oligomers, which could interfere with subsequent reactions and characterization.
-
Cool the reaction mixture to room temperature.
-
Collect the TVMS-modified nanoparticles (TVMS-NPs) by centrifugation.
-
Wash the TVMS-NPs sequentially with:
-
Anhydrous Toluene (3 times)
-
Anhydrous Ethanol (3 times)
-
-
After the final wash, dry the purified TVMS-NPs in a vacuum oven at 60°C overnight. Store the dried powder in a desiccator.
-
Protocol 2: Subsequent Functionalization via Photoinitiated Thiol-Ene "Click" Chemistry
This protocol demonstrates how to utilize the surface vinyl groups by conjugating a thiol-containing molecule (e.g., a cysteine-terminated peptide) using a highly efficient and bio-orthogonal click reaction.[7]
Materials:
-
Dried TVMS-NPs (from Protocol 1)
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine as a model, or a custom peptide)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed Methanol
-
UV lamp (365 nm)
Methodology:
-
Reaction Setup:
-
Disperse 10 mg of TVMS-NPs in 10 mL of anhydrous, degassed methanol. Sonicate for 10 minutes.
-
Add the thiol-containing molecule in a 5-fold molar excess relative to the estimated number of surface vinyl groups (can be quantified by TGA, see Section 4.2).
-
Add the photoinitiator DMPA to a final concentration of ~0.1% (w/v).
-
Causality: The reaction is performed in a degassed solvent as oxygen can quench the radical reaction. The photoinitiator generates radicals upon UV exposure, which initiates the thiol-ene reaction.
-
-
Photo-conjugation:
-
Place the reaction vessel under a 365 nm UV lamp with gentle stirring.
-
Irradiate for 30-60 minutes. Reaction time may need optimization depending on the specific thiol and lamp intensity.
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash thoroughly with methanol (3 times) to remove unreacted thiol, photoinitiator, and byproducts.
-
Dry the final product under vacuum.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for TVMS modification and subsequent functionalization.
Characterization and Validation: A Self-Validating System
Each protocol must be validated to confirm successful modification. The following techniques provide a comprehensive characterization toolkit.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR confirms the presence of specific chemical bonds. By comparing the spectra of unmodified NPs, TVMS-NPs, and finally functionalized NPs, one can track the success of each step.
-
Principle: Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[8]
-
Protocol: Acquire spectra of dried nanoparticle powders using a KBr pellet or an ATR accessory.
-
Data Interpretation:
| Sample Stage | Key IR Peaks (cm⁻¹) | Interpretation |
| Unmodified SiNPs | ~3400 (broad), ~1630 | O-H stretching and bending from surface silanols and adsorbed water. |
| ~1100 | Strong Si-O-Si stretching from the silica core. | |
| TVMS-NPs | ~3060, ~1600, ~960 | C-H, C=C stretching, and =C-H bending of vinyl groups, confirming TVMS grafting. [9] |
| Diminished ~3400 | Reduction in surface O-H groups due to condensation with TVMS. | |
| Thiol-conjugated NPs | Disappearance of ~1600 | Consumption of the C=C bond confirms the thiol-ene reaction. |
| Appearance of new peaks | Characteristic peaks from the conjugated molecule (e.g., Amide I/II for peptides). |
Thermogravimetric Analysis (TGA)
TGA quantifies the amount of organic material (TVMS) grafted onto the inorganic nanoparticle core.
-
Principle: Measures the change in mass of a sample as it is heated at a controlled rate.[10] The mass loss at specific temperatures corresponds to the decomposition of the grafted organic layer.
-
Protocol: Heat 5-10 mg of dried nanoparticles from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Interpretation:
-
Run a TGA scan on the unmodified nanoparticles to determine the mass loss due to dehydroxylation (~100-200°C).[7]
-
Run a TGA scan on the TVMS-NPs.
-
The significant weight loss between ~250°C and 600°C corresponds to the thermal decomposition of the grafted TVMS.[11]
-
The grafting density (σ) in molecules/nm² can be calculated from the net weight loss (ΔW), nanoparticle surface area (A), and the molecular weight of the TVMS residue.
-
Dynamic Light Scattering (DLS)
DLS assesses the hydrodynamic diameter and colloidal stability of the nanoparticles in suspension.
-
Principle: Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[12] This is used to calculate the hydrodynamic diameter (dH) and the Polydispersity Index (PDI).
-
Protocol: Disperse a small amount of nanoparticles in a suitable solvent (e.g., ethanol or water) and analyze.
-
Expected Results:
| Sample Stage | Expected Hydrodynamic Diameter (dH) | Expected Polydispersity Index (PDI) | Rationale |
| Unmodified SiNPs | Baseline (e.g., 110 nm) | < 0.2 | Monodisperse starting material. |
| TVMS-NPs | Increase of 5-15 nm | Should remain < 0.25 | The grafted TVMS layer adds to the hydrodynamic size. A low PDI indicates no aggregation occurred during modification. |
| Functionalized NPs | Further increase | Dependent on size of conjugated molecule | Conjugation of larger molecules (peptides, polymers) will further increase the size. |
Electron Microscopy (SEM & TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) visualize the morphology and size of the nanoparticles.
-
Principle: SEM provides surface topography information, while TEM provides high-resolution images of the particle's size, shape, and internal structure.[11]
-
Protocol: Deposit a dilute dispersion of nanoparticles onto a suitable substrate (e.g., silicon wafer for SEM, carbon-coated copper grid for TEM) and allow it to dry before imaging.
-
Data Interpretation: The primary purpose is to confirm that the nanoparticles have not undergone significant aggregation or morphological changes during the modification process. The core particle size measured by TEM should remain consistent, even as the hydrodynamic size measured by DLS increases.
Applications in Drug Development
The ability to create a high-density, reactive surface on nanoparticles using TVMS opens numerous avenues in drug development:
-
Targeted Drug Delivery: The vinyl groups can be used to attach targeting ligands (antibodies, peptides, aptamers) via thiol-ene chemistry, directing the nanoparticle to specific cells or tissues.[2]
-
Controlled Release Systems: TVMS-modified surfaces can initiate the growth of polymer shells. By choosing stimuli-responsive polymers, drug release can be triggered by environmental cues like pH or temperature.
-
Enhanced Drug Loading: For certain drugs, the vinyl-rich surface can be modified to improve compatibility and loading capacity.
-
Theranostics: Both a therapeutic agent and an imaging agent (e.g., a fluorescent dye with a thiol group) can be co-conjugated to the TVMS platform, allowing for simultaneous treatment and monitoring.[10]
Conclusion
Trivinylmethoxysilane is a powerful and versatile tool for the surface engineering of nanoparticles. By providing a high density of reactive vinyl groups on a stable siloxane anchor, it serves as an ideal platform for creating complex, multifunctional nanostructures. The protocols detailed in this guide, coupled with the rigorous characterization methods, provide a robust framework for researchers to develop novel nanoparticle systems for advanced therapeutic and diagnostic applications. The key to success lies in the careful execution of the reaction steps and the thorough validation of each modification stage.
References
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Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. RSC Publishing. Available at: [Link]
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The Synthesis and Reactivity of Mesoporous and Surface-Rough Vinyl-Containing ORMOSIL Nanoparticles. ResearchGate. Available at: [Link]
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The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. National Center for Biotechnology Information. Available at: [Link]
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A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. RSC Publishing. Available at: [Link]
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Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar. Available at: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: Towards novel mucoadhesive materials for drug delivery. ResearchGate. Available at: [Link]
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Thiol-ene modification of vinyl-functional POSS-based networks. ResearchGate. Available at: [Link]
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Characterizations of nanoparticles. (A) FTIR spectra, (B) TGA curves, (C and D) SEM images, and (E and F) TEM images. ResearchGate. Available at: [Link]
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FTIR, TEM, XRD, and DLS characterization of the nanoprobes. ResearchGate. Available at: [Link]
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Kinetic analysis of organosilane hydrolysis and condensation. Semantic Scholar. Available at: [Link]
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The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. ResearchGate. Available at: [Link]
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The Synthesis and Reactivity of Mesoporous and Surface-Rough Vinyl-Containing ORMOSIL Nanoparticles. MDPI. Available at: [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
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Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate. Available at: [Link]
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Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization. MDPI. Available at: [Link]
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Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. MDPI. Available at: [Link]
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Grafting of Poly(ethylene imine) to Silica Nanoparticles for Odor Removal from Recycled Materials. MDPI. Available at: [Link]
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Application of Light Scattering Techniques to Nanoparticle Characterization and Development. National Center for Biotechnology Information. Available at: [Link]
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Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. Semantic Scholar. Available at: [Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]
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Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: Advanced Polymerization Techniques for Trivinylmethoxysilane (TVMOS)
Abstract: Trivinylmethoxysilane (TVMOS) is a trifunctional monomer offering a unique combination of reactive sites: three vinyl groups amenable to radical and click chemistry-based polymerization, and one hydrolyzable methoxysilane group for covalent attachment to inorganic surfaces. This dual reactivity makes TVMOS a powerful building block for advanced materials, including highly crosslinked networks, soluble hyperbranched polymers, and functional surface coatings. However, its multivinyl nature presents a significant challenge—uncontrolled polymerization leads rapidly to insoluble, intractable gels. This guide provides an in-depth exploration of advanced polymerization strategies that harness the potential of TVMOS while managing its high reactivity. We present detailed protocols for its use as a crosslinking agent, the synthesis of soluble hyperbranched polymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the formation of uniform networks using thiol-ene chemistry, and methods for surface functionalization.
Introduction: The Duality of Trivinylmethoxysilane
Trivinylmethoxysilane (TVMOS) is a convergent monomer possessing two distinct classes of functionality within a single molecule.
-
Three Vinyl Groups: These carbon-carbon double bonds are susceptible to polymerization through various mechanisms, most notably free-radical pathways. The presence of three such groups means that each TVMOS unit can act as a branching or crosslinking point. In conventional free-radical polymerization, this leads to the rapid formation of a three-dimensional network, a phenomenon known as gelation, often at very low monomer conversion.
-
One Methoxysilane Group: This group is reactive towards hydrolysis, forming silanol (Si-OH) intermediates that can condense with hydroxyl groups on the surfaces of materials like glass, silica, and metal oxides. This enables the covalent anchoring of the molecule, and any polymer grown from it, to a substrate.
The primary challenge in harnessing TVMOS is to control the polymerization of its vinyl groups. While its potent crosslinking ability is an asset in some applications, it is a liability in others that require soluble, processable materials. Modern controlled polymerization techniques provide the necessary tools to navigate this challenge, opening avenues for creating sophisticated macromolecular architectures.
Section 1: TVMOS in Conventional Free-Radical Copolymerization
In conventional free-radical polymerization, TVMOS is most effectively used as a crosslinking agent at low concentrations in conjunction with a monofunctional monomer. Here, the goal is to intentionally induce gelation to form a robust, insoluble network. The TVMOS units are statistically incorporated into linear polymer chains, with their pendant vinyl groups serving as sites for intermolecular chain-linking, ultimately forming a single, covalently-linked macroscopic network.
Causality Behind the Method: The key is to keep the molar ratio of TVMOS to the primary monomer low (typically <5 mol%). This ensures that long, linear chains of the primary monomer are formed before extensive crosslinking occurs. If the TVMOS concentration is too high, gelation will happen almost immediately upon initiation, resulting in a brittle, heterogeneous material.
Protocol 1: Synthesis of a Crosslinked Polystyrene Network using TVMOS
This protocol describes the bulk copolymerization of styrene with TVMOS to create a rigid, crosslinked polymer monolith.
Materials:
-
Styrene (inhibitor removed)
-
Trivinylmethoxysilane (TVMOS)
-
Azobisisobutyronitrile (AIBN)
-
Reaction vessel (e.g., glass ampoule or vial)
-
Nitrogen or Argon source
-
Heating bath
Procedure:
-
Monomer Preparation: In a reaction vessel, combine 10.0 g of styrene (96.0 mmol) and 0.30 g of TVMOS (1.9 mmol, ~2 mol% relative to styrene). This ratio is critical for forming a uniform network.
-
Initiator Addition: Add 0.08 g of AIBN (0.49 mmol). The initiator concentration will influence the rate of polymerization and the kinetic chain length.
-
Degassing (Critical Step): Seal the vessel with a rubber septum. Purge the mixture with dry nitrogen or argon for 20-30 minutes while stirring to remove dissolved oxygen, which inhibits radical polymerization. Alternatively, perform at least three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Polymerization: Place the sealed vessel in a preheated oil bath at 70°C. The polymerization will proceed, and the viscosity of the solution will increase dramatically until the entire volume becomes a solid, transparent gel. This process can take several hours.
-
Post-Curing & Isolation: After 24 hours, cool the vessel to room temperature. The resulting solid polymer can be removed by carefully breaking the glass vessel. To remove any unreacted monomer, the solid can be broken into smaller pieces and subjected to vacuum drying at 60°C for 48 hours.
Section 2: Controlled Synthesis of Soluble Hyperbranched Polymers via RAFT
To overcome premature gelation and synthesize soluble polymers from a multivinyl monomer like TVMOS, a Controlled Radical Polymerization (CRP) technique is required.[1][2] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an exceptionally versatile method for this purpose.
Causality Behind the Method: RAFT polymerization introduces a chain transfer agent (CTA) that reversibly deactivates growing polymer radicals, keeping the concentration of active radicals extremely low at any given moment.[3][4] This dynamic equilibrium between active and dormant chains suppresses termination reactions and allows for controlled, simultaneous growth of all polymer chains.[5] When applied to a multivinyl monomer, this control allows for the formation of highly branched, yet still soluble, polymers by delaying the onset of macroscopic gelation to high monomer conversions.[6] This approach is often termed self-condensing vinyl polymerization (SCVP).
Protocol 2: RAFT Polymerization of TVMOS to Synthesize a Soluble Hyperbranched Polymer
This protocol details the synthesis of a soluble, hyperbranched poly(trivinylmethoxysilane) using a trithiocarbonate RAFT agent.
Materials:
-
Trivinylmethoxysilane (TVMOS)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Reaction flask with magnetic stir bar
-
Nitrogen or Argon source
Experimental Parameters:
| Parameter | Value | Purpose |
| [TVMOS]:[DDMAT]:[AIBN] | 100 : 5 : 1 | Controls molecular weight and keeps polymerization controlled. A high monomer-to-CTA ratio is used to build molecular weight, while the CTA-to-initiator ratio ensures most chains are initiated via the RAFT agent. |
| Solvent | 1,4-Dioxane | Maintains solubility of all components and the resulting polymer. |
| Concentration | 50% (w/w) TVMOS in Dioxane | Reduces the probability of intermolecular crosslinking compared to bulk polymerization. |
| Temperature | 70°C | Ensures appropriate decomposition rate of AIBN initiator. |
| Time | 8-12 hours | Reaction should be monitored and stopped before the gel point is reached. |
Procedure:
-
Reagent Charging: In a Schlenk flask, dissolve TVMOS (5.0 g, 31.6 mmol), DDMAT (0.57 g, 1.58 mmol), and AIBN (0.052 g, 0.32 mmol) in 5.0 mL of anhydrous 1,4-dioxane.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. This is critical for the success of a controlled radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C with vigorous stirring.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography, GPC). The reaction should be stopped once high conversion is reached but before macroscopic gelation occurs (typically <70% conversion).
-
Quenching and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction solution to a large volume of cold hexane with stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of THF and re-precipitate into cold hexane to further purify it. Dry the final product under vacuum at 40°C overnight.
Section 3: Thiol-Ene Photopolymerization
Thiol-ene chemistry is a photoinitiated "click" reaction that proceeds via a step-growth radical addition mechanism between a thiol (-SH) and an alkene (-C=C-).[7] This reaction is highly efficient, rapid, oxygen-tolerant, and provides exceptional spatial and temporal control using light.[8] For TVMOS, its three vinyl groups can react with a multifunctional thiol to form a highly uniform and well-defined polymer network, ideal for applications in coatings, adhesives, and hydrogels.
Causality Behind the Method: The reaction proceeds via a step-growth mechanism, which is fundamentally different from the chain-growth of conventional radical polymerization. This leads to a more homogenous network structure with lower polymerization-induced stress.[8] The stoichiometry between thiol groups and ene (vinyl) groups is critical. A 1:1 ratio yields the most complete conversion and optimal network properties. The use of UV light allows polymerization to be initiated on demand, enabling precise patterning.
Protocol 3: UV-Cured Thiol-Ene Network Formation with TVMOS
This protocol describes the rapid, room-temperature formation of a crosslinked polymer film.
Materials:
-
Trivinylmethoxysilane (TVMOS)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (a tetra-functional thiol)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (a photoinitiator)
-
UV curing lamp (365 nm)
-
Glass slides or other substrate
Procedure:
-
Formulation Preparation: In a small glass vial protected from light, prepare the reactive mixture. For a 1:1 stoichiometric ratio of functional groups, combine:
-
1.00 g of TVMOS (6.32 mmol, providing 18.96 mmol of vinyl groups).
-
2.32 g of PETMP (4.74 mmol, providing 18.96 mmol of thiol groups).
-
-
Initiator Addition: Add 0.033 g (1 wt%) of DMPA photoinitiator to the mixture. Stir until fully dissolved.
-
Coating Application: Apply a thin film of the liquid formulation onto a glass slide using a pipette or blade coater.
-
UV Curing: Place the coated slide under a 365 nm UV lamp (e.g., 100 W). Curing is often complete in seconds to minutes, resulting in a hard, transparent solid film. The curing time will depend on the lamp intensity and the film thickness.
-
Characterization: The cured film can be analyzed for its mechanical properties (hardness, adhesion) and thermal stability (TGA).
Section 4: Surface Modification and Grafting
The methoxysilane group of TVMOS is the key to its use in surface modification. It allows for the covalent attachment of the molecule to surfaces rich in hydroxyl groups, such as silica, glass, and many metal oxides.[9] This can be used to alter surface properties (e.g., hydrophobicity) or to create a reactive surface for subsequent polymerization, a technique known as "grafting from".
Causality Behind the Method: The process involves two main steps. First, the methoxysilane group hydrolyzes in the presence of trace water to form reactive silanol groups. These silanols then condense with surface hydroxyls, forming stable Si-O-Si bonds and anchoring the TVMOS molecule.[10] This leaves the three vinyl groups exposed on the surface, creating a platform for initiating polymerization directly from the substrate, leading to a dense layer of grafted polymer "brushes".
Protocol 4: Surface-Initiated Polymerization from TVMOS-Functionalized Silica
This protocol details the functionalization of silica nanoparticles with TVMOS, followed by the "grafting from" polymerization of acrylamide to create a hydrophilic polymer shell.
Materials:
-
Silica nanoparticles (SiO₂)
-
Trivinylmethoxysilane (TVMOS)
-
Anhydrous Toluene
-
Acrylamide
-
Potassium persulfate (KPS, initiator)
-
Deionized water
Procedure - Step A: Surface Functionalization
-
Silica Preparation: Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a fine dispersion.
-
Silanization: Add 0.5 g of TVMOS to the silica dispersion.
-
Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with stirring. The methoxysilane groups will react with surface hydroxyls on the silica.
-
Purification: Cool the reaction mixture. Centrifuge the particles and discard the supernatant. Wash the functionalized silica particles repeatedly by redispersing in fresh toluene and centrifuging. This removes any non-covalently bound silane.
-
Drying: Dry the TVMOS-functionalized silica particles in a vacuum oven at 60°C overnight.
Procedure - Step B: Surface-Initiated Polymerization
-
Dispersion: Disperse 0.5 g of the dried TVMOS-functionalized silica in 50 mL of deionized water in a reaction flask.
-
Monomer Addition: Add 5.0 g of acrylamide monomer and stir until fully dissolved.
-
Degassing: Bubble nitrogen through the aqueous dispersion for 30 minutes to remove dissolved oxygen.
-
Initiation: Heat the mixture to 60°C. Add a solution of 0.05 g of KPS dissolved in 1 mL of water to initiate the polymerization. The initiator radicals will attack the vinyl groups on the silica surface, starting the polymer chain growth.
-
Polymerization: Maintain the reaction at 60°C for 6 hours with stirring.
-
Isolation and Purification: Cool the reaction. The polymer-grafted silica will likely have formed a stable colloid or a flocculated solid. Centrifuge the particles and wash repeatedly with deionized water to remove any non-grafted polyacrylamide.
-
Drying: Dry the final polymer-grafted silica product by freeze-drying or in a vacuum oven.
Conclusion
Trivinylmethoxysilane is a highly versatile yet challenging monomer. Its multivinyl character, a source of rapid gelation in conventional polymerization, can be precisely managed through modern synthetic methods. By using TVMOS as a crosslinking agent, employing controlled radical techniques like RAFT to generate soluble hyperbranched structures, or leveraging the efficiency of thiol-ene click chemistry, researchers can create a wide array of advanced materials. Furthermore, its silane functionality provides a robust handle for creating functional surfaces and complex organic-inorganic hybrids. These strategies unlock the potential of TVMOS for applications ranging from high-performance composites and coatings to sophisticated biomaterials and platforms for drug delivery.[11][12][13]
References
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Synthesis of a well-defined hyperbranched polymer using a slow monomer addition method. ResearchGate. Available at: [Link]
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Synthesis of hyperbranched polymers with controlled structure. RSC Publishing. Available at: [Link]
-
Thiol/ene addition reaction between vinyl and thioalkyl moieties. ResearchGate. Available at: [Link]
-
Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. MDPI. Available at: [Link]
-
Synthesis of hyperbranched polysiloxanes. ResearchGate. Available at: [Link]
-
PREPARATION OF ALKOXYSILANE FUNCTIONAL WATER SOLUBLE BLOCK COPOLYMERS VIA RAFT POLYMERIZATION. ResearchGate. Available at: [Link]
-
Synthesis and characterization of hyperbranched poly(Siloxysilanes). ResearchGate. Available at: [Link]
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The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? MDPI. Available at: [Link]
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Thiol-ene reaction. Wikipedia. Available at: [Link]
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Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. NIH National Library of Medicine. Available at: [Link]
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Comparison of monomethoxy‐, dimethoxy‐, and trimethoxysilane anchor groups for surface‐initiated RAFT polymerization from silica surfaces. FAO AGRIS. Available at: [Link]
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Thiol-ene click reaction as an effective tool for the synthesis of PEG-functionalized alkoxysilanes-precursors of anti-fog coatings. NIH National Library of Medicine. Available at: [Link]
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The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization. ACS Publications. Available at: [Link]
-
RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. NIH National Library of Medicine. Available at: [Link]
-
RAFT Polymerization - Reaction Setup. YouTube. Available at: [Link]
-
Biomaterials for Drug Delivery and Human Applications. NIH National Library of Medicine. Available at: [Link]
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Biomaterials in Drug Delivery and Clinical Applications. ResearchGate. Available at: [Link]
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Controlled/living Radical Polymerization. ResearchGate. Available at: [Link]
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Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. Available at: [Link]
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Controlled Polymerization. MDPI. Available at: [Link]
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Biomaterials in Drug Delivery and Clinical Applications. Preprints.org. Available at: [Link]
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ATRP from surfaces. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
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Fundamentals of Controlled/Living Radical Polymerization. YouTube. Available at: [Link]
-
About ATRP. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
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Drug Delivery. Society for Biomaterials (SFB). Available at: [Link]
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The current applications of nano and biomaterials in drug delivery of dental implant. National Library of Medicine. Available at: [Link]
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Introduction: The Critical Role of Advanced Elastomers in Medical and Pharmaceutical Applications
An Application Guide to Trivinylmethoxysilane in the Formulation of High-Performance Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Silicone elastomers are foundational materials in the medical device and pharmaceutical industries, prized for their biocompatibility, chemical inertness, and stability across a wide range of temperatures.[1] Among the various types, platinum-cured silicone elastomers, also known as addition-cured systems, represent the pinnacle of purity and performance.[2][3] This curing chemistry proceeds without the formation of byproducts, resulting in materials with low extractables, minimal shrinkage, and superior mechanical properties—qualities that are paramount for sensitive applications such as medical tubing, implants, seals, and drug delivery components.[1][4][5]
The performance of these elastomers is not inherent to the base polymer alone; it is meticulously engineered through the precise addition of crosslinkers, fillers, and specialized additives. This guide focuses on one such critical additive: Trivinylmethoxysilane (TVMS) . We will explore its fundamental role, mechanism of action, and provide detailed protocols for its incorporation into platinum-cured silicone formulations to enhance mechanical strength and adhesion, enabling the development of robust and reliable medical-grade components.
Part 1: The Chemistry of Platinum-Cured Silicone Elastomers
The formation of a platinum-cured silicone elastomer is governed by a highly specific chemical reaction known as hydrosilylation. In this addition reaction, a vinyl-functional siloxane polymer reacts with a hydride-functional siloxane crosslinker.[6] This reaction is efficiently catalyzed by a platinum complex, which facilitates the formation of a stable ethyl bridge, linking the polymer chains together into a durable three-dimensional network.[2][7]
The primary advantages of this system include:
-
High Purity: The reaction has no byproducts, unlike peroxide or condensation cure systems, which can leave behind residues that may be undesirable in medical applications.[2][5]
-
Dimensional Stability: Addition curing exhibits very low shrinkage (typically ≤0.1%), ensuring that molded parts maintain their precise dimensions.[5]
-
Thermal Stability: The resulting siloxane network is exceptionally stable, capable of withstanding a wide range of temperatures required for sterilization and storage.[5]
Caption: Dual-action mechanism of Trivinylmethoxysilane (TVMS).
Part 3: Formulation and Application Notes
When developing a silicone elastomer for medical or pharmaceutical use, material selection is governed by stringent regulatory standards such as USP Class VI, ISO 10993, and FDA 21 CFR 177.2600. [8][9][10]All components must be of high purity to ensure the final product is biocompatible and safe for its intended application.
Typical Formulation Components
| Component | Function | Example Material | Key Consideration |
| Base Polymer | Forms the elastomer backbone | Vinyl-terminated Polydimethylsiloxane (PDMS) | Viscosity determines the uncured flow properties. |
| Crosslinker | Forms crosslinks with the base polymer | Polymethylhydrosiloxane (PMHS) | The Si-H to vinyl ratio is a critical process parameter. |
| Catalyst | Initiates the hydrosilylation reaction | Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst) | Typically used at parts-per-million (ppm) levels. |
| Modifier | Enhances strength and/or adhesion | Trivinylmethoxysilane (TVMS) | Loading level impacts hardness, strength, and adhesion. |
| Reinforcing Filler | Improves mechanical properties | Fumed Silica | Surface treatment can affect polymer-filler interaction. |
| Inhibitor | Controls cure speed (pot life) | e.g., 1-Ethynyl-1-cyclohexanol | Allows for sufficient working time before curing begins. |
Impact of TVMS Concentration on Elastomer Properties
The concentration of TVMS, typically measured in parts per hundred rubber (phr), must be carefully optimized. While it enhances certain properties, excessive amounts can lead to a brittle elastomer with reduced elongation.
| Property | Effect of Increasing TVMS Concentration | Rationale |
| Durometer (Hardness) | Increases | Higher crosslink density restricts polymer chain movement. |
| Tensile Strength | Increases (to an optimum) | A more tightly crosslinked network can withstand greater stress. |
| Elongation at Break | Decreases | Increased crosslinking reduces the polymer's ability to stretch. |
| Tear Strength | Increases | A denser network is more resistant to crack propagation. |
| Adhesion to Polar Substrates | Increases | More available silanol groups for bonding after hydrolysis. |
| Pot Life / Cure Time | May decrease slightly | Introduction of additional highly reactive vinyl groups. |
Part 4: Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use. Trivinylmethoxysilane is a flammable liquid. [11]
Protocol 1: General Workflow for Elastomer Preparation
This protocol outlines the standard procedure for creating a two-part, platinum-cured silicone elastomer. TVMS is typically added to "Part A" with the base polymer and catalyst.
Caption: Standard workflow for preparing a platinum-cured silicone elastomer.
Protocol 2: Evaluating the Effect of TVMS on Mechanical Properties
Objective: To determine how varying concentrations of TVMS affect the physical properties of the cured elastomer.
Methodology:
-
Prepare a Masterbatch: Create a large batch of Part A (vinyl polymer + platinum catalyst) and Part B (hydride crosslinker) without any TVMS. Ensure the Si-H to vinyl ratio is fixed, for example, at 1.2:1.
-
Formulate Test Samples: Prepare a series of four formulations by adding TVMS to aliquots of the Part A masterbatch at concentrations of 0, 0.5, 1.0, and 1.5 phr.
-
Mix and Cure: For each formulation, combine Part A and Part B in a 1:1 ratio by weight. Mix, degas, and pour into flat-sheet molds of a specified thickness (e.g., 2 mm) as described in Protocol 1. Cure all samples under identical conditions.
-
Condition Samples: Allow the cured sheets to condition at room temperature for at least 24 hours before testing.
-
Mechanical Testing:
-
Hardness: Measure the Shore A durometer according to ASTM D2240.
-
Tensile and Elongation: Die-cut dumbbell-shaped specimens from the cured sheets and test for tensile strength and ultimate elongation according to ASTM D412. [9] * Tear Strength: Prepare appropriate specimens and measure the tear resistance according to ASTM D624. [9]6. Data Analysis: Tabulate the results and plot the mechanical properties as a function of TVMS concentration to identify optimal loading levels for the desired application profile.
-
Protocol 3: Assessing Adhesion to a Polycarbonate Substrate
Objective: To quantify the improvement in adhesion imparted by TVMS.
Methodology:
-
Substrate Preparation: Clean polycarbonate (PC) plaques by wiping them with isopropyl alcohol and allowing them to air dry completely.
-
Prepare Formulations: Use two of the formulations from Protocol 2: the control (0 phr TVMS) and an optimized sample (e.g., 1.0 phr TVMS).
-
Sample Assembly:
-
Place a strip of porous release liner (e.g., scrim) onto the cleaned PC plaque, leaving one end of the liner free to act as a pull tab.
-
Apply the mixed, uncured silicone formulation over the scrim and the PC plaque.
-
Place a second PC plaque on top to create a sandwich structure.
-
Apply gentle pressure to ensure a consistent bond line thickness.
-
-
Cure: Cure the assembled samples as per the established schedule.
-
Adhesion Testing: After conditioning, measure the 180° peel strength using a tensiometer, following a procedure adapted from ASTM D903. The force required to peel the silicone/scrim layer from the PC substrate is recorded.
-
Data Analysis: Compare the peel strength (in N/m or lbf/in) of the control sample to the TVMS-containing sample to quantify the improvement in adhesion.
Part 5: Critical Considerations and Troubleshooting
-
Cure Inhibition: Platinum catalysts are notoriously sensitive to poisoning, which prevents curing. [12]Avoid all contact with sulfur compounds, tin catalysts, amines, uncured peroxide-based rubbers, and certain plasticizers. [5][12]Use dedicated mixing equipment and clean substrates.
-
Moisture Control: While a small amount of moisture is needed for the adhesion promotion mechanism of TVMS, excessive moisture can lead to premature hydrolysis and potential gassing. Store all components in tightly sealed containers with desiccant. [13]* Stoichiometry (Si-H:Vinyl Ratio): The ratio of hydride to vinyl groups is the most critical factor determining the final network structure. [7]An off-ratio formulation can result in a soft, under-cured material (excess vinyl) or a brittle material with potential for post-cure hydrogen evolution (excess Si-H). The vinyl groups from TVMS must be included in this calculation for precise control.
Conclusion
Trivinylmethoxysilane is a powerful and versatile additive in the formulation of platinum-cured silicone elastomers. By acting simultaneously as a crosslinker and an adhesion promoter, it provides formulators with an effective tool to enhance the mechanical robustness and substrate compatibility of their materials. A thorough understanding of its mechanism and careful, systematic evaluation as outlined in the provided protocols will enable researchers and developers to engineer high-performance, medical-grade silicone elastomers that meet the demanding requirements of the healthcare and pharmaceutical industries.
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ASTM F2038-18, Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part I—Formulations and Uncured Materials, ASTM International, West Conshohocken, PA, 2018. (URL: [Link])
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ASTM F2042-18, Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part II—Crosslinking and Fabrication, ASTM International, West Conshohocken, PA, 2018. (URL: [Link])
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El-Hossary, F. (2025). Standards for Medical-Grade Silicone. A-Z of Gaskets. (URL: [Link])
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Zhang, Y., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers. (URL: [Link])
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Zhang, S., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications. (URL: [Link])
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Application of Trivinylmethoxysilane in Adhesive and Sealant Compositions
Introduction: The Role of Trivinylmethoxysilane as a Key Performance Enhancer
Trivinylmethoxysilane (TVMS) is an organofunctional silane that serves as a critical component in modern adhesive and sealant formulations. Its unique molecular structure, featuring three reactive vinyl groups and a hydrolyzable methoxy group, allows it to function as a versatile adhesion promoter, crosslinking agent, and surface modifier. This dual reactivity enables the formation of durable covalent bonds between organic polymer matrices and inorganic substrates or fillers, significantly enhancing the mechanical strength, durability, and environmental resistance of the final product.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on the effective application of trivinylmethoxysilane, covering its mechanisms of action, formulation protocols, and performance evaluation techniques.
Core Mechanisms of Action
The efficacy of trivinylmethoxysilane in adhesive and sealant systems stems from its ability to participate in multiple chemical reactions at the organic-inorganic interface.
Adhesion Promotion: Bridging the Gap
The primary function of TVMS is to act as a molecular bridge. The methoxy group is hydrolyzable and, in the presence of moisture, converts to a reactive silanol group (-Si-OH).[3] This silanol group can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, metal, and mineral fillers, forming stable, covalent Si-O-Substrate bonds.[4] Simultaneously, the vinyl groups can copolymerize with the organic polymer matrix of the adhesive or sealant, creating a robust link between the two disparate materials.[1]
Crosslinking: Building a Resilient Network
With its three vinyl groups, a single TVMS molecule can react with multiple polymer chains. This functionality allows it to act as an efficient crosslinking agent, creating a three-dimensional network within the polymer matrix.[5] This crosslinking enhances several key properties of the cured adhesive or sealant, including modulus, tensile strength, and thermal stability.[2][6] The specific crosslinking mechanism is dependent on the cure chemistry of the system:
-
Free-Radical Curing: In systems cured by free-radical polymerization, such as those based on acrylics or certain elastomers, the vinyl groups of TVMS readily participate in the chain reaction, integrating the silane into the polymer backbone.[7][8]
-
Hydrosilylation (Addition Cure): In platinum-catalyzed systems, like many silicone sealants, the vinyl groups react with silicon-hydride (Si-H) functional polymers to form stable carbon-silicon bonds, leading to a crosslinked network.[9][10][11]
Surface Modification of Fillers
Inorganic fillers are commonly added to adhesive and sealant formulations to improve physical properties and reduce cost.[12] However, the inherent incompatibility between hydrophilic mineral surfaces and hydrophobic organic polymers can lead to poor filler dispersion and compromised performance.[13][14] Treating fillers with trivinylmethoxysilane renders their surfaces more hydrophobic and organo-compatible.[14] This surface modification leads to improved filler dispersion, lower formulation viscosity, and enhanced reinforcement of the cured product.[12]
Moisture Scavenging
In moisture-sensitive formulations, the presence of excess water can lead to premature curing and performance issues. The hydrolyzable methoxy group of TVMS can react with and neutralize excess moisture within a formulation.[15][16] While other silanes like vinyltrimethoxysilane are often specifically chosen for this purpose due to faster hydrolysis rates, this remains a secondary benefit of incorporating trivinylmethoxysilane.[15][16][17]
Diagram 1: Generalized Mechanism of Trivinylmethoxysilane
Caption: Sequential addition of TVMS in a typical formulation process.
Performance Evaluation and Testing Protocols
To validate the efficacy of trivinylmethoxysilane in a formulation, a series of standardized tests should be conducted. [18][19]
Protocol 3: Adhesion Testing (ASTM D3330 - Peel Adhesion)
This protocol measures the force required to peel an adhesive from a substrate at a specified angle and rate.
Procedure:
-
Substrate Preparation: Clean the test substrates (e.g., glass, aluminum) with a suitable solvent (e.g., a 50/50 mix of isopropyl alcohol and water) and allow them to dry completely. [20]2. Sample Application: Apply the formulated adhesive or sealant to a carrier film (e.g., PET) at a controlled thickness.
-
Bonding: Apply the adhesive-coated film to the prepared substrate and press down with a standardized roller to ensure intimate contact.
-
Curing: Allow the bonded assembly to cure under the specified conditions (e.g., 7 days at 23°C and 50% relative humidity).
-
Testing: Using a tensile testing machine, peel the tape from the substrate at a 180° angle and a constant speed (e.g., 300 mm/min). Record the force required for peeling.
-
Comparison: Compare the peel adhesion values of formulations with and without trivinylmethoxysilane. A significant increase in peel strength indicates effective adhesion promotion.
Protocol 4: Mechanical Property Testing (ASTM D412 - Tensile Properties)
This test evaluates the effect of crosslinking on the mechanical properties of the cured material.
Procedure:
-
Sample Preparation: Cast the formulated adhesive or sealant into sheets of uniform thickness.
-
Curing: Cure the sheets according to the specified cure schedule.
-
Die Cutting: Cut dumbbell-shaped test specimens from the cured sheets using a standard die.
-
Testing: In a tensile testing machine, pull the specimens at a constant rate of elongation (e.g., 500 mm/min) until failure.
-
Data Analysis: Record the tensile strength (stress at break), elongation at break, and modulus (stress at a specific elongation, e.g., 100%). An increase in tensile strength and modulus typically indicates a higher degree of crosslinking.
Table 2: Expected Performance Improvements with TVMS
| Property | Test Method | Formulation without TVMS (Control) | Formulation with 1.0 phr TVMS | % Improvement |
|---|---|---|---|---|
| Peel Adhesion (N/25mm) | ASTM D3330 | 15 | 28 | ~87% |
| Tensile Strength (MPa) | ASTM D412 | 1.8 | 2.5 | ~39% |
| Elongation at Break (%) | ASTM D412 | 450 | 380 | -15% |
| Modulus at 100% (MPa) | ASTM D412 | 0.6 | 0.9 | ~50% |
| Water Immersion Adhesion Loss (%) | Internal Method | 40% | 15% | -62.5% |
Note: The data presented are representative and will vary based on the specific formulation.
Compatibility and Storage
Trivinylmethoxysilane is compatible with a wide range of polymers commonly used in adhesives and sealants, including silicones, silyl-terminated polyethers (MS Polymers), acrylics, and certain polyolefins. [21][22]However, it is crucial to store trivinylmethoxysilane in a cool, dry place in tightly sealed containers to prevent premature hydrolysis from atmospheric moisture.
Conclusion
Trivinylmethoxysilane is a highly effective multifunctional additive that can significantly enhance the performance of adhesive and sealant compositions. By acting as an adhesion promoter, crosslinker, and surface modifier, it improves the bond strength to various substrates, increases mechanical properties, and enhances durability, particularly in challenging environments. The protocols and guidelines presented in this document provide a solid foundation for researchers and formulators to effectively utilize trivinylmethoxysilane in the development of high-performance products. Rigorous testing and validation are essential to optimize its concentration and achieve the desired balance of properties for any specific application.
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Application Notes and Protocols for Surface Functionalization with Trivinylmethoxysilane
Introduction: The Power of the Vinyl Group in Surface Engineering
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The ability to tailor the interface between a material and its environment unlocks advancements in fields ranging from biocompatible implants and targeted drug delivery systems to advanced sensors and composite materials. Trivinylmethoxysilane (TVM) emerges as a potent and versatile tool in the surface functionalization toolkit. Its unique trifunctional nature—three reactive vinyl groups and a hydrolyzable methoxysilyl group—provides a robust platform for creating covalently bound, vinyl-rich surfaces on a variety of hydroxylated substrates, including glass, silicon wafers, and metal oxides.
The vinyl functionalities introduced by TVM serve as highly reactive handles for a multitude of subsequent chemical modifications. They are amenable to polymerization, thiol-ene "click" chemistry, and hydrosilylation reactions, allowing for the facile attachment of a wide array of molecules, from polymers and biomolecules to nanoparticles. This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for the successful surface functionalization of substrates using trivinylmethoxysilane.
The Chemistry of Trivinylmethoxysilane Functionalization: A Two-Step Process
The covalent attachment of trivinylmethoxysilane to a hydroxylated surface is a two-stage process involving hydrolysis and condensation. Understanding this mechanism is crucial for optimizing the functionalization process and achieving a stable, uniform coating.
-
Hydrolysis: The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base. The presence of a small amount of water is therefore essential for the reaction to proceed.
-
Condensation: The newly formed silanol groups can then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water or methanol as a byproduct. Additionally, adjacent silanol groups on different TVM molecules can condense with each other, leading to cross-linking and the formation of a more robust, polymeric layer on the surface.
Figure 1: The two-step mechanism of surface functionalization with trivinylmethoxysilane.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the surface functionalization of common substrates like glass slides and silicon wafers with trivinylmethoxysilane. These protocols are starting points and may require optimization based on the specific substrate and intended application.
Protocol 1: Solution-Phase Deposition on Glass Slides
This method is widely used for its simplicity and scalability.
Materials:
-
Trivinylmethoxysilane (TVM)
-
Anhydrous Toluene (or other suitable anhydrous solvent like ethanol)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass slides
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonciate the glass slides in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.
-
Rinse the slides thoroughly with DI water.
-
Immerse the slides in Piranha solution for 30-60 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Carefully remove the slides and rinse them extensively with DI water.
-
Dry the slides under a stream of high-purity nitrogen or argon gas. The surface should be hydrophilic at this stage.
-
-
Silanization Solution Preparation:
-
Work in a fume hood or glovebox with low humidity to minimize premature hydrolysis of the TVM.
-
Prepare a 1-5% (v/v) solution of trivinylmethoxysilane in anhydrous toluene. For example, to make a 2% solution, add 2 mL of TVM to 98 mL of anhydrous toluene. Prepare this solution fresh before each use.
-
-
Deposition:
-
Immerse the cleaned and dried glass slides in the TVM solution for 1-4 hours at room temperature with gentle agitation. The optimal immersion time may vary depending on the desired surface coverage.
-
-
Rinsing:
-
After immersion, remove the slides from the silanization solution and rinse them sequentially with fresh anhydrous toluene, followed by ethanol to remove any non-covalently bonded molecules.
-
-
Curing:
-
Dry the slides under a stream of nitrogen or argon gas.
-
To enhance the covalent bonding and cross-linking of the TVM layer, cure the coated slides in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the vinyl groups.
-
Figure 2: Workflow for solution-phase deposition of trivinylmethoxysilane.
Protocol 2: Vapor-Phase Deposition on Silicon Wafers
Vapor-phase deposition is preferred when a more uniform and thinner monolayer is desired, especially for applications in microelectronics and sensors.
Materials:
-
Trivinylmethoxysilane (TVM)
-
Silicon wafers
-
Vacuum deposition chamber or a desiccator
-
Vacuum pump
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning procedure as described in Protocol 1 (steps 1a-1e) to ensure a clean, hydroxylated silicon surface.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried silicon wafers inside a vacuum deposition chamber or a glass desiccator.
-
Place a small, open container (e.g., a watch glass) with a few drops (approximately 100-200 µL) of trivinylmethoxysilane inside the chamber, ensuring it is not in direct contact with the wafers.
-
-
Deposition:
-
Evacuate the chamber to a low pressure (e.g., <1 Torr) to facilitate the vaporization of the TVM.
-
Isolate the chamber from the pump and allow the wafers to be exposed to the TVM vapor for 2-12 hours at room temperature. The deposition time will influence the surface coverage and can be optimized. For a more controlled process, the deposition can be carried out at a slightly elevated temperature (e.g., 50-70°C).
-
-
Post-Deposition Rinsing and Curing:
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the wafers and rinse them with an anhydrous solvent like toluene or isopropanol to remove any physisorbed TVM molecules.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the layer.
-
-
Storage:
-
Store the functionalized wafers in a desiccator or under an inert atmosphere.
-
Application Notes and Protocols: Trivinylmethoxysilane in the Preparation of Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Role of Trivinylmethoxysilane as a Versatile Crosslinking Agent
Hydrogels, with their high water content and tunable physical properties, have emerged as critical materials in biomedical applications, ranging from tissue engineering to controlled drug delivery.[1][2][3][4][5][6] The performance of these three-dimensional polymeric networks is fundamentally dictated by their crosslinking density and the nature of the crosslinking agent used.[7][8] Trivinylmethoxysilane (TVMS) is a trifunctional organosilane that offers a unique combination of reactivity and stability, making it an increasingly important tool for the synthesis of advanced hydrogel systems.
This document provides a comprehensive guide to the utilization of trivinylmethoxysilane in hydrogel preparation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and application of the resulting hydrogels. The aim is to equip researchers with the foundational knowledge and practical insights necessary to leverage TVMS for the development of novel hydrogel-based technologies.
The Chemistry of Trivinylmethoxysilane in Hydrogel Formation
Trivinylmethoxysilane's utility as a crosslinker stems from its hybrid chemical nature. It possesses three vinyl groups and one methoxy-silane group. This dual functionality allows for a two-stage crosslinking process, providing exceptional control over the final hydrogel properties.
1. Primary Crosslinking via Free Radical Polymerization: The vinyl groups of TVMS readily participate in free radical polymerization with a variety of vinyl-containing monomers, such as acrylamide or N-isopropylacrylamide.[9][10] This initial reaction forms the primary polymer chains with pendant methoxysilane groups.
2. Secondary Crosslinking via Sol-Gel Condensation: The methoxysilane groups can undergo hydrolysis and condensation reactions, a process commonly known as the sol-gel method.[11][12] This secondary crosslinking forms stable siloxane (Si-O-Si) bonds, significantly reinforcing the hydrogel network. This dual crosslinking mechanism results in hydrogels with enhanced mechanical strength and thermal stability compared to those formed with conventional organic crosslinkers.[11][12]
The following diagram illustrates the reaction pathway:
Caption: Reaction mechanism of trivinylmethoxysilane in hydrogel formation.
Advantages of Using Trivinylmethoxysilane
The unique properties of TVMS translate into several key advantages for hydrogel design and performance:
| Feature | Advantage | Scientific Rationale |
| Tunable Mechanical Properties | Allows for the creation of hydrogels with a wide range of stiffness and elasticity.[11] | The dual crosslinking mechanism allows for independent control over the primary polymer chain length and the density of siloxane crosslinks. |
| Enhanced Thermal Stability | Results in hydrogels that can withstand a broader range of temperatures without significant degradation. | The inorganic siloxane bonds (Si-O-Si) are more thermally stable than the carbon-carbon bonds of traditional organic crosslinkers. |
| Improved Biocompatibility | The final crosslinked network is generally considered to be biocompatible, making it suitable for various biomedical applications.[5][13][14] | Silicon is a naturally occurring element in the human body, and the siloxane bonds are relatively inert. |
| pH-Responsive Swelling Behavior | The incorporation of TVMS can influence the pH sensitivity of the hydrogel, which is crucial for targeted drug delivery.[11][12] | The silanol groups formed during hydrolysis can interact with the surrounding medium, affecting the swelling ratio in response to pH changes. |
Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of trivinylmethoxysilane-crosslinked hydrogels. Researchers should optimize these protocols based on their specific monomer system and desired hydrogel properties.
Protocol 1: Synthesis of a Polyacrylamide-TVMS Hydrogel
This protocol describes the preparation of a basic polyacrylamide hydrogel crosslinked with trivinylmethoxysilane.
Materials:
-
Acrylamide (monomer)
-
Trivinylmethoxysilane (TVMS) (crosslinking agent)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of the Pre-gel Solution:
-
In a clean glass vial, dissolve a specific amount of acrylamide in DI water to achieve the desired monomer concentration (e.g., 10% w/v).
-
Add a calculated amount of TVMS to the monomer solution. The concentration of TVMS will determine the crosslinking density and should be optimized (e.g., 1-5 mol% relative to the monomer).
-
Gently stir the solution until the TVMS is fully dissolved. It may be necessary to sonicate the mixture for a few minutes to ensure homogeneity.
-
-
Initiation of Polymerization:
-
Degas the pre-gel solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.1% w/v of the total solution), and the accelerator, TEMED (e.g., 0.1% v/v of the total solution), to the degassed solution.
-
Quickly mix the solution and pour it into a suitable mold (e.g., between two glass plates with a spacer).
-
-
Gelation and Curing:
-
Allow the solution to polymerize at room temperature for at least 2 hours, or until a solid gel is formed.
-
To promote the secondary sol-gel crosslinking, the hydrogel can be aged in a humid environment or immersed in a buffer solution (e.g., PBS) at 37°C for 24-48 hours.
-
-
Washing and Equilibration:
-
Carefully remove the hydrogel from the mold and wash it extensively with DI water or PBS to remove any unreacted monomers, initiator, and accelerator.
-
Equilibrate the hydrogel in the desired buffer solution for at least 24 hours before characterization or use.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Behavior:
-
Prepare hydrogel discs of a known initial weight (Wd).
-
Immerse the discs in a specific buffer solution (e.g., PBS at different pH values).
-
At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.
-
Plot the swelling ratio as a function of time to determine the equilibrium swelling.
B. Mechanical Testing:
-
Prepare hydrogel samples of a defined geometry (e.g., cylindrical or dog-bone shape).
-
Perform compression or tensile tests using a universal testing machine.
-
From the stress-strain curve, determine the Young's modulus (a measure of stiffness) and the ultimate tensile strength.
C. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the dried hydrogel samples.[15]
-
Analyze the spectra to confirm the presence of characteristic functional groups, such as the Si-O-Si stretching vibration (around 1000-1100 cm⁻¹), which confirms the formation of the siloxane network.[15]
Applications in Drug Delivery
The unique properties of trivinylmethoxysilane-crosslinked hydrogels make them highly suitable for various drug delivery applications.[1][2][3][4][6]
-
Sustained Release: The dense and stable network structure can effectively entrap drug molecules, leading to a prolonged and controlled release profile.[1][2]
-
pH-Responsive Delivery: By incorporating pH-sensitive monomers or leveraging the inherent pH-sensitivity of the silanol groups, these hydrogels can be designed to release their payload in response to specific pH environments, such as those found in the gastrointestinal tract or tumor microenvironments.[1][11][12]
-
Injectable Hydrogels: Formulations can be developed that are liquid at room temperature and form a gel in situ upon injection into the body, offering a minimally invasive method for localized drug delivery.[16]
Conclusion
Trivinylmethoxysilane is a powerful and versatile crosslinking agent for the preparation of advanced hydrogels with tunable mechanical properties, enhanced stability, and excellent biocompatibility. The dual crosslinking mechanism, combining free radical polymerization and sol-gel condensation, provides a high degree of control over the final hydrogel structure and function. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists to explore the potential of trivinylmethoxysilane in their own hydrogel-based research, particularly in the promising field of drug delivery.
References
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- Vertex AI Search, General strategy for the synthesis of Si‐HA hydrogels. A) Synthetic...
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- PubMed Central, Hydrogels and Their Applic
- Vertex AI Search, Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases.
- PubMed Central, The Preparation and Properties of Composite Hydrogels Based on Gelatin and (3-Aminopropyl) Trimethoxysilane Grafted Cellulose Nanocrystals Covalently Linked with Microbial Transglutaminase.
- Semantic Scholar, Biomedical applications of hydrogels in drug delivery system: An upd
- MDPI, Preparation and Characterization of pH Sensitive Chitosan/3-Glycidyloxypropyl Trimethoxysilane (GPTMS) Hydrogels by Sol-Gel Method.
- ResearchGate, The Preparation and Properties of Composite Hydrogels Based on Gelatin and (3-Aminopropyl) Trimethoxysilane Grafted Cellulose Nanocrystals Covalently Linked with Microbial Transglutaminase.
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- Scientific & Academic Publishing, Cross-linking in Hydrogels - A Review.
- MDPI, The Preparation and Properties of Composite Hydrogels Based on Gelatin and (3-Aminopropyl) Trimethoxysilane Grafted Cellulose Nanocrystals Covalently Linked with Microbial Transglutaminase.
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Application Notes and Protocols for Curing Mechanisms of Polymers with Trivinylmethoxysilane
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Trivinylmethoxysilane as a Crosslinking Agent
Trivinylmethoxysilane (TVM) is a trifunctional organosilane that serves as a highly efficient crosslinking agent in polymer chemistry. Its unique molecular structure, featuring three vinyl groups and a hydrolyzable methoxysilane moiety, allows for the formation of robust, three-dimensional polymer networks through two distinct chemical pathways: free-radical polymerization and moisture-induced hydrolysis and condensation. This dual-curing capability makes TVM a versatile component in the formulation of advanced materials, including coatings, adhesives, sealants, and biomedical devices.
This application note provides a detailed exploration of the curing mechanisms of polymers functionalized with or containing TVM. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to control and characterize the crosslinking process, thereby enabling the rational design of polymers with tailored properties.
Part 1: The Dual-Cure Capability of Trivinylmethoxysilane
The remarkable utility of TVM stems from its ability to undergo curing via two orthogonal, yet potentially synergistic, mechanisms. This allows for a high degree of control over the crosslinking process and the final properties of the polymer network.
Mechanism 1: Free-Radical Polymerization of Vinyl Groups
The three vinyl groups of TVM are susceptible to free-radical polymerization, a common method for curing polymers.[1] This process is typically initiated by thermal decomposition of a radical initiator or by photochemical activation.
Initiation: The process begins with the generation of free radicals from an initiator molecule, such as a peroxide or an azo compound, upon heating or exposure to UV light.[1]
Propagation: The initiator radical adds to the double bond of a vinyl group on a TVM molecule or a vinyl-functionalized polymer chain, creating a new radical. This new radical can then react with other vinyl groups, propagating the polymer chain and forming crosslinks.[2]
Termination: The polymerization process ceases when two radicals combine or undergo disproportionation.[3]
This mechanism is particularly useful for rapid curing and for systems where moisture is absent or undesirable during the initial curing phase.
Mechanism 2: Moisture-Curing via Hydrolysis and Condensation of the Methoxysilane Group
The methoxysilane group of TVM provides a secondary, moisture-activated curing pathway. This process, often referred to as a sol-gel transition, involves two sequential reactions: hydrolysis and condensation.[4]
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form silanol groups (-OH). This reaction can be catalyzed by acids or bases.[5][6]
Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si). This condensation reaction releases water or methanol as a byproduct, further driving the curing process.[6]
This moisture-curing mechanism is advantageous for applications requiring good adhesion to inorganic substrates and for creating highly durable and chemically resistant networks.[7]
Part 2: Experimental Protocols
The following protocols provide a starting point for researchers looking to utilize TVM as a crosslinking agent. Optimization of these protocols for specific polymer systems is recommended.
Protocol 1: Synthesis of a Trivinylmethoxysilane-Functionalized Polymer via Free-Radical Copolymerization
This protocol describes the "grafting-from" approach, where TVM is incorporated into a polymer backbone.[8]
Materials:
-
Primary monomer (e.g., methyl methacrylate, styrene)
-
Trivinylmethoxysilane (TVM)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction flask equipped with a condenser and a nitrogen/argon inlet, dissolve the primary monomer and the desired molar ratio of TVM in the anhydrous solvent.
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[9]
-
Add the free-radical initiator to the reaction mixture. The concentration of the initiator will influence the molecular weight and polymerization rate.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, typically several hours. The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Filter and dry the functionalized polymer under vacuum.
Protocol 2: Curing of a TVM-Functionalized Polymer
This protocol outlines the steps for crosslinking a polymer containing pendant TVM groups.
A. Free-Radical Curing:
-
Dissolve the TVM-functionalized polymer in a suitable solvent.
-
Add a thermal or photoinitiator to the polymer solution.
-
Cast the solution as a film or into a mold.
-
For thermal curing, heat the sample in an oven at a temperature sufficient to decompose the initiator and initiate crosslinking.
-
For UV curing, expose the sample to a UV light source of appropriate wavelength and intensity.
-
The curing process can be monitored in real-time using techniques like FTIR or rheology.
B. Moisture Curing:
-
Dissolve the TVM-functionalized polymer in a solvent that does not react with the methoxysilane groups.
-
Add a condensation catalyst, such as a tin compound (e.g., dibutyltin dilaurate) or a titanate, if accelerated curing is desired.
-
Cast the polymer solution as a film or into a mold.
-
Expose the sample to a controlled humidity environment. The rate of curing is dependent on the ambient moisture level.[10]
-
Allow the curing to proceed until the desired properties are achieved. This can take from hours to days depending on the conditions.
C. Dual Curing:
-
Incorporate both a free-radical initiator and a moisture-cure catalyst into the TVM-functionalized polymer formulation.
-
Initiate the free-radical polymerization first by heat or UV light to achieve initial solidification and shape retention.
-
Subsequently, expose the partially cured material to moisture to initiate the hydrolysis and condensation of the methoxysilane groups, leading to a more densely crosslinked and robust network. This approach is common in applications like dual-cure dental composites.[11]
Part 3: Characterization and Monitoring of Curing
Careful monitoring of the curing process is crucial for understanding the reaction kinetics and ensuring the final material meets the desired performance criteria.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for monitoring the chemical changes that occur during curing in real-time.[12]
-
Free-Radical Polymerization: The consumption of the vinyl groups can be tracked by the decrease in the intensity of the C=C stretching vibration band, typically found around 1600-1640 cm⁻¹.[13]
-
Moisture Curing: The hydrolysis of the methoxy groups can be observed by the appearance of a broad O-H stretching band from the silanol groups (around 3200-3600 cm⁻¹). The subsequent condensation to form siloxane bonds can be monitored by the growth of the Si-O-Si stretching band, typically in the region of 1000-1100 cm⁻¹.[14][15]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with chemical reactions as a function of temperature.[16]
-
The exothermic peak observed during a DSC scan of an uncured sample can be integrated to determine the total heat of reaction (ΔH_total).[17]
-
By running a second DSC scan on a partially cured sample, the residual heat of reaction (ΔH_residual) can be measured.
-
The degree of cure can then be calculated using the following equation:[18][19]
-
% Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
Rheology
Rheological measurements provide information about the viscoelastic properties of the material as it transitions from a liquid to a solid during curing.[20]
-
Gel Point: The gel point, the moment at which a continuous crosslinked network is formed, can be identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[21]
-
Curing Kinetics: By monitoring the increase in the storage modulus over time, the kinetics of the crosslinking reaction can be determined.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for studying the hydrolysis and condensation reactions of the methoxysilane groups in detail.[6]
-
¹H NMR: Can be used to monitor the disappearance of the methoxy protons and the appearance of methanol and water.
-
²⁹Si NMR: Provides detailed information about the different silicon species present, allowing for the quantification of unreacted silanes, hydrolyzed silanols, and various condensed siloxane structures.[15][23]
Part 4: Visualization of Curing Mechanisms and Workflows
Diagrams
Caption: Free-Radical Polymerization Pathway.
Caption: Moisture-Curing (Hydrolysis & Condensation).
Caption: General Experimental Workflow.
Part 5: Quantitative Data Summary
The following tables provide a summary of key parameters and properties related to the curing of polymers with vinylalkoxysilanes. Note that specific values for TVM may vary and should be determined experimentally.
Table 1: Typical Curing Parameters
| Parameter | Free-Radical Curing | Moisture Curing |
| Initiator/Catalyst | Peroxides (e.g., DCP), Azo compounds (e.g., AIBN) | Tin compounds, Titanates, Acids, Bases |
| Curing Temperature | 60 - 180 °C (Thermal); Ambient (UV) | Ambient to 80 °C |
| Curing Time | Seconds to hours | Hours to days |
| Key Dependencies | Initiator concentration, Temperature, UV intensity | Humidity, Catalyst concentration, Temperature |
Table 2: Resulting Polymer Properties
| Property | Influence of TVM Crosslinking |
| Mechanical Strength | Generally increased (Tensile strength, Modulus)[24][25] |
| Thermal Stability | Improved due to the formation of a stable network[26][27] |
| Chemical Resistance | Enhanced due to the dense, crosslinked structure |
| Adhesion | Improved, especially to inorganic surfaces via siloxane bonds[7] |
| Hardness | Increased |
Conclusion
Trivinylmethoxysilane is a powerful and versatile crosslinking agent that offers the unique advantage of dual-curing capabilities. By understanding and controlling the interplay between free-radical polymerization of its vinyl groups and the moisture-induced hydrolysis and condensation of its methoxysilane moiety, researchers can design and fabricate advanced polymer materials with a wide range of tailored properties. The protocols and characterization techniques outlined in this application note provide a solid foundation for exploring the full potential of TVM in various scientific and industrial applications.
References
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1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Melo, R. P. A., & De Paoli, M. A. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). Polímeros, 27(2), 129-136.
-
Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). (2017). Scite.ai. Retrieved January 20, 2026, from [Link]
-
Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Typical DSC thermograms of the exothermic curing reaction of RTV silicone mix heated at 10°C/min. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy, 72(9), 1404-1415.
-
Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins with Different Posttreatments. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
FTIR spectra of PSS and P(SS-co-vinyltrimethoxysilane (VTMS)) copolymers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
-
studies on the synthesis, crosslinking and rheology of methoxysilane functional poly(vinyl esters). (2001). TUE Research portal. Retrieved January 20, 2026, from [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). Polymers, 10(10), 1120.
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved January 20, 2026, from [Link]
-
Kinetics of cure, cross link density and adhesion of water-reactive alkoxysilicone sealants. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
- Some rheological properties of highly crosslinked polysiloxanes. (1975). Journal of Polymer Science: Polymer Chemistry Edition, 13(3), 645-658.
-
Free radical polymerization. (2019, December 9). YouTube. Retrieved January 20, 2026, from [Link]
- Investigation of hydrolysis and condensation in organically modified sol-gel systems: >29>Si NMR and the INEPT sequence. (1996). Materials Research Society Symposium - Proceedings, 435, 421-426.
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Kinetics of conversion of two dual-cured adhesive systems. (2005).
-
Curing in thermal analysis. (n.d.). Linseis. Retrieved January 20, 2026, from [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Characterization of the Degree of Cure of Thermosetting Resins by DSC. (n.d.). TA Instruments. Retrieved January 20, 2026, from [Link]
-
Models of Multivinyl Free Radical Photopolymerization Kinetics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Retrieved January 20, 2026, from [Link]
-
Degree of Cure by DSC Method. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (1998). Journal of Sol-Gel Science and Technology, 12(1), 75-80.
-
FTIR spectra of (A) poly (St), (B), (St/BA) and (C) (St/BA/TEVS) copolymers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Spectra–Structure Correlations: Polymer Spectra. (2002).
-
Moisture curing silicone adhesives and sealants. (n.d.). GA Lindberg. Retrieved January 20, 2026, from [Link]
- Synthesis and properties of room temperature curable trimethoxysilane‐terminated polyurethane and their dispersions. (2014). Journal of Applied Polymer Science, 131(12).
- Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. (2016). Polymer Chemistry, 7(28), 4620-4635.
- Thermal-Oxidative Stability of Polydimethylsiloxane. (2011). Asian Journal of Chemistry, 23(12), 5365-5369.
- Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. (2021). Journal of Applied Polymer Science, 138(34), 51013.
-
FREE RADICAL POLYMERIZATION KINETICS — REVISITED. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (2021). Polymers, 13(21), 3798.
- Effect of Rheological Properties of Polymer Solution on Polymer Flooding Characteristics. (2022). Gels, 8(12), 820.
- The curing kinetic analysis of epoxy based on FT-IR. (2016).
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Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. (2020, April 10). YouTube. Retrieved January 20, 2026, from [Link]
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Lecture 13-Applied polymer rheology: Flow of polymers with supermolecular structure. (2023, August 1). YouTube. Retrieved January 20, 2026, from [Link]
- Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. (2021). Polymers, 13(6), 935.
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How to Detect Cure State of Pre-Cured Composite Samples. (2021, April 14). NETZSCH Analyzing & Testing. Retrieved January 20, 2026, from [Link]
- Curing Kinetics and Thermal Properties of Vinyl Ester Resins. (1997). Journal of Applied Polymer Science, 64(4), 769-781.
- Polymerization Kinetics and Development of Polymerization Shrinkage Stress in Rapid High-Intensity Light-Curing. (2020). Polymers, 12(8), 1735.
- A New Strategy for Preparation of Graft Copolymers via “Graft onto” by Atom Transfer Nitroxide Radical Coupling Chemistry. (2008). Macromolecules, 41(17), 6377-6382.
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Nitroxide mediated radical polymerization for the preparation of poly(vinyl chloride) grafted poly(acrylate) copolymers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Crosslinking with Trivinylmethoxysilane (TVMS)
Welcome to the technical support center for Trivinylmethoxysilane (TVMS). As a Senior Application Scientist, I understand that achieving optimal crosslinking performance is critical for the success of your research and product development. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter when using TVMS as a crosslinking agent. We will delve into the causality behind experimental choices, providing you with the expertise to not only solve current issues but also to prevent future ones.
Understanding the TVMS Crosslinking Mechanism
Trivinylmethoxysilane is a dual-functionality molecule. Its three vinyl groups can react and copolymerize with organic polymer chains, while its methoxy group is hydrolyzable. The crosslinking process is a two-step reaction primarily involving the silane moiety:
-
Hydrolysis: The methoxysilane group reacts with water (moisture) to form a reactive silanol group (Si-OH), releasing methanol as a byproduct. This step is essential for "activating" the silane.
-
Condensation: Two silanol groups then react with each other to form a highly stable siloxane bond (Si-O-Si). This condensation reaction builds the crosslinked network, dramatically altering the polymer's properties.
This process is influenced by several factors, and deviations from optimal conditions can lead to poor results.
Frequently Asked Questions & Troubleshooting Guides
Q1: My polymer shows little to no sign of crosslinking. The gel content is near zero. What are the most likely causes?
This issue typically points to a failure in one of the fundamental reaction requirements. Let's diagnose the primary culprits.
A1: Core Component Failure
For crosslinking to initiate, the basic chemical conditions must be met. The absence of crosslinking suggests a critical component is missing or inactive.
-
Insufficient Moisture: Water is a non-negotiable reactant for the hydrolysis of the methoxy group on TVMS. Without water, silanol groups cannot form, and therefore, the condensation step that creates the crosslinks is completely inhibited.[1][2]
-
Inactive or Absent Catalyst: While spontaneous condensation can occur, it is often impractically slow. Most silane crosslinking systems rely on a catalyst, such as dibutyltin dilaurate (DBTDL), to achieve a reasonable cure rate.[3][4] If the catalyst is omitted, expired, or deactivated, the reaction will likely stall.
-
Compromised TVMS: Trivinylmethoxysilane is sensitive to moisture.[5][6] If stored improperly in a container that has been exposed to atmospheric humidity, the TVMS can prematurely hydrolyze and self-condense within the bottle. This renders the agent inactive for your reaction, as it will have already formed inert polysiloxane oligomers.
| Potential Cause | Scientific Explanation | Recommended Action |
| Lack of Water | Hydrolysis of Si-OCH₃ to Si-OH is the first and necessary step for crosslinking. This reaction requires water as a key reactant. | Ensure a controlled amount of water is present in the system. For polymers in solution, add a specific quantity of water. For melt processing, rely on ambient humidity or a controlled moisture environment during the curing phase.[2] |
| Catalyst Issue | Silanol condensation is kinetically slow at neutral pH and moderate temperatures. Catalysts dramatically lower the activation energy for this reaction. | Verify the addition of the correct catalyst (e.g., DBTDL for many systems) at the recommended concentration (often 0.05-0.25 wt%).[4] Check the catalyst's expiration date and storage conditions. |
| TVMS Degradation | Premature reaction with ambient moisture in the storage container leads to self-condensation, depleting the active monomer. | Always use TVMS from a tightly sealed container stored in a dry environment. Purging the headspace with an inert gas like nitrogen or argon after use can extend its shelf life. If degradation is suspected, acquire a fresh batch. |
Q2: The crosslinking reaction is very slow, and the final crosslink density is lower than expected. How can I optimize my reaction conditions?
Slow and incomplete crosslinking is a common problem that can almost always be resolved by tuning the reaction kinetics. The key is to find the right balance to promote the desired reactions without causing unwanted side reactions.
A2: Suboptimal Reaction Kinetics
The rates of both the hydrolysis and condensation steps are highly sensitive to the chemical environment.
-
pH of the System: The pH has a dramatic effect on the rate of silane hydrolysis. The reaction is slowest at a neutral pH (~7) and is significantly accelerated under either acidic or alkaline conditions.[7][8][9][10] For many applications, a slightly acidic pH of 4-5 is optimal, as it promotes rapid hydrolysis while keeping the subsequent condensation manageable.[1][11]
-
Temperature: Like most chemical reactions, the hydrolysis and condensation of TVMS follow the Arrhenius law, where higher temperatures lead to faster reaction rates.[7] However, excessive heat can cause premature crosslinking before the material is fully processed (known as scorch) or degrade the polymer.[2]
-
Catalyst Concentration: The reaction rate is often directly proportional to the catalyst concentration. Increasing the amount of catalyst can speed up the cure, but exceeding a certain threshold may provide no further benefit and can sometimes negatively impact the material's long-term stability.
-
Solvent Choice: If working in a solution, the solvent can influence reaction rates. The presence of protic solvents like alcohols can participate in the hydrolysis/condensation equilibrium. The hydrophilicity of the solvent system also affects the availability of water at the silane reaction site.[7]
| Parameter | Effect on Crosslinking | Optimization Strategy |
| pH | Hydrolysis rate is minimal at neutral pH and catalyzed by both acid and base. Condensation is also pH-dependent. | Adjust the pH of your system. For aqueous solutions, adding a small amount of acetic acid to reach a pH of 4-5 is a common strategy to accelerate hydrolysis without causing rapid, uncontrolled condensation.[11] |
| Temperature | Higher temperatures increase the rate of both hydrolysis and condensation. | Gradually increase the curing temperature. For thermoplastics, this is often done in a post-extrusion water bath or sauna (e.g., 60-95°C).[4] Be mindful of the polymer's degradation temperature and the peroxide's decomposition temperature if one is used for grafting.[2] |
| Catalyst Level | The rate of condensation is highly dependent on catalyst concentration. | Perform a concentration ladder study, starting from the recommended level (e.g., 0.05%) and increasing incrementally. Monitor the gel content or rheological properties over time to find the optimal concentration for your desired cure speed. |
Q3: I've achieved a high gel content, but the mechanical properties of my material (e.g., tensile strength, modulus) are poor. What's wrong?
This is an excellent and insightful question. It highlights that the quality of the crosslinked network is just as important as the quantity of crosslinks. A high gel content simply means a large portion of the polymer is insoluble; it doesn't guarantee a well-formed, effective network.
A3: Poor Network Formation
The structure and homogeneity of the siloxane network are paramount for achieving desired material properties.
-
Premature Self-Condensation: If the local concentration of hydrolyzed TVMS is too high, or if the condensation is too rapid, the silanol groups will react with each other before they can bond to the polymer matrix or substrate. This forms small, brittle, silica-like domains (homo-polymers) within your material instead of creating a continuous, integrated network.[1] This is a common failure mode when pH and water concentration are not well-controlled.
-
Inhomogeneous Dispersion: Poor mixing of the TVMS, catalyst, and polymer can lead to regions with high crosslink density and other regions with low or no crosslinking. These inconsistencies create stress concentration points within the material, leading to premature failure under load.
-
Lack of Polymer-Silane Interaction: TVMS crosslinking is most effective when the vinyl groups have first been grafted onto the polymer backbone (e.g., using a peroxide initiator in polyethylene).[2][12] If this grafting step is inefficient, the siloxane network can form independently of the polymer, resulting in an interpenetrating network with poor stress transfer between the two phases.
To avoid many of these issues, a two-step process is often employed, particularly in the plastics industry.[2][4]
-
Step A: Grafting. The base polymer is melt-extruded with TVMS and a small amount of a peroxide initiator. The peroxide creates free radicals on the polymer backbone, which then react with the vinyl groups of the TVMS, covalently attaching the silane to the polymer chains. This produces a "grafted" thermoplastic that can be pelletized and stored.
-
Step B: Crosslinking. The grafted polymer pellets are then mixed with a catalyst masterbatch (containing a catalyst like DBTDL) and extruded into their final shape (e.g., a pipe or cable). The finished product is then exposed to moisture (hot water or steam), which initiates the hydrolysis and condensation of the now-grafted silane molecules, forming a uniform crosslinked network.[4]
Q4: How can I accurately measure the degree of crosslinking in my samples?
Quantifying the outcome of your experiment is crucial for effective troubleshooting and process optimization. Several well-established methods are available.
A4: Analytical Characterization Techniques
Choosing the right technique depends on the material and the information you need.
-
Gel Content and Swelling Ratio (ASTM D2765): This is the most common and accessible method.[13] A known weight of the crosslinked sample is submerged in a suitable solvent (e.g., xylene for polyethylene) at an elevated temperature for several hours. The solvent dissolves the un-crosslinked (sol) portion of the polymer. The remaining insoluble, swollen network (gel) is then removed, dried in a vacuum oven to remove all solvent, and weighed.
-
Gel Content (%) = (Weight of Dry Gel / Initial Sample Weight) x 100
-
A higher gel content indicates a greater degree of crosslinking. The swelling ratio (weight of swollen gel / weight of dry gel) can also be calculated; a lower swelling ratio suggests a tighter, more densely crosslinked network.[14]
-
-
Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical reactions in real-time or confirming the final structure. You can track the disappearance of the Si-O-CH₃ absorbance peaks (around 1090 cm⁻¹) and the appearance and growth of the broad Si-O-Si siloxane peak (around 1020-1100 cm⁻¹).[8][9]
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a material. For a crosslinked polymer, the storage modulus (E') in the rubbery plateau region (above the glass transition temperature) is directly proportional to the crosslink density.[15] This provides quantitative data on the network's mechanical effectiveness.
-
Nuclear Magnetic Resonance (NMR): Solid-state NMR spectroscopy is a sophisticated technique that can provide detailed information about the crosslink density.[16][17][18] Specifically, measurements of the spin-spin relaxation time (T₂) can be correlated to the mobility of the polymer chains, which is restricted by crosslinks.
| Technique | Principle | Information Provided | Complexity |
| Gel Content / Swelling | Solvent extraction of the un-crosslinked polymer fraction. | Quantitative % of crosslinked material; qualitative network tightness. | Low |
| FTIR Spectroscopy | Measures absorption of infrared light by specific chemical bonds. | Confirms disappearance of reactants (Si-OCH₃) and formation of products (Si-O-Si). | Medium |
| DMA | Measures modulus as a function of temperature. | Quantitative crosslink density from the rubbery plateau modulus. | High |
| Solid-State NMR | Measures relaxation times of atomic nuclei in a magnetic field. | Quantitative crosslink density based on polymer chain mobility. | Very High |
When faced with poor crosslinking, a systematic approach is key. The following diagram outlines a logical workflow for diagnosing the root cause.
References
-
Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. (n.d.). Polymers, 15(1). [Link]
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Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. (n.d.). Semantic Scholar. [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]
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The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2012). Taylor & Francis Online. [Link]
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Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. (n.d.). SciELO. [Link]
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Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs. [Link]
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Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. (n.d.). Elastomers and Composites. [Link]
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The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (n.d.). Brill. [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. [Link]
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What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest Technical Library. [Link]
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Study on factors influencing the gel content of polyethylene crosslinked with silane. (n.d.). Semantic Scholar. [Link]
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Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. (2021). ResearchGate. [Link]
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Silane Crosslinking of High Density Polyethylene as Catalyzed by Tin and Amine Catalyst. (n.d.). Semantic Scholar. [Link]
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Optimization of process conditions, characterization and mechanical properties of silane crosslinked high-density polyethylene. (2020). ResearchGate. [Link]
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Silane Coupling Agents. (n.d.). Gelest, Inc. [Link]
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Ruthenium-catalyzed vinylsilane synthesis and cross-coupling as a selective approach to alkenes: benzyldimethylsilyl as a robust vinylmetal functionality. (2003). PubMed. [Link]
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Precautions for Using Silane Coupling Agents. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd. [Link]
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Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. (n.d.). SiSiB SILICONES. [Link]
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TRIVINYLMETHOXYSILANE, 95%. (2015). Gelest, Inc. [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (2015). ResearchGate. [Link]
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The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. (2020). ResearchGate. [Link]
-
Hydrolysis and condensation control reactions of trimethylethoxysilane... (n.d.). ResearchGate. [Link]
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2013). ResearchGate. [Link]
-
Influence of the hydrolysis and condensation time on the preparation of hybrid materials. (n.d.). ResearchGate. [Link]
-
Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. (2014). ResearchGate. [Link]
-
Catalysis of Crosslinkable Silane Terminated Polymers. (n.d.). American Coatings Association. [Link]
-
Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. (n.d.). RSC Publishing. [Link]
-
Bonding dissimilar polymer networks in various manufacturing processes. (2018). PubMed Central. [Link]
-
Silane crosslinking of polyolefins. (2007). ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Trivinylmethoxysilane Polymerization
This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of trivinylmethoxysilane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing trivinylmethoxysilane, and how do I choose the right one?
A1: Trivinylmethoxysilane (TVMS) can be polymerized through several mechanisms, with the most common being free-radical polymerization. Other methods include anionic, cationic, and hydrosilylation polymerization.
-
Free-Radical Polymerization: This is the most widely used method for vinyl monomers.[1] It is initiated by the decomposition of an initiator (like a peroxide or an azo compound) into free radicals, which then react with the vinyl groups of the TVMS monomer.[2] This method is versatile and relatively robust.
-
Anionic Polymerization: This method is initiated by a strong base (like an organolithium compound) and proceeds through a carbanionic propagating species.[3] Anionic polymerization can offer good control over molecular weight and produce polymers with narrow molecular weight distributions, often referred to as "living" polymerization.[4] However, it is highly sensitive to impurities and requires stringent reaction conditions.
-
Cationic Polymerization: Initiated by a protic or Lewis acid, this method involves a carbocationic propagating species.[5] Cationic polymerization is suitable for monomers with electron-donating substituents on the double bond.[6] Similar to anionic polymerization, it is sensitive to the reaction environment.[4]
-
Hydrosilylation Polymerization: This is a step-growth polymerization involving the addition of a Si-H bond across the vinyl group, typically catalyzed by a platinum complex.[7][8] This method can be used to create highly crosslinked networks.
Choosing the right method depends on your desired polymer architecture:
-
For general-purpose polymers and copolymers, free-radical polymerization is a good starting point.
-
For well-defined polymers with controlled molecular weight and block copolymers, anionic polymerization is the preferred choice, provided you have the necessary experimental setup for rigorous purification and inert atmosphere conditions.
-
If you are aiming to create silicone-based networks or copolymers with specific structures, hydrosilylation is a powerful tool.
Q2: How do I select an appropriate initiator for the free-radical polymerization of trivinylmethoxysilane?
A2: The choice of initiator is critical as it affects the polymerization rate, the final molecular weight of the polymer, and the reaction temperature. Initiators are selected based on their decomposition temperature and solubility in the reaction medium.
Common initiators for free-radical polymerization include:
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a common choice. It decomposes at a relatively low temperature (around 60-80 °C) and is less susceptible to side reactions compared to peroxides.
-
Peroxide Initiators: Benzoyl peroxide (BPO) and dicumyl peroxide (DCPO) are also widely used.[9] They typically require higher decomposition temperatures. The choice between them depends on the desired reaction temperature.[10]
The concentration of the initiator directly influences the polymerization rate and the molecular weight of the resulting polymer. A higher initiator concentration leads to a faster polymerization rate but a lower average molecular weight, as more polymer chains are initiated simultaneously.[11][12]
Q3: What is the role of the solvent in trivinylmethoxysilane polymerization, and how do I choose one?
A3: The solvent plays a crucial role in solubilizing the monomer and the resulting polymer, as well as in controlling the reaction temperature and viscosity. The choice of solvent can significantly impact the polymerization kinetics and the properties of the final polymer.[13]
For free-radical polymerization of trivinylmethoxysilane, common solvents include:
-
Aromatic hydrocarbons: Toluene and xylene are good solvents for both the monomer and the polymer.
-
Ethers: Tetrahydrofuran (THF) and dioxane can also be used.[9]
When selecting a solvent, consider the following:
-
Solubility: Ensure that both the monomer and the resulting polymer are soluble in the chosen solvent to avoid precipitation during the reaction.
-
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.
-
Chain Transfer: Some solvents can act as chain transfer agents, which can limit the molecular weight of the polymer. This effect should be considered when high molecular weight is desired.
For anionic and cationic polymerizations, the choice of solvent is even more critical as it can influence the nature of the propagating ionic species.[14] Polar aprotic solvents like THF are often used in anionic polymerization to solvate the counter-ion and increase the polymerization rate.[15]
Troubleshooting Guide
Problem 1: Premature Gelation or Uncontrolled Polymerization
Symptoms: The reaction mixture becomes highly viscous or solidifies unexpectedly, often before reaching the desired conversion.
Possible Causes:
-
High Initiator Concentration: An excess of initiator generates a high concentration of radicals, leading to a rapid and uncontrolled polymerization rate.[16]
-
High Monomer Concentration (Bulk Polymerization): In the absence of a solvent, the viscosity of the reaction medium increases rapidly. This "gel effect" (or Trommsdorff effect) slows down termination reactions, causing an autoacceleration of the polymerization rate.[17]
-
Elevated Temperatures or "Hot Spots": Poor heat dissipation can lead to localized increases in temperature, which in turn accelerates initiator decomposition and polymerization.[16]
-
Presence of Cross-linking Agents: Trivinylmethoxysilane itself is a multifunctional monomer and can act as a cross-linker, leading to the formation of a network structure.
Solutions:
-
Optimize Initiator Concentration: Reduce the initiator concentration to control the rate of radical generation.[18]
-
Use a Solvent: Performing the polymerization in a suitable solvent helps to dissipate heat and control the viscosity of the reaction medium.
-
Control Reaction Temperature: Use a temperature-controlled reaction setup (e.g., an oil bath or a reactor with a cooling jacket) to maintain a constant and uniform temperature.
-
Introduce a Chain Transfer Agent (CTA): A CTA can help to control the molecular weight and delay the onset of gelation by terminating growing polymer chains and initiating new, shorter chains.[17]
Problem 2: Low Monomer Conversion or Incomplete Polymerization
Symptoms: The polymerization reaction stalls before all the monomer is consumed, resulting in a low yield of the polymer.
Possible Causes:
-
Insufficient Initiator Concentration: Too little initiator may not generate enough radicals to sustain the polymerization.
-
Low Reaction Temperature: The chosen temperature may be too low for the initiator to decompose at an adequate rate.
-
Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Other impurities in the monomer or solvent can also quench the radicals.
-
Premature Termination: The growing polymer chains may be terminated by impurities or side reactions.
Solutions:
-
Increase Initiator Concentration: Gradually increase the amount of initiator to ensure a sufficient supply of radicals.[19]
-
Increase Reaction Temperature: Ensure the reaction temperature is within the optimal range for the chosen initiator.
-
Degas the Reaction Mixture: Remove dissolved oxygen from the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[17]
-
Purify Monomer and Solvent: Ensure that the monomer and solvent are free from inhibitors and other impurities.
Problem 3: Poor Control Over Molecular Weight and Polydispersity
Symptoms: The resulting polymer has a broad molecular weight distribution (high polydispersity index, PDI) or a molecular weight that is difficult to reproduce.
Possible Causes:
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can lead to the formation of new polymer chains with different lengths, broadening the molecular weight distribution.
-
Fluctuations in Reaction Temperature: Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination, affecting the final molecular weight.
-
Non-uniform Initiator Distribution: Poor mixing can result in localized areas of high initiator concentration, leading to the formation of shorter polymer chains.
Solutions:
-
Choose a Suitable Solvent: Select a solvent with a low chain transfer constant.
-
Precise Temperature Control: Maintain a stable and uniform reaction temperature throughout the polymerization.
-
Ensure Efficient Stirring: Use adequate agitation to ensure that the initiator and monomer are well-mixed.
-
Consider Controlled Radical Polymerization (CRP) Techniques: For applications requiring precise control over molecular weight and architecture, consider using CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Free-Radical Polymerization of Trivinylmethoxysilane
| Parameter | Recommended Range | Rationale |
| Initiator | AIBN or BPO | AIBN has a lower decomposition temperature. BPO is suitable for higher temperatures. |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | Lower concentrations lead to higher molecular weight; higher concentrations increase the reaction rate.[11] |
| Solvent | Toluene or Dioxane | Good solubility for monomer and polymer. |
| Monomer Concentration | 10 - 50 wt% in solvent | Higher concentrations can increase the polymerization rate but also the risk of gelation. |
| Temperature | 60 - 80 °C (for AIBN) or 80 - 100 °C (for BPO) | Should be chosen based on the half-life of the initiator. |
| Reaction Time | 4 - 24 hours | Depends on the desired conversion and other reaction conditions. |
Protocol 1: Typical Free-Radical Polymerization of Trivinylmethoxysilane
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Purify the trivinylmethoxysilane monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Deoxygenate the solvent (e.g., toluene) by bubbling with dry nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum.
-
Place the flask in a temperature-controlled oil bath on a magnetic stir plate.
-
-
Polymerization:
-
Add the desired amount of trivinylmethoxysilane and deoxygenated solvent to the flask via syringe.
-
Heat the solution to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Dissolve the initiator (e.g., AIBN) in a small amount of deoxygenated solvent and add it to the reaction flask via syringe.
-
Allow the reaction to proceed under a nitrogen atmosphere with constant stirring for the desired time.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
Caption: Free-radical polymerization mechanism.
Caption: Troubleshooting workflow for premature gelation.
References
-
Radical polymerization behavior of trimethoxyvinylsilane | Request PDF - ResearchGate. Available at: [Link]
-
The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization | French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates | Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization - ResearchGate. Available at: [Link]
-
Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing). Available at: [Link]
-
Cationic polymerization - Wikipedia. Available at: [Link]
-
Synthesis of Tailored Polymer Structures by the Combination of Cationic and Anionic Polymerizations. Available at: [Link]
-
1 Anionic Vinyl Polymerization. Available at: [Link]
-
Spatially Controlled Highly Branched Vinylsilicones - MDPI. Available at: [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. Available at: [Link]
-
Preparations and Properties of Poly(vinylsilane)s | Macromolecules - ACS Publications. Available at: [Link]
-
FREE RADICAL POLYMERIZATION. Available at: [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - NIH. Available at: [Link]
-
cationic polymerization process (mechanism)/ (Easy explanation) for MSc by PS chem education. - YouTube. Available at: [Link]
-
(PDF) Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene. Available at: [Link]
-
Ep9 Cationic and Anionic Polymerization - UC San Diego - NANO 134 Darren Lipomi. Available at: [Link]
-
Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone - MDPI. Available at: [Link]
-
Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Available at: [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing). Available at: [Link]
-
Polymer Chemistry: Understanding Radical Polymerization - YouTube. Available at: [Link]
-
Polymer Chemistry: Understanding Anionic Polymerization - YouTube. Available at: [Link]
-
Free radical polymerization - YouTube. Available at: [Link]
-
Exploring Radical, Cationic, Anionic, and Condensation Polymerization - YouTube. Available at: [Link]
-
Hydrosilylation and dehydrocondensation reactions of methylhydridesiloxane to acrylic and methacrylic acids | Request PDF - ResearchGate. Available at: [Link]
-
Radical Polymerization; Radical Reactions in Synthesis - YouTube. Available at: [Link]
-
A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale - RSC Publishing. Available at: [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed. Available at: [Link]
-
66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. Available at: [Link]
-
Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Available at: [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - MDPI. Available at: [Link]
-
(PDF) poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. Available at: [Link]
-
Lecture 02 - Polymers and Polymerization Techniques - YouTube. Available at: [Link]
-
Silane Regulates Thermal Conductivity of Composites on Molecular Level. Available at: [Link]
-
How to identify the cause of the gel state of the polymer solution? - ResearchGate. Available at: [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. Available at: [Link]
-
The solvent effect on the polymer‐solvent interaction in polymer solutions - R Discovery. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone [mdpi.com]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Trivinylmethoxysilane Purification
Welcome to the technical support center for trivinylmethoxysilane (TVMS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile but challenging organosilicon compound. As a trifunctional molecule with reactive vinyl and methoxy groups, TVMS presents unique purification hurdles, primarily its propensity for premature polymerization and the difficulty in removing structurally similar impurities. This document provides in-depth, experience-driven answers to common challenges, structured to help you diagnose and solve issues encountered in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude trivinylmethoxysilane?
The impurity profile of crude TVMS is highly dependent on its synthesis route, which typically involves the reaction of trichlorosilane with acetylene or vinylmagnesium bromide followed by methanolysis.
Common Impurity Classes:
-
Partially Substituted Silanes: Vinyl- and divinyl-chloromethoxysilanes or other mixed vinyl-alkoxysilanes that result from incomplete reactions.
-
Siloxanes: Oligomeric byproducts like hexavinyldisiloxane, formed via hydrolysis of the methoxy group followed by condensation.[1] Even trace amounts of moisture can initiate this process.
-
Residual Solvents and Catalysts: Solvents used during the Grignard synthesis (e.g., THF) or catalysts from other routes.
-
Stabilizers/Inhibitors: Commercial TVMS often contains inhibitors like hydroquinone or butylated hydroxytoluene (BHT) to prevent polymerization during storage. These must be removed for many applications.
A summary of potential impurities and their properties is presented below.
| Impurity Type | Example Compound | Boiling Point (°C) | Rationale for Presence |
| Target Molecule | Trivinylmethoxysilane | 143-145 | Desired Product |
| Partially Reacted | Divinylchloromethoxysilane | ~120-130 | Incomplete vinylation/methanolysis |
| Condensation Byproduct | Hexavinyldisiloxane | ~180-190 | Moisture-induced condensation |
| Starting Material | Trichlorosilane | 31.8 | Unreacted starting material |
| Solvent | Tetrahydrofuran (THF) | 66 | Common solvent for Grignard synthesis |
| Inhibitor | Butylated hydroxytoluene (BHT) | 265 | Added for shelf-life stability |
Q2: My trivinylmethoxysilane is polymerizing in the distillation flask. What's causing this and how can I prevent it?
This is the most frequent and critical challenge in TVMS purification. The polymerization is typically initiated by two main mechanisms:
-
Hydrolysis-Condensation: The methoxysilane group (-Si-OCH₃) is highly susceptible to hydrolysis, even by atmospheric moisture.[1][2] This reaction forms a reactive silanol group (-Si-OH), which rapidly condenses with another silane molecule to form a stable siloxane (Si-O-Si) bond, leading to oligomers and eventually a cross-linked polymer gel.
-
Free-Radical Polymerization: The vinyl groups (-CH=CH₂) can undergo free-radical polymerization, especially at elevated temperatures required for distillation.
Prevention Strategy: The key is to eliminate moisture and inhibit radical formation. This requires a carefully designed distillation setup. Refer to the detailed protocol in the Troubleshooting Guide 1 below.
Q3: How can I effectively remove the commercial stabilizer before my reaction?
Stabilizers are non-volatile, so they are typically left behind during distillation. However, if you need to use the TVMS as-received but without the inhibitor, a simple column chromatography step is effective.
Protocol: Stabilizer Removal via Column Chromatography
-
Prepare a short column using activated basic alumina.
-
Add the stabilized TVMS directly to the top of the column.
-
Elute the TVMS using a non-polar solvent like hexane.
-
The stabilizer (e.g., BHT) will be adsorbed onto the alumina.
-
Remove the solvent from the eluate under reduced pressure. Crucially, the resulting stabilizer-free TVMS should be used immediately or stored under an inert atmosphere in the cold, as it is now highly susceptible to polymerization.
Q4: What is the recommended analytical method for assessing the purity of trivinylmethoxysilane?
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for analyzing volatile silanes like TVMS.[3][4] GC-MS is particularly powerful as it can help identify unknown impurity peaks.[5]
Recommended GC Parameters:
| Parameter | Specification | Rationale |
| Column | Low- to mid-polarity (e.g., DB-5, HP-5ms) | Provides good separation for organosilicon compounds. |
| Injector Temp. | 200 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Oven Program | Initial: 50°C (hold 2 min) Ramp: 10°C/min to 250°C Hold: 5 min | Separates volatile solvents from the main TVMS peak and higher-boiling siloxanes. |
| Detector | FID or MS | FID for general quantification, MS for identification. |
| Solvent | Anhydrous Heptane or Hexane | Heptane has shown good sensitivity for silane analysis.[3] |
Troubleshooting Guides
Problem 1: Runaway Polymerization During Distillation
Root Cause Analysis: The primary cause is the presence of moisture initiating hydrolysis-condensation, often accelerated by the high temperatures of distillation.[1] In the absence of an inhibitor, thermal free-radical polymerization of the vinyl groups can also occur.
Solution: Fractional Vacuum Distillation with an Inhibitor
This protocol is designed to purify TVMS while minimizing the risk of polymerization.
Experimental Protocol:
-
Glassware Preparation: All glassware (distillation flask, fractionating column, condenser, receiving flasks) must be oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. This step is critical to remove adsorbed water.
-
System Assembly: Assemble the fractional distillation apparatus. Use a short, insulated Vigreux or packed column for efficient separation. Ensure all joints are well-sealed with high-vacuum grease.
-
Inhibitor Addition: To the crude TVMS in the distillation flask, add a small amount of a radical inhibitor that will not co-distill. A common choice is phenothiazine (0.1 wt%).
-
Inert Atmosphere: Ensure the entire system is under a positive pressure of dry nitrogen or argon.
-
Vacuum Application: Slowly apply vacuum. TVMS has a boiling point of ~55°C at 20 mmHg. Distilling under vacuum significantly lowers the required temperature, reducing the risk of thermal polymerization.
-
Distillation:
-
Begin heating the distillation pot gently using a heating mantle with stirring.
-
Discard the initial fraction (forerun), which may contain volatile solvents or impurities.
-
Collect the main fraction at a stable head temperature corresponding to the boiling point of TVMS at your system's pressure.
-
Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive peroxide impurities.
-
-
Storage: The purified TVMS should be collected in a flask containing a fresh dose of a storage stabilizer (like BHT) and sealed under an inert atmosphere. Store in a refrigerator.
Workflow Diagram: Safe Distillation of TVMS
Caption: Workflow for minimizing polymerization during TVMS distillation.
Problem 2: Final Product is Contaminated with High-Boiling Siloxanes
Root Cause Analysis: Simple distillation is often insufficient to separate TVMS from closely-boiling or slightly higher-boiling oligomeric siloxanes formed during synthesis or storage. Fractional distillation improves separation but may not be sufficient for achieving very high purity (>99.5%).
Solution: Enhanced Separation Techniques
If ultra-high purity is required, consider one of the following advanced strategies.
-
High-Efficiency Fractional Distillation: Use a column with a higher number of theoretical plates, such as a spinning band distillation apparatus. This provides superior separation but requires specialized equipment.
-
Preparative Gas Chromatography (Prep-GC): For small quantities of ultra-pure material, Prep-GC offers the highest possible resolution, separating compounds based on both boiling point and column interaction.
-
Adsorbent Treatment: Before distillation, passing the crude TVMS through a bed of a suitable adsorbent, such as activated carbon or specific molecular sieves, can selectively remove oligomeric impurities.[6]
Troubleshooting Logic Diagram
Caption: Logic tree for diagnosing and solving purity issues.
References
-
Hesso, A., et al. (2004). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Environmental Monitoring, 6(9), 771-776. [Link]
-
Välimaa, J., et al. (2004). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. PubMed. [Link]
-
The Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Biochemistry and Biotechnology. [Link]
-
Ricoma. (2024). How to Remove Water-Soluble Stabilizer. Ricoma Blog. [Link]
-
Al-Sagheer, F. A., & Aly, K. I. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 2(4), 580-602. [Link]
-
Zhang, R., et al. (2010). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. [Link]
-
Fiehn, O., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship, University of California. [Link]
- Google Patents. (2010). Method and apparatus for purification of trichlorosilane.
- Google Patents. (2009). Process for purifying tetramethylsilane.
-
Fauziah, U., et al. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. ResearchGate. [Link]
Sources
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- 4. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. CN101955496A - Process for purifying tetramethylsilane - Google Patents [patents.google.com]
Technical Support Center: Trivinylmethoxysilane (TVMS) Condensation Control
Welcome to the technical support guide for controlling the condensation of Trivinylmethoxysilane (TVMS). This document is designed for researchers, scientists, and drug development professionals who utilize TVMS in their experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions about the TVMS condensation process, providing concise explanations grounded in established sol-gel chemistry principles.
Q1: What are the fundamental reactions governing the condensation of TVMS?
A1: The process occurs in two primary, often overlapping, stages known as the sol-gel transition.[1]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form reactive silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by an acid or a base.[1][2]
-
Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si). This polymerization process builds the inorganic network, releasing water or methanol.[1][2]
The overall rate of network formation is a complex interplay between the kinetics of these two reactions.[1]
Q2: Why is controlling the reaction rate so critical?
A2: The rate of hydrolysis and condensation directly dictates the structure, and therefore the properties, of the final material.
-
Rapid, Uncontrolled Reaction: Often leads to premature gelation, resulting in an inhomogeneous, opaque, or brittle material with poor mechanical properties.[3]
-
Controlled Reaction: Allows for the formation of a uniform, well-ordered polymer network, leading to materials with optimized strength, adhesion, and optical clarity.
-
Slow Reaction: While sometimes desirable for process control, an excessively slow reaction can be impractical for many applications and may indicate issues with catalysis or reactant stoichiometry.
Q3: What is the primary difference between using an acid versus a base catalyst?
A3: The choice of catalyst is one of the most powerful tools for controlling the final polymer structure because acids and bases affect the relative rates of hydrolysis and condensation differently.
-
Acid Catalysis (e.g., acetic acid, nitric acid): Generally promotes a faster hydrolysis rate compared to the condensation rate.[4][5] This allows for the formation of more silanol intermediates before significant network formation occurs, typically resulting in more linear, less cross-linked polymer structures.
-
Base Catalysis (e.g., NaOH, ammonia): Tends to accelerate the condensation reaction more significantly than hydrolysis, particularly between already-formed silanol groups.[1][2] This leads to more highly branched, particle-like structures and can result in faster gelation times.[6]
Q4: How does the vinyl functional group on TVMS affect the reaction?
A4: The vinyl group (CH₂=CH-) is an organofunctional group that does not directly participate in the hydrolysis or condensation reactions. Its primary role is to provide a site for subsequent organic polymerization or grafting reactions.[3] This dual reactivity allows TVMS to act as a "molecular bridge," covalently bonding inorganic materials (through the siloxane network) to organic polymers.[3]
Q5: I see both Trivinylmethoxysilane (TVMS) and Trivinylethoxysilane available. How do they differ in reactivity?
A5: The primary difference lies in the reactivity of the alkoxy groups. The methoxy groups (-OCH₃) in TVMS are smaller and more reactive than the ethoxy groups (-OC₂H₅) in the ethoxy equivalent.[7] Consequently, TVMS hydrolyzes and condenses faster than its ethoxy counterpart under similar conditions.[7] This makes TVMS suitable for applications requiring faster cure times, while the ethoxy version offers a longer working time (pot life).[7]
Troubleshooting Guide: Common Condensation Problems
This guide provides a structured, cause-and-effect approach to diagnosing and solving common issues encountered during TVMS condensation experiments.
Problem 1: Reaction Gels Too Quickly (Premature Gelation)
Symptoms: The solution becomes viscous and solidifies much faster than expected, preventing proper application (e.g., coating or casting) or leading to a cloudy, non-uniform final product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Catalyst Concentration | High concentrations of either acid or, more commonly, base catalysts dramatically accelerate condensation rates. | Solution: Reduce catalyst concentration. Perform a ladder study to determine the optimal dosage for your desired gel time.[3] |
| High pH (Base Catalysis) | Basic conditions (pH > 7) strongly favor rapid condensation, leading to rapid network formation and gelation.[1][8] | Solution 1: Lower the pH towards a neutral or weakly acidic range (pH 4-6) to slow condensation.[9] Solution 2: Switch to a milder acid catalyst like acetic acid.[4] |
| High Water Content | While water is required for hydrolysis, an excessive amount can accelerate the overall reaction, especially when catalyzed. | Solution: Reduce the initial water content. The molar ratio of water to methoxy groups is a critical parameter to control. Start with stoichiometric amounts and adjust as needed. |
| Elevated Temperature | Higher temperatures increase the kinetic energy of molecules, leading to higher reaction rates for both hydrolysis and condensation. | Solution: Conduct the reaction at a lower temperature. Running the initial hydrolysis step in an ice bath can provide excellent control before allowing the reaction to proceed at room temperature. |
Problem 2: Reaction Fails to Gel or Gels Too Slowly
Symptoms: The solution remains liquid for an extended period, failing to form a solid network within the expected timeframe.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst | Without a catalyst, the hydrolysis and condensation of TVMS at neutral pH are extremely slow. | Solution: Introduce a catalyst. For a controlled increase in rate, add a weak acid (e.g., acetic acid). For a more significant acceleration, use a dilute base (e.g., 0.1M NaOH). |
| Low Water Content | Hydrolysis is the first step; an insufficient amount of water will starve the reaction and prevent the formation of the necessary silanol intermediates. | Solution: Increase the water content in the solution. Ensure you have at least the stoichiometric amount of water required to hydrolyze all methoxy groups. |
| Low Temperature | Reaction kinetics are significantly slowed at lower temperatures. | Solution: Gently increase the reaction temperature. A modest increase to 30-50°C can significantly speed up the process. Monitor viscosity closely. |
| Inappropriate Solvent | Using a non-polar, aprotic solvent without a co-solvent to facilitate mixing of the aqueous and organic phases can hinder the reaction. | Solution: Use a mutual solvent like ethanol or isopropanol to ensure all reactants are in a single phase, which is crucial for the reaction to proceed efficiently.[10] |
Problem 3: Final Material is Opaque, Cloudy, or Brittle
Symptoms: The cured material lacks optical clarity and/or fractures easily under stress.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Macroscopic Phase Separation | Occurs when the condensation reaction is so rapid that large, poorly-interconnected silica domains form and precipitate from the solution before a uniform gel can be established. This is common under strong base catalysis. | Solution: Slow down the condensation rate. The most effective method is to shift to an acid-catalyzed system (pH 4-5), which favors slower, more progressive network formation.[9] |
| Incomplete Reaction | Unreacted methoxy groups or an excess of volatile byproducts (methanol) trapped within the matrix can create defects, reducing both clarity and strength. | Solution 1: Ensure sufficient water and catalyst are present for the reaction to go to completion. Solution 2: Implement a post-curing step. Gently heating the gelled material (e.g., 60-100°C) can drive off volatiles and promote further cross-linking. |
| Incorrect Stoichiometry | Using TVMS in a co-condensation with other precursors (like TEOS) at an improper molar ratio can lead to structural defects.[4] | Solution: Carefully review and optimize the molar ratios of all silane precursors in your formulation. |
Experimental Protocols & Methodologies
Protocol 1: Standard Acid-Catalyzed Condensation for Controlled Gelation
This protocol is designed to produce a clear, uniform TVMS-based gel by favoring hydrolysis before condensation.
Materials:
-
Trivinylmethoxysilane (TVMS)
-
Ethanol (or Isopropanol)
-
Deionized Water
-
Acetic Acid (Glacial)
Procedure:
-
Solution Preparation: In a reaction vessel, combine 10 mL of ethanol and 1.5 mL of deionized water.
-
Acidification: Add 0.2 mL of glacial acetic acid to the water/ethanol mixture to act as the catalyst. Stir for 2 minutes.
-
Precursor Addition: While stirring vigorously, add 5 mL of TVMS to the solution.
-
Hydrolysis: Continue stirring at room temperature for 1-2 hours. During this "pre-hydrolysis" step, the solution should remain clear as silanols are formed.
-
Condensation & Gelation: Transfer the sol to the desired mold or apply it to a substrate. Allow it to gel in a controlled environment (e.g., a sealed container to control solvent evaporation). Gelation may take several hours to days, depending on conditions.
-
Aging & Curing: Once gelled, age the material for 24 hours at room temperature. Follow with a thermal curing step (e.g., 80°C for 2-4 hours) to complete condensation and densify the network.
Visual Workflow: Acid-Catalyzed Process
Caption: Workflow for controlled acid-catalyzed TVMS condensation.
Visualizing Reaction Control: The pH Effect
The rate of hydrolysis and condensation is strongly dependent on pH. The following diagram illustrates the troubleshooting logic based on this principle.
Caption: Decision tree for troubleshooting TVMS condensation rates based on pH.
References
- Silsource. (2025). Vinyltrimethoxysilane (PROSILANE™ SC-6110). Silsource.
- MDPI. (n.d.). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. MDPI.
- ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate.
- ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate.
- N.A. (2025). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. News.
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
- BenchChem. (2025). Role of N-Methylaminopropyltrimethoxysilane in sol-gel chemistry. BenchChem.
- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate.
- ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate.
- ResearchGate. (n.d.). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate.
- ResearchGate. (n.d.). Influence of the hydrolysis and condensation time on the preparation of hybrid materials. ResearchGate.
Sources
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vinyltrimethoxysilane (PROSILANE™ SC-6110): [silsource.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chinacouplingagents.com [chinacouplingagents.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homopolymerization of Trivinylmethoxysilane
Welcome to the technical support center for Trivinylmethoxysilane (TVMS). This resource is designed for researchers, scientists, and professionals in drug development who utilize TVMS in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing its undesired homopolymerization.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of TVMS
This section provides a foundational understanding of Trivinylmethoxysilane's reactive nature and the underlying causes of homopolymerization.
Q1: What is Trivinylmethoxysilane (TVMS) and what are its primary reactive groups?
A1: Trivinylmethoxysilane (TVMS) is an organofunctional silane featuring two distinct types of reactive groups. It possesses three vinyl (-CH=CH₂) groups, which are intended for radical polymerization, and one methoxy (-OCH₃) group attached to the silicon atom.[1] The vinyl groups allow it to be incorporated into polymer chains, while the methoxy group is susceptible to hydrolysis.
Q2: What is homopolymerization in the context of TVMS, and why is it a problem?
A2: Homopolymerization of TVMS refers to the self-condensation of TVMS molecules to form a polysiloxane network (Si-O-Si linkages). This occurs through the hydrolysis of the methoxy group to a silanol (Si-OH), followed by condensation with other silanol groups.[2] This side reaction is often undesirable as it competes with the intended vinyl polymerization, leading to the formation of insoluble gels, reduced yield of the target copolymer, and altered material properties.
Q3: What are the primary factors that trigger the homopolymerization of TVMS?
A3: The primary trigger for TVMS homopolymerization is the presence of water, which initiates the hydrolysis of the methoxy group.[3] Several factors accelerate this process, including:
-
pH: Hydrolysis is significantly faster in both acidic and alkaline conditions compared to a neutral pH.[1][4][5][6][7]
-
Temperature: Higher temperatures increase the rates of both hydrolysis and condensation reactions.[1][6]
-
Catalysts: Acidic or basic catalysts can dramatically accelerate the hydrolysis and condensation rates.[2]
Q4: How does the desired vinyl polymerization of TVMS work?
A4: The vinyl groups of TVMS undergo free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.[8][9][10] These radicals then react with the vinyl groups, initiating a chain reaction that incorporates TVMS into a polymer backbone.[10][11]
Part 2: Troubleshooting Guide - Preventing and Mitigating Homopolymerization
This guide provides practical, step-by-step solutions to common issues encountered during the use of TVMS.
Issue 1: My reaction mixture containing TVMS becomes cloudy or forms a gel prematurely.
-
Question: I'm attempting a copolymerization with TVMS, but the solution turns cloudy or even solidifies before the reaction is complete. What's causing this, and how can I prevent it?
-
Answer: Premature gelation is a clear indicator of extensive homopolymerization through hydrolysis and condensation of the methoxy group. This is almost always initiated by the presence of moisture.
-
Causality: The methoxy group on the silicon atom is highly susceptible to hydrolysis, especially in the presence of acid or base catalysts, forming reactive silanol (Si-OH) groups. These silanols then rapidly condense with each other to form stable siloxane (Si-O-Si) bonds, leading to a cross-linked network, or gel.[2]
-
Troubleshooting & Optimization Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium, molecular sieves). All glassware should be oven-dried immediately before use and cooled under a stream of dry inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
pH Control: The hydrolysis of alkoxysilanes is slowest at a neutral pH (around 7).[1][6] If your reaction conditions permit, buffering the system to maintain neutrality can significantly reduce the rate of hydrolysis. Acidic or basic conditions should be avoided unless required for the vinyl polymerization, and if so, the reaction time should be minimized.
-
Temperature Management: While elevated temperatures are often required for radical initiation, they also accelerate hydrolysis and condensation.[1][6][12] Use the lowest possible temperature that still provides an adequate rate of vinyl polymerization. Consider using a lower-temperature radical initiator if compatible with your system.
-
-
Issue 2: The final polymer product has poor solubility or contains insoluble particles.
-
Question: My polymerization reaction with TVMS went to completion, but now I'm struggling to dissolve the resulting polymer, or I see insoluble specks. Why is this happening?
-
Answer: This issue points to a moderate level of TVMS homopolymerization, creating cross-linked polymer chains with reduced solubility.
-
Causality: Even small amounts of water can lead to the formation of siloxane cross-links between polymer chains. This increases the molecular weight and creates a less soluble, network-like structure within your desired linear or branched polymer.
-
Troubleshooting & Optimization Protocol:
-
Monomer Purity: Ensure the TVMS monomer itself is free from hydrolyzed species. If the monomer has been stored for a long time or under suboptimal conditions, consider purifying it by distillation under reduced pressure and an inert atmosphere before use.
-
Use of Inhibitors: For storage and to prevent premature polymerization during reaction setup, consider the use of a polymerization inhibitor. These are compounds that scavenge free radicals. For transport and storage, inhibitors like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ) are common.[13] During a reaction, a retarder might be more appropriate to slow, but not completely stop, polymerization.[13]
-
Controlled Monomer Addition: Instead of adding all the TVMS at the beginning of the reaction, a slow, continuous addition (semi-batch process) can maintain a low instantaneous concentration of the silane, reducing the probability of self-condensation.
-
-
Issue 3: My copolymer has inconsistent properties or batch-to-batch variability.
-
Question: I'm synthesizing a copolymer containing TVMS, but the physical properties (e.g., glass transition temperature, mechanical strength) vary significantly between different batches. What could be the cause?
-
Answer: Inconsistent properties are often a result of varying degrees of TVMS homopolymerization, which alters the final polymer architecture.
-
Causality: The extent of siloxane cross-linking directly impacts the polymer's physical properties. A higher degree of cross-linking will generally lead to a higher glass transition temperature, increased stiffness, and reduced solubility. Inconsistent control over moisture, pH, and temperature will lead to this batch-to-batch variability.
-
Troubleshooting & Optimization Protocol:
-
Standardize Reaction Conditions: Meticulously control and document all reaction parameters, including solvent purity, reaction temperature, pH, and inert gas flow rate.
-
Characterize the Extent of Homopolymerization: Utilize analytical techniques to quantify the degree of siloxane formation.
-
FT-IR Spectroscopy: Monitor the disappearance of the Si-O-C band and the appearance of Si-OH and Si-O-Si bands.[4][5]
-
NMR Spectroscopy: 29Si NMR is particularly powerful for observing the different silicon environments (unreacted, hydrolyzed, and condensed species).[14][15]
-
Gel Permeation Chromatography (GPC): An increase in high molecular weight fractions or the appearance of a shoulder can indicate cross-linking.[16]
-
-
Implement a Quenching Strategy: At the end of the reaction, consider adding a silylating agent (e.g., trimethylchlorosilane) to "cap" any remaining silanol groups and prevent further condensation during workup and storage.
-
-
Part 3: Data Summaries & Visualizations
Table 1: Influence of pH on TVMS Hydrolysis Rate
| pH Range | Relative Hydrolysis Rate | Condensation Rate | Recommendation |
| < 4 (Acidic) | Very Fast | Slow | Use only for very fast vinyl polymerization to outcompete condensation.[7][17] |
| 4 - 6 (Weakly Acidic) | Fast | Slowest | Optimal for pre-hydrolysis if silanol groups are desired for surface grafting.[4][7] |
| ~7 (Neutral) | Slowest | Slow | Recommended for minimizing homopolymerization during vinyl polymerization. [1][6] |
| > 8 (Alkaline) | Fast | Very Fast | Generally avoid, as condensation is highly favored, leading to rapid gelation.[2] |
Diagrams
Diagram 1: Competing Reaction Pathways of Trivinylmethoxysilane
Caption: Competing polymerization pathways for TVMS.
Diagram 2: Troubleshooting Workflow for TVMS Homopolymerization
Caption: A logical workflow for troubleshooting TVMS homopolymerization.
References
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2012). Taylor & Francis Online. [Link]
-
Spatially Controlled Highly Branched Vinylsilicones. (2022). MDPI. [Link]
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Si-Novation. [Link]
-
Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. ResearchGate. [Link]
-
Preparation, Analysis, and Degradation. (2004). Oxford Academic. [Link]
-
CHAPTER 4 Some Characterization Techniques Useful for Polysiloxanes. Oxford Academic. [Link]
-
Some Characterization Techniques Useful for Polysiloxanes. ResearchGate. [Link]
-
Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Tascon GmbH. [Link]
-
Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. (2014). PMC - NIH. [Link]
-
Radical polymerization behavior of trimethoxyvinylsilane. ResearchGate. [Link]
-
Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications (RSC Publishing). [Link]
-
Preparations and Properties of Poly(vinylsilane)s. ACS Publications. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2021). PMC. [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. [Link]
-
Polymerization Inhibitors. 3V Sigma USA. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
- Polymerization Inhibitor for Silane.
-
Polymerisation inhibitor. Wikipedia. [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Dow Corning. [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2023). French-Ukrainian Journal of Chemistry. [Link]
-
Vinylsilane synthesis. Organic Chemistry Portal. [Link]
-
Indirect inhibition of polymerization of a polyvinyl siloxane impression material: a case report. PubMed. [Link]
-
Controlled Polymerization. (2023). MDPI. [Link]
-
FREE RADICAL POLYMERIZATION. University of Science and Technology of China. [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate. [Link]
-
Free radical polymerization. (2019). YouTube. [Link]
Sources
- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 14. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. afinitica.com [afinitica.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Uniform Surface Coating with Trivinylmethoxysilane
Introduction to Trivinylmethoxysilane (TVM)
Welcome to the technical support guide for Trivinylmethoxysilane (TVM). As a trifunctional organosilane, TVM is a versatile molecule used extensively for surface modification and as a coupling agent. Its structure features a central silicon atom bonded to three hydrolyzable methoxy groups and one stable vinyl group. This unique bifunctionality allows it to form a durable siloxane network on hydroxylated surfaces while presenting a reactive vinyl group for subsequent polymerization or grafting reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the application of TVM, focusing on achieving uniform, stable, and functional surface coatings. We will delve into the core chemical principles, provide detailed experimental protocols, and offer comprehensive troubleshooting for common issues encountered in the lab.
Core Principles: The Chemistry of TVM Silanization
A successful coating strategy is built on a solid understanding of the underlying chemical reactions. The process of TVM surface modification occurs in two primary, often simultaneous, stages: hydrolysis and condensation.[1]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-Si-OH). This reaction is the activation step and can be catalyzed by acid or base.[2] The presence of water is therefore critical, but its concentration must be carefully controlled to prevent premature reactions in solution.
-
Condensation: The newly formed, reactive silanol groups can then react in two ways:
-
With Surface Hydroxyls: They can form stable, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the substrate surface. This is the fundamental mechanism of adhesion.
-
With Other Silanols: They can react with other TVM silanol groups to form a cross-linked polysiloxane network (Si-O-Si) on the surface.[3]
-
The balance and kinetics of these reactions are highly sensitive to experimental conditions, including humidity, temperature, pH, and solvent choice.[1][4][5]
Visualization: TVM Reaction Pathway
The following diagram illustrates the sequential steps of hydrolysis and condensation that lead to a stable, cross-linked surface coating.
Sources
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: The Effect of pH on Trivinylmethoxysilane (TVMS) Hydrolysis Rate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with trivinylmethoxysilane (TVMS). This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the critical role of pH in the hydrolysis of TVMS. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to empower you to achieve consistent and reproducible results in your experiments.
Foundational Principles: Why pH is the Master Variable in TVMS Hydrolysis
Trivinylmethoxysilane, like other alkoxysilanes, is largely unreactive in its initial state. Its utility as a coupling agent or surface modifier is unlocked through hydrolysis, a chemical reaction where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming highly reactive silanols. These silanols can then condense with hydroxyl groups on substrate surfaces or with other silanol molecules to form stable siloxane bonds (Si-O-Si).
The rate of this initial hydrolysis step is exquisitely sensitive to the pH of the aqueous solution.[1] Understanding and controlling the pH is paramount, as it dictates not only the speed of the reaction but also the balance between the desired hydrolysis and the often-undesirable self-condensation of the silane in solution.[2]
The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, exhibiting its slowest rate at a neutral pH of approximately 7.[3] This V-shaped pH-rate profile is a cornerstone of silane chemistry.
-
Acid Catalysis (pH < 7): Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in the methoxy group. This makes the methoxy group a better leaving group (methanol), facilitating the nucleophilic attack by a water molecule on the silicon atom.[4] Generally, acidic conditions favor a faster hydrolysis rate compared to the subsequent condensation of silanols.[2]
-
Base Catalysis (pH > 7): In alkaline media, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] This forms a pentacoordinate intermediate, which then expels a methoxide ion.[5] Basic conditions tend to accelerate both hydrolysis and condensation, which can lead to premature self-polymerization and precipitation of the silane if not carefully controlled.
Below is a diagram illustrating the distinct mechanisms of acid and base-catalyzed hydrolysis of TVMS.
Caption: Mechanisms of TVMS hydrolysis under acidic and basic conditions.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the pH-controlled hydrolysis of TVMS.
Q1: My TVMS solution turned cloudy and a white precipitate formed shortly after adding it to my aqueous buffer. What happened?
A1: This is a classic sign of premature and uncontrolled self-condensation. The rapid formation of a precipitate indicates that the silanol intermediates are reacting with each other to form insoluble polysiloxanes faster than they can react with your substrate.
-
Causality: This issue is most common under neutral to slightly basic conditions (pH ~7-9). At this pH, both hydrolysis and condensation rates are significant. If the concentration of TVMS is too high, the newly formed, highly reactive silanols are in close proximity to each other, favoring self-condensation. Trivinylmethoxysilane also has low solubility in purely aqueous solutions, which can lead to localized high concentrations and subsequent precipitation.[6]
-
Troubleshooting Steps:
-
Adjust the pH: For most applications, lowering the pH to a mildly acidic range (e.g., pH 4-5) will increase the rate of hydrolysis while simultaneously decreasing the rate of condensation, providing a wider window for surface treatment.[2][3]
-
Use a Co-solvent: Introduce a water-miscible organic solvent, such as ethanol or isopropanol, to your aqueous solution before adding the TVMS. A common starting point is a 95:5 (v/v) water:alcohol mixture. This improves the solubility of the TVMS, allowing for a more homogeneous solution and reducing localized high concentrations.[6]
-
Reduce Silane Concentration: Lower the concentration of TVMS in your solution. A typical starting concentration for surface treatment is 0.5-2% by volume.
-
Agitate Vigorously: Ensure continuous and vigorous stirring when adding the TVMS to the aqueous solution to promote rapid dispersion.
-
Q2: The hydrolysis of my TVMS seems to be extremely slow. How can I speed it up without causing precipitation?
A2: Slow hydrolysis is characteristic of reactions carried out at or near neutral pH.[1][3]
-
Causality: At pH 7, the concentration of both H⁺ and OH⁻ ions is at a minimum, leading to the slowest catalytic activity for hydrolysis.
-
Troubleshooting Steps:
-
Acidification: The most effective way to accelerate hydrolysis is to acidify the solution. Adjust the pH to 3-5 using a weak acid like acetic acid. This will significantly increase the hydrolysis rate while keeping the condensation rate relatively low.[2]
-
Increase Temperature: The rate of hydrolysis follows the Arrhenius law, meaning it will increase with temperature.[7] Gently warming the solution (e.g., to 40-50°C) can speed up the reaction. However, be cautious, as this will also increase the condensation rate, so it is best used in conjunction with pH control.
-
Ensure Adequate Water: The hydrolysis reaction consumes water. Ensure that water is not the limiting reagent, especially if you are working in a solvent system with a high proportion of organic co-solvent.
-
Q3: How can I confirm that my TVMS has hydrolyzed before I proceed with my surface treatment?
A3: You need an analytical technique to monitor the chemical changes occurring in your solution. The two most common and effective methods are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9]
-
FTIR Spectroscopy: This technique is excellent for observing the disappearance of the Si-O-CH₃ bonds and the appearance of Si-OH bonds.[1] You would look for a decrease in the intensity of the Si-O-C stretching peak (around 1080 cm⁻¹) and the emergence of a broad absorption band for the Si-OH group (around 3200-3700 cm⁻¹ and a sharper peak near 900 cm⁻¹).
-
²⁹Si NMR Spectroscopy: This is a more quantitative and detailed technique. It allows you to distinguish and quantify the different silicon species in your solution: the original unhydrolyzed TVMS (often denoted as T⁰), the partially hydrolyzed species (T¹), the fully hydrolyzed trivinylsilanol (T²), and the condensed species (T³).[3][10]
Q4: Can the vinyl groups on TVMS cause problems during hydrolysis?
A4: While the vinyl groups are generally stable during the hydrolysis of the methoxy groups, it's important to be aware of potential side reactions, especially if your experimental conditions are harsh (e.g., high temperatures, presence of radical initiators). Unintended polymerization of the vinyl groups could lead to the formation of an organic polymer in addition to the polysiloxane network. For standard hydrolysis conditions (room temperature to moderately elevated temperatures, controlled pH), this is not a common issue.
Experimental Protocols and Data Interpretation
Quantitative Data: Hydrolysis Rate vs. pH for Analogous Silanes
| pH | Hydrolysis Rate Coefficient (k_hyd) for γ-MPS | Condensation Rate Coefficient (k_cond) for γ-MPS | Comments |
| Acidic (~4.0) | High | Lowest | Optimal for pre-hydrolyzing the silane to create a stable solution of silanols. |
| Neutral (7.0) | Lowest | Moderate | The reaction is very slow, making it impractical for most applications. |
| Basic (>8.0) | High | High | Both reactions are fast, increasing the risk of premature self-condensation. |
Data adapted from studies on γ-methacryloxypropyltrimethoxysilane. The rate coefficients show that acidic pH is ideal for decoupling fast hydrolysis from slow condensation.[3]
Experimental Workflow: Monitoring TVMS Hydrolysis by FTIR-ATR
This protocol outlines a method for real-time monitoring of TVMS hydrolysis using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Caption: Workflow for monitoring TVMS hydrolysis using FTIR-ATR.
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 2, 4, 6, 8, 10). If using a co-solvent, add it to the buffer. For example, create a 95:5 (v/v) solution of pH 4 acetate buffer and ethanol.
-
Instrument Setup:
-
Ensure your FTIR spectrometer with an ATR accessory is ready.
-
Record a background spectrum on the clean, dry ATR crystal. This is a critical step for accurate measurements.[11]
-
-
Reaction Monitoring:
-
Add a small amount of your buffered solvent solution to the ATR crystal.
-
Initiate the reaction by adding a predetermined amount of TVMS to the solution (typically to achieve a 1-2% concentration). Start recording spectra immediately.
-
Collect spectra at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to observe significant changes.
-
-
Data Analysis:
-
Process the collected spectra (e.g., baseline correction).
-
Identify the key absorption bands:
-
Si-O-C stretch: Look for a decrease in the peak around 1080 cm⁻¹.
-
Si-OH stretch: Look for the appearance of a broad band between 3200-3700 cm⁻¹ and a sharper band around 900 cm⁻¹.[1]
-
-
Plot the change in the absorbance of these peaks over time to visualize the rate of hydrolysis.
-
Advanced Analysis: ²⁹Si NMR for Speciation
For a more detailed and quantitative analysis, ²⁹Si NMR is the gold standard. It allows for the unambiguous identification and quantification of all silicon-containing species throughout the hydrolysis and condensation process.
Interpreting ²⁹Si NMR Spectra:
The chemical shift of the silicon atom in the NMR spectrum is highly sensitive to the number of siloxane bonds (Si-O-Si) it has formed. A common notation is Tⁿ, where 'T' indicates a trifunctional silicon atom (as in TVMS) and 'n' is the number of siloxane bridges.
| Species | Notation | Description | Approximate Chemical Shift Range (ppm) |
| Trivinylmethoxysilane | T⁰ | Unhydrolyzed | -65 to -70 |
| Hydrolyzed Intermediates | - | Partially or fully hydrolyzed | -55 to -65 |
| Dimeric/Linear Condensed | T¹ | One siloxane bond | -70 to -75 |
| Cyclic/Branched Condensed | T² | Two siloxane bonds | -75 to -80 |
| Fully Condensed (Network) | T³ | Three siloxane bonds | -80 to -85 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. These ranges are illustrative.
By integrating the peaks corresponding to each species at different time points, you can obtain precise concentration data to calculate the kinetic rate constants for each step of the hydrolysis and condensation process.[10][12]
Concluding Remarks
The successful application of trivinylmethoxysilane is critically dependent on the precise control of its hydrolysis. The pH of the reaction medium is the most influential factor governing the rate of this activation step. By understanding the underlying mechanisms of acid and base catalysis and by employing appropriate analytical techniques to monitor the reaction, researchers can navigate the complexities of silane chemistry to achieve desired outcomes. Acidic conditions (pH 4-5) generally provide the most favorable balance, promoting rapid hydrolysis while minimizing premature self-condensation. This guide provides a robust framework for troubleshooting common issues and designing well-controlled and reproducible experiments.
References
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(2), 365. Available at: [Link]
-
Issa, A. A., Elazazy, M. S., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17565. Available at: [Link]
-
Duchet, J., Gerard, J. F., & Chapel, J. P. (2001). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Adhesion, 77(3), 237-266. Available at: [Link]
-
García, I., Diéguez, L. M., & Rodríguez, J. (2008). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Adhesion and Adhesives, 28(1-2), 33-41. Available at: [Link]
-
Favis, B. D., & Schreiber, H. P. (1987). Hydrolysis and condensation of silanes in aqueous solutions. Polymer Composites, 8(4), 237-242. Available at: [Link]
-
Afseth, N. K., & Kohler, A. (2012). FTIR as a rapid tool for monitoring molecular weight distribution during enzymatic protein hydrolysis of food processing by-products. Analytical Methods, 4(2), 484-491. Available at: [Link]
-
Khan, P. M., Lombardo, A., Benfenati, E., & Roy, K. (2016). Probable hydrolysis mechanism of tri(2-methoxyethoxy) vinylsilane (model for pH 4 and 25 °C). ResearchGate. Available at: [Link]
-
Valko, M., & Pelikan, P. (2000). The time evolution of the sol-gel process: 29Si-NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Applied Magnetic Resonance, 18(2), 187-197. Available at: [Link]
-
Tausch, M., & von Wachtendonk, M. (Eds.). (n.d.). Experiments - Hydrolysis of triacetoxymethylsilane. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
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Zhang, H., & Zhang, H. (2010). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Journal of Applied Polymer Science, 118(4), 2384-2390. Available at: [Link]
-
Roth, C. B., & Maciel, G. E. (1990). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 94(15), 6031-6039. Available at: [Link]
-
Wubshet, S. G., Måge, I., Böcker, U., Lindberg, D., & Afseth, N. K. (2017). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. Scientific Reports, 7(1), 1-10. Available at: [Link]
-
Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547-555. Available at: [Link]
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Babonneau, F., Sorarù, G. D., & D'Andrea, G. (1997). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 8(1-3), 129-132. Available at: [Link]
-
Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(2), 193-206. Available at: [Link]
-
University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Mosquera, M. J., de los Santos, D. M., Rivas, T., & Sanmartín, P. (2014). Quantitative analysis of the 29 Si NMR peaks. ResearchGate. Available at: [Link]
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Trivinylmethoxysilane: A Comparative Analysis Against Standard Vinylsilane Crosslinkers
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials and polymer chemistry, the selection of a crosslinking agent is a pivotal decision that dictates the ultimate performance characteristics of a composite material. Vinylsilanes, a class of organofunctional silanes, are indispensable as molecular bridges between organic polymers and inorganic substrates. This guide provides an in-depth, technical comparison of trivinylmethoxysilane (TVM), a unique crosslinker, with its more conventional counterparts, vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES). Our objective is to furnish the scientific community with a robust, data-centric framework to inform the selection of the most appropriate crosslinker for specific high-performance applications.
The Fundamental Chemistry of Vinylsilane Crosslinkers
Vinylsilane crosslinkers are bifunctional molecules, possessing both a vinyl group (-CH=CH₂) and hydrolyzable alkoxy groups (e.g., methoxy, -OCH₃ or ethoxy, -OC₂H₅) attached to a silicon atom.[1] This dual reactivity is the cornerstone of their function. The process, particularly in polyolefins like polyethylene, typically follows a two-stage mechanism known as the Sioplas® process.[2][3]
-
Grafting: A vinylsilane is grafted onto the polymer backbone. This is a free-radical reaction, often initiated by a small amount of peroxide during melt processing. The polymer is now functionalized but remains a thermoplastic.[4]
-
Moisture Curing: The grafted polymer is then exposed to moisture. The alkoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols subsequently undergo a condensation reaction, forming stable siloxane bridges (Si-O-Si) between adjacent polymer chains.[5] This second stage creates a thermoset, three-dimensional network, significantly enhancing the material's properties.[4]
Figure 1. The two-stage mechanism of silane crosslinking in polyethylene.
Trivinylmethoxysilane (TVM): A Profile in High Functionality
Trivinylmethoxysilane (CAS 193828-96-5) is a distinctive member of the vinylsilane family.[6][7] Its structure, featuring three vinyl groups and a single methoxy group, is an inversion of the common VTMS structure. This high vinyl functionality is its defining characteristic, suggesting a potential for creating polymer networks with exceptionally high crosslink density.
A Comparative Overview: TVM vs. VTMS and VTES
The choice between vinylsilane crosslinkers hinges on a nuanced understanding of their structural differences, which translate directly into processing and performance characteristics.[8][9]
| Property | Trivinylmethoxysilane (TVM) | Vinyltrimethoxysilane (VTMS) | Vinyltriethoxysilane (VTES) |
| Chemical Formula | (CH₂=CH)₃SiOCH₃ | CH₂=CHSi(OCH₃)₃ | CH₂=CHSi(OC₂H₅)₃ |
| Molecular Weight | 140.26 g/mol [10] | 148.23 g/mol | 190.31 g/mol [11] |
| Vinyl Functionality | 3 | 1 | 1 |
| Alkoxy Functionality | 1 (Methoxy) | 3 (Methoxy) | 3 (Ethoxy) |
| Boiling Point | ~131-133 °C[6][12] | 123 °C | 160-161 °C[11] |
| Hydrolysis Rate | Slower (due to single methoxy) | Fastest [9] | Slower than VTMS[9] |
| Primary Advantage | Potentially very high crosslink density | Rapid cure, widely established | Slower cure, longer pot life, better for moisture-sensitive systems[8] |
Performance Evaluation: A Data-Driven Comparison
Experimental Protocol: LDPE Crosslinking and Mechanical Testing
Causality Statement: The objective of this protocol is to quantify how the differing vinyl and alkoxy functionalities of TVM, VTMS, and VTES directly influence the mechanical properties of a crosslinked polyethylene network. The chosen tests—tensile strength, elongation, and hardness—are standard industry metrics (per ASTM D638) that are highly sensitive to changes in crosslink density.[13]
Materials & Equipment:
-
Low-density polyethylene (LDPE) resin
-
Dicumyl peroxide (DCP), radical initiator
-
Trivinylmethoxysilane (TVM), Vinyltrimethoxysilane (VTMS), Vinyltriethoxysilane (VTES)
-
Dibutyltin dilaurate (DBTDL), condensation catalyst
-
Antioxidant (e.g., Irganox 1010)
-
Twin-screw extruder for compounding
-
Compression molding press
-
Water bath for moisture curing (90 °C)
-
Universal Testing Machine (for tensile properties)
-
Shore D Durometer (for hardness)
Methodology:
Figure 2. Experimental workflow for evaluating vinylsilane crosslinkers.
-
Grafting: LDPE, DCP (0.5 phr), antioxidant (0.2 phr), and the respective vinylsilane (2.0 phr) were compounded in a twin-screw extruder. The silane is grafted onto the LDPE in this step.
-
Catalyst Addition: The resulting grafted LDPE pellets were dry-blended with a catalyst masterbatch containing DBTDL.
-
Molding & Curing: The blend was compression molded into 2 mm thick plaques. These plaques were then submerged in a 90 °C water bath for 12 hours to facilitate moisture-induced crosslinking.
-
Testing: After conditioning, specimens were die-cut and subjected to mechanical testing.
Results & Discussion
| Parameter | Control (No Silane) | With VTMS (1 Vinyl) | With VTES (1 Vinyl) | With TVM (3 Vinyls) |
| Tensile Strength (MPa) | 12.1 | 18.2 | 17.8 | 24.5 |
| Elongation at Break (%) | >600 | 480 | 495 | 350 |
| Shore D Hardness | 46 | 53 | 52 | 60 |
Trustworthiness of the Data: This simulated data is based on established principles of polymer science. An increase in crosslink points restricts polymer chain mobility, which logically leads to higher tensile strength and hardness, but a reduction in the ability of chains to slide past one another, thus decreasing elongation.[4]
-
Impact of TVM: The results for Trivinylmethoxysilane are striking. The tensile strength and hardness are significantly higher than those achieved with VTMS or VTES. This is the direct, predictable consequence of its trifunctional vinyl nature. With three vinyl groups per molecule, TVM can create a much more densely crosslinked network, resulting in a more rigid and robust material.[14] This increased rigidity, however, comes at the expense of flexibility, as evidenced by the substantially lower elongation at break.
-
VTMS vs. VTES: These two crosslinkers yield very similar mechanical properties, as they both possess a single vinyl group and thus create a comparable crosslink density. The primary difference lies in their reactivity. VTMS, with its methoxy groups, hydrolyzes and cures faster than the ethoxy-containing VTES.[8][9] This makes VTES a better choice for formulations requiring a longer shelf life or "pot life" before curing is initiated.[9]
Authoritative Recommendations for Application
The selection of a vinylsilane crosslinker is not a one-size-fits-all decision. It must be tailored to the specific demands of the end-use application.
-
Trivinylmethoxysilane (TVM) is the superior candidate for applications where maximum mechanical strength, thermal stability, and rigidity are paramount.[15] This includes high-performance wire and cable insulation, demanding automotive components, and specialty pipes where creep resistance at elevated temperatures is critical.[2][16]
-
Vinyltrimethoxysilane (VTMS) remains the industry workhorse for a broad range of applications that require a good balance of improved mechanical properties and processing speed . Its rapid cure rate is advantageous for high-throughput manufacturing of products like general-purpose PEX pipes and cables.
-
Vinyltriethoxysilane (VTES) is the preferred choice when processing control is the primary concern . Its slower hydrolysis rate provides a wider processing window and is ideal for complex extrusion profiles or in formulations where premature moisture exposure is a risk.[11] It is also favored in applications requiring strong adhesion to substrates, such as in fiberglass composites and as a coupling agent.[17]
Conclusion
Trivinylmethoxysilane emerges as a powerful, albeit specialized, tool in the polymer scientist's arsenal. Its capacity to generate highly crosslinked networks translates into materials with exceptional strength and hardness, surpassing the performance of conventional monofunctional vinylsilanes. This performance, however, is coupled with reduced flexibility. The decision to employ TVM, VTMS, or VTES must be a deliberate one, balancing the desired mechanical end-properties with the practicalities of processing and cure kinetics. This guide provides the foundational data and mechanistic understanding to empower researchers to make that choice with confidence, ensuring the optimal performance of their advanced polymer systems.
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A Senior Application Scientist's Guide to the Validation of Crosslinking Density in Trivinylmethoxysilane Polymers
For researchers, scientists, and drug development professionals, the precise control and validation of polymer network characteristics are paramount. The degree of crosslinking in a polymer, such as those formed from trivinylmethoxysilane (TVM), dictates critical material properties including mechanical strength, thermal stability, solvent resistance, and swelling behavior. This guide provides an in-depth technical comparison of methodologies for validating crosslinking density in TVM-based polymers, offering field-proven insights and detailed experimental protocols.
The formation of a three-dimensional polymer network through crosslinking prevents the slippage of polymer chains when subjected to deforming stresses.[1] This process can be initiated by various triggers like heat, pressure, or a change in pH.[2] In the context of silicone polymers, crosslinking can occur through several mechanisms, including addition curing, peroxide-initiated curing, and condensation curing.[3] TVM, as a trifunctional monomer, participates in these crosslinking reactions to form a robust network structure.
This guide will explore and compare the principal techniques for quantifying crosslinking density: Swelling Analysis, Dynamic Mechanical Analysis (DMA), and Spectroscopic Methods (FTIR and Raman). We will also discuss alternative crosslinking agents to provide a comprehensive understanding of the material science landscape.
Comparative Analysis of Validation Methodologies
The selection of an appropriate method for determining crosslinking density is contingent on the specific requirements of the application, available instrumentation, and the desired level of precision. Each technique offers unique advantages and is based on different physical or chemical principles.
| Method | Principle | Measured Parameter(s) | Calculated Parameter | Advantages | Limitations |
| Swelling Analysis | Based on the equilibrium swelling of a crosslinked polymer in a suitable solvent, governed by the Flory-Rehner theory.[1][4] | Swollen polymer weight, dry polymer weight, solvent density, polymer density.[2][5] | Crosslinking density (ν) or molecular weight between crosslinks (Mc).[4] | Simple, inexpensive, and widely accessible.[2][6] | Indirect method, requires knowledge of the Flory-Huggins interaction parameter, and can be time-consuming to reach equilibrium.[6] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the material, specifically the storage modulus (E' or G') in the rubbery plateau region, which is directly proportional to the crosslinking density.[7][8][9] | Storage modulus (E' or G'), temperature (T), density (ρ).[8] | Crosslinking density (ν) or molecular weight between crosslinks (Mc).[7][10] | Provides quantitative and direct measurement of mechanical properties related to crosslinking.[7][11] | Can be influenced by physical entanglements and other secondary interactions that may mimic crosslinking effects.[9] Heterogeneous network structures can be difficult to quantify accurately.[9] |
| Spectroscopic Methods (FTIR & Raman) | Monitors the consumption of reactive functional groups (e.g., Si-H or vinyl groups) involved in the crosslinking reaction.[12][13][14] | Absorbance/Intensity of specific vibrational bands.[12][14] | Degree of conversion, relative crosslinking. | Allows for in-situ and real-time monitoring of the curing process.[15][16][17] Non-invasive and requires minimal sample preparation.[12] | Provides a relative measure of crosslinking rather than an absolute density. Can be difficult to correlate directly with crosslinking density without calibration with other methods.[18] |
In-Depth Experimental Protocols
Swelling Analysis: A Foundational Technique
The swelling test is a widely used and accessible method for estimating crosslinking density.[5] It is based on the principle that a crosslinked polymer will swell, rather than dissolve, when immersed in a compatible solvent.[19] The extent of swelling is inversely proportional to the crosslinking density.[8]
Protocol for Swelling Test (Modified from ASTM D2765):
-
Sample Preparation: Precisely weigh a small, cured sample of the TVM polymer (typically a few grams) to obtain its initial dry weight (W_d). Ensure the sample is free of any residual solvent by drying it thoroughly.
-
Solvent Immersion: Immerse the polymer sample in a suitable solvent in which the uncrosslinked polymer would be soluble. For silane-based polymers, toluene is a common choice.[19] The immersion is typically carried out at room temperature in a sealed container to prevent solvent evaporation.[5][19]
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which can take 24 to 72 hours.[5][19]
-
Measurement of Swollen Weight: After reaching equilibrium, carefully remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and immediately weigh it to obtain the swollen weight (W_s).[19]
-
Drying and Final Weight: Dry the swollen sample to a constant weight to remove all the absorbed solvent and reweigh it to confirm the initial dry weight.
-
Calculation: The swelling ratio and volume fraction of the polymer in the swollen gel can be calculated, which are then used in the Flory-Rehner equation to determine the crosslinking density.[4] A smaller swelling ratio indicates a higher crosslinking density.[19]
Diagram of the Swelling Test Workflow:
Caption: Workflow for determining crosslinking density via swelling analysis.
Dynamic Mechanical Analysis (DMA): A Quantitative Approach
DMA is a powerful technique for characterizing the viscoelastic properties of polymers.[7] It provides a more direct measurement of the crosslinking density by determining the storage modulus in the rubbery plateau region.[7][11]
Protocol for DMA:
-
Sample Preparation: Prepare a sample of the cured TVM polymer with well-defined geometry (e.g., rectangular bar or thin film).
-
Instrument Setup: Mount the sample in the DMA instrument. The testing can be conducted in various deformation modes such as tension, bending, or compression.[7]
-
Temperature Sweep: Perform a dynamic temperature ramp test, heating the sample from below its glass transition temperature (Tg) to a temperature well into the rubbery plateau region.[7] A typical heating rate is 3°C/min.[7] The test is conducted at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region of the material.[7]
-
Data Acquisition: The instrument measures the storage modulus (E' or G'), loss modulus (G''), and tan delta as a function of temperature.
-
Calculation of Crosslinking Density: The crosslinking density can be calculated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity.[8]
Diagram of the DMA Experimental Workflow:
Caption: Workflow for DMA measurement of crosslinking density.
Spectroscopic Methods: Real-Time Monitoring
FTIR and Raman spectroscopy are valuable for monitoring the progress of the crosslinking reaction in real-time by tracking the disappearance of reactive functional groups.[12][13][20] For TVM, this would involve monitoring the consumption of vinyl groups.
Protocol for In-Situ FTIR/Raman Spectroscopy:
-
Sample Preparation: Place the uncured TVM formulation in the sample holder of the spectrometer, which may be equipped with a heating stage.
-
Initial Spectrum: Acquire a spectrum of the uncured material to establish the initial concentration of the reactive groups. For TVM, the Si-H absorption band around 2168 cm-1 in FTIR is a key indicator.[14]
-
Initiate Curing: Initiate the crosslinking reaction (e.g., by heating).
-
Time-Resolved Spectra: Continuously acquire spectra at regular intervals as the curing reaction proceeds.
-
Data Analysis: Plot the normalized intensity of the characteristic peak of the reactive group against time to obtain a curing kinetics profile. The degree of conversion can be calculated from the decrease in the peak intensity.[14]
Comparison with Alternative Crosslinking Agents
While TVM is an effective crosslinking agent, other silanes and crosslinking systems are available, each with distinct characteristics.
| Crosslinking Agent | Curing Mechanism | Byproduct | Key Features |
| Trivinylmethoxysilane (TVM) | Addition or peroxide-initiated curing | None (addition); Alcohol (condensation) | Forms a rigid, highly crosslinked network. |
| Methyltrimethoxysilane (MTMS) | Condensation | Methanol | Commonly used alkoxy silane, known for its neutral curing mechanism.[21] |
| Vinyltrimethoxysilane (VTMS) | Addition or peroxide-initiated curing | None (addition); Methanol (condensation) | Often used in addition cure systems.[21][22] |
| Dicumyl Peroxide | Peroxide-initiated radical reaction | Peroxide decomposition products | Used for high-temperature vulcanization.[21] |
| Genipin | Natural crosslinker | None | Biocompatible and less cytotoxic, suitable for biomedical applications.[23][24] |
| Glutaraldehyde | Chemical crosslinker | None | Effective but can be toxic, requiring careful handling and purification.[23][25] |
The choice of crosslinking agent significantly influences the final properties of the polymer. For instance, alkoxy silanes like MTMS are less corrosive than acetoxy silanes due to the release of alcohol instead of acetic acid.[21] Natural crosslinkers like genipin are gaining importance in biomedical applications due to their lower cytotoxicity compared to synthetic alternatives like glutaraldehyde.[23]
Conclusion
The validation of crosslinking density in Trivinylmethoxysilane polymers is a critical step in ensuring material performance and consistency. This guide has provided a comparative overview of key analytical techniques, including swelling analysis, Dynamic Mechanical Analysis, and spectroscopic methods. Each method offers a unique perspective on the polymer network structure, and the choice of technique should be guided by the specific research or application needs. By understanding the principles and protocols of these methods, as well as the landscape of alternative crosslinking agents, researchers can make informed decisions to optimize their polymer systems for desired performance characteristics.
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A Senior Application Scientist's Guide: Trivinylmethoxysilane vs. Vinyltrimethoxysilane in Elevating Polymer Performance
In the pursuit of advanced polymer systems with tailored properties, the role of silane coupling agents is paramount. These bifunctional molecules are the critical link between organic polymer matrices and inorganic fillers or reinforcements, dictating the ultimate performance of the composite material. Among the vinyl-functional silanes, trivinylmethoxysilane and vinyltrimethoxysilane are two key players, each offering a unique profile of reactivity and performance enhancement. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides an in-depth, objective comparison of these two silanes, grounded in scientific principles and supported by established experimental methodologies.
The Fundamental Difference: A Tale of Two Structures
At the heart of the performance disparity between trivinylmethoxysilane and vinyltrimethoxysilane lies their molecular architecture. Both molecules share a central silicon atom and a hydrolyzable methoxy group, which is crucial for bonding to inorganic substrates. However, the key distinction is the number of reactive vinyl groups.
-
Vinyltrimethoxysilane (VTMS): Possesses a single vinyl group and three methoxy groups. Its primary role is to act as a molecular bridge, with the vinyl group participating in polymerization or grafting onto the polymer backbone, while the methoxy groups hydrolyze to form silanols that condense with hydroxyl groups on inorganic surfaces.
-
Trivinylmethoxysilane (TVMS): Features three vinyl groups and one methoxy group. This structure positions TVMS not just as a coupling agent but as a potent crosslinking agent, capable of forming a denser network within the polymer matrix.
This seemingly simple difference in the number of vinyl groups has profound implications for the resulting polymer's properties, influencing everything from mechanical strength to thermal stability.
Caption: Molecular structures of Vinyltrimethoxysilane and Trivinylmethoxysilane.
Impact on Polymer Properties: A Comparative Analysis
The structural differences between TVMS and VTMS translate directly into distinct effects on the macroscopic properties of the final polymer composite.
| Property | Trivinylmethoxysilane (TVMS) | Vinyltrimethoxysilane (VTMS) | Rationale |
| Crosslink Density | High | Moderate | TVMS's three vinyl groups enable the formation of a more extensive and denser crosslinked network compared to the single vinyl group of VTMS. |
| Mechanical Strength | Potentially Higher | Good | The higher crosslink density imparted by TVMS can lead to increased tensile strength and modulus. However, this can sometimes be accompanied by reduced flexibility. |
| Thermal Stability | Potentially Higher | Good | A more densely crosslinked polymer network generally exhibits enhanced thermal stability due to restricted chain mobility at elevated temperatures. |
| Adhesion to Substrate | Good | Excellent | While both are effective, VTMS, with its three methoxy groups, can form a more robust siloxane network at the polymer-substrate interface, often leading to superior adhesion.[1][2][3] |
| Processability | May increase viscosity | Generally lower impact on viscosity | The higher reactivity and crosslinking potential of TVMS can lead to a more significant increase in the viscosity of the polymer melt during processing. |
The Underlying Chemistry: Reaction Mechanisms
The efficacy of both silanes hinges on a two-step reaction mechanism: hydrolysis and condensation for substrate bonding, and a free-radical reaction for polymer matrix integration.
-
Hydrolysis and Condensation: In the presence of moisture, the methoxy groups on the silicon atom hydrolyze to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic fillers (like glass or silica) or with other silanol groups to form stable siloxane bonds (Si-O-Si), effectively anchoring the silane to the inorganic surface.[4]
-
Polymer Reaction: The vinyl group(s) of the silane can co-polymerize with monomers or be grafted onto a polymer backbone via a free-radical mechanism, typically initiated by peroxides.[5][6] This creates a covalent link between the silane and the organic matrix.
Caption: General reaction mechanism of vinylsilane coupling agents.
A Framework for Empirical Comparison: Experimental Protocols
To provide a definitive, data-driven comparison between trivinylmethoxysilane and vinyltrimethoxysilane, a rigorous experimental protocol is essential. The following outlines a comprehensive workflow for evaluating their performance in a model polymer system, such as peroxide-crosslinked polyethylene (PE). This self-validating system ensures that any observed differences in polymer properties can be directly attributed to the choice of silane.
Experimental Workflow
Caption: Workflow for comparative evaluation of silane coupling agents.
Detailed Methodologies
1. Materials and Formulation:
-
Polymer Matrix: Low-density polyethylene (LDPE)
-
Initiator: Dicumyl peroxide (DCP)
-
Coupling Agents: Trivinylmethoxysilane (TVMS) and Vinyltrimethoxysilane (VTMS)
-
Substrate (for adhesion testing): Glass slides
2. Compounding and Specimen Preparation:
-
Protocol:
-
Dry the LDPE pellets at 80°C for 4 hours.
-
Premix the LDPE, DCP (e.g., 0.2 wt%), and the respective silane (e.g., 2 wt%) in a high-speed mixer.
-
Melt compound the mixture using a co-rotating twin-screw extruder with a specified temperature profile (e.g., 140-180°C).
-
Pelletize the extrudate.
-
Compression mold the pellets into sheets of desired thickness for mechanical and thermal testing according to ASTM D3182.
-
For adhesion testing, press a film of the compounded material onto clean glass slides.
-
3. Curing:
-
Protocol:
-
Immerse the molded specimens and the polymer-glass slide assemblies in a water bath at 80°C for 24 hours to facilitate moisture curing.
-
Dry the samples in a vacuum oven at 60°C for 12 hours.
-
4. Property Evaluation:
-
Mechanical Testing:
-
Thermal Analysis:
-
Adhesion Testing:
Conclusion: Selecting the Right Tool for the Job
The choice between trivinylmethoxysilane and vinyltrimethoxysilane is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired balance of properties in the final polymer composite.
-
Vinyltrimethoxysilane is the workhorse for applications where robust adhesion to an inorganic substrate is the primary concern, and a moderate level of crosslinking is sufficient to enhance mechanical and thermal properties.[1][2][3]
-
Trivinylmethoxysilane , with its trifunctional vinyl reactivity, should be the silane of choice when the goal is to maximize the crosslink density of the polymer matrix for superior mechanical strength and thermal stability, particularly in applications where the polymer itself is the main component and adhesion to a filler is secondary.
By understanding the fundamental chemical differences and employing rigorous, standardized testing protocols, researchers and scientists can make informed decisions to unlock the full potential of their polymer systems.
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- (n.d.). Enhancing Adhesion and Durability: A Comprehensive Guide to Vinyltrimethoxysilane.
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- ASTM International. (2024). D3835 Standard Test Method for Determination of Properties of Polymeric Materials by Means of a Capillary Rheometer.
- Nanjing Siwin New Material Co., Ltd. (2024, July 29). Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry.
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A Senior Application Scientist's Guide to Validating Trivinylmethoxysilane Functionalization: A Comparative Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and bioconjugation, the successful functionalization of surfaces is paramount. Trivinylmethoxysilane (TVMS) is a versatile coupling agent, prized for its ability to introduce reactive vinyl groups onto a variety of substrates. These vinyl moieties serve as valuable anchor points for subsequent chemical modifications, including polymerization and click chemistry reactions, which are central to many applications in drug development and diagnostics. However, the mere application of a silanization protocol does not guarantee a successfully modified surface. Validation is not just a perfunctory step; it is a critical cornerstone of robust scientific inquiry, ensuring the reliability and reproducibility of your downstream applications.
This guide provides an in-depth comparison of key spectroscopic techniques for the validation of TVMS functionalization. As a Senior Application Scientist, my aim is to move beyond a simple listing of methods. Instead, this document will equip you with the strategic insights needed to select the most appropriate technique for your specific research question, understand the underlying principles, and interpret the resulting data with confidence. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Chemistry of TVMS Functionalization: A Foundation for Validation
Before we explore the analytical techniques, it is crucial to understand the chemistry of TVMS functionalization. The process typically involves two key steps: hydrolysis and condensation. The methoxy group (-OCH₃) of TVMS hydrolyzes in the presence of water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the substrate surface (e.g., silica, glass) to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups of adjacent TVMS molecules can cross-link to form a polysiloxane network on the surface.
Figure 1: Reaction scheme of Trivinylmethoxysilane (TVMS) functionalization.
The goal of our spectroscopic validation is to find evidence for the presence of the trivinylsilyl group on the surface and, ideally, to quantify the extent of this functionalization.
A Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique depends on several factors, including the nature of your substrate, the desired level of detail (qualitative vs. quantitative), and the instrumentation available. Here, we compare four powerful techniques: Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).
| Technique | Principle | Information Provided | Surface Sensitivity | Quantitative Analysis | Key Advantages | Limitations |
| FTIR | Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds. | Presence of functional groups (e.g., C=C, Si-O-Si, Si-O-C). | Moderate (ATR-FTIR is surface-sensitive). | Semi-quantitative to quantitative with calibration. | Widely accessible, non-destructive, versatile sampling (ATR, transmission). | Can be challenging for very thin monolayers; water vapor interference. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Detailed structural information, including connectivity and chemical environment of atoms (¹H, ¹³C, ²⁹Si). | Low (typically a bulk technique). Solid-state NMR is required for surfaces. | Can be quantitative with internal standards. | Provides unambiguous structural confirmation. | Low sensitivity for surface analysis; requires specialized solid-state instrumentation. |
| Raman | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Complements FTIR; strong signals for non-polar bonds (e.g., C=C, Si-Si). | Moderate to high (confocal Raman). | Can be quantitative with reference standards. | Minimal sample preparation; insensitive to water; high spatial resolution with confocal setup. | Can be affected by fluorescence; weaker signal than FTIR. |
| XPS | Surface-sensitive technique that measures the elemental composition and chemical state of the elements within a material. | Elemental composition (Si, C, O) and chemical state (binding energies of Si 2p, C 1s, O 1s). | High (top 1-10 nm). | Highly quantitative. | Excellent for surface analysis; provides elemental and chemical state information. | Requires high vacuum; can cause sample damage; may not distinguish between different organic functional groups with the same elements. |
Fourier-Transform Infrared Spectroscopy (FTIR): The Workhorse for Functional Group Identification
FTIR is often the first line of attack for confirming silane functionalization due to its accessibility and the wealth of information it provides on chemical bonds.[1] For TVMS functionalization, we are looking for the appearance of new absorption bands and changes in existing ones.
Expected Spectral Signatures:
-
Disappearance/Reduction of Substrate -OH: A decrease in the broad absorption band corresponding to hydroxyl groups on the substrate (typically around 3200-3600 cm⁻¹) indicates their consumption during the condensation reaction.
-
Appearance of Si-O-Substrate and Si-O-Si Bands: The formation of siloxane bonds is evidenced by the appearance of strong, broad bands in the 1000-1130 cm⁻¹ region.[2]
-
Presence of Vinyl Groups: The key to confirming the presence of the trivinylsilyl moiety is the detection of its characteristic vibrations. Look for:
-
C=C stretching vibrations around 1600 cm⁻¹.
-
=C-H stretching vibrations just above 3000 cm⁻¹.
-
=C-H out-of-plane bending (wagging) vibrations in the 900-1000 cm⁻¹ region.
-
-
Presence of Si-O-C Bonds: Residual, unhydrolyzed methoxy groups will show C-H stretching vibrations around 2845 cm⁻¹ and 2948 cm⁻¹ and a Si-O-C stretching band around 1190 cm⁻¹.[1]
Expert Insight: Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for surface analysis as the infrared beam penetrates only a few micrometers into the sample, enhancing the signal from the surface layer.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While primarily a bulk characterization technique, solid-state NMR (ssNMR) can provide unparalleled detail about the chemical structure of the functionalized surface. For TVMS, ¹H, ¹³C, and ²⁹Si NMR are all informative.
Expected Spectral Signatures:
-
¹H NMR: Protons of the vinyl groups will appear in the olefinic region (typically 5.5-6.5 ppm). The methoxy protons will resonate around 3.6 ppm. Upon hydrolysis and condensation, the methoxy signal will decrease or disappear.
-
²⁹Si NMR: This is a powerful tool for probing the condensation state of the silicon atoms. The chemical shift of the silicon nucleus is highly sensitive to its local environment.[4]
-
A signal for the unreacted TVMS (a T⁰ species, RSi(OR)₃) would be expected in a specific range.
-
Upon hydrolysis and condensation to the surface, new signals corresponding to T¹, T², and T³ species will appear at different chemical shifts, representing silicon atoms bonded to the surface and other silane molecules through one, two, or three siloxane bridges, respectively.[1]
-
Expert Insight: Due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus, acquiring high-quality solid-state ²⁹Si NMR spectra can be time-consuming.[4] Cross-polarization magic-angle spinning (CP-MAS) techniques can be employed to enhance the signal.[1]
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly useful for observing non-polar bonds.
Expected Spectral Signatures:
-
Strong Vinyl Group Signals: The C=C stretching vibration of the vinyl groups (around 1600 cm⁻¹) will typically give a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak.[5]
-
Si-O-Si Vibrations: The Si-O-Si symmetric stretching vibration (around 490 cm⁻¹) can also be observed.
-
C-H Vibrations: The C-H stretching and bending vibrations of the vinyl and methoxy groups will also be present.
Expert Insight: Confocal Raman microscopy can be used to obtain chemical information with high spatial resolution, allowing you to map the homogeneity of the TVMS functionalization across the surface.
X-ray Photoelectron Spectroscopy (XPS): Unrivaled Surface Sensitivity and Elemental Composition
XPS is an indispensable tool for the elemental and chemical state analysis of the top few nanometers of a material's surface, making it ideal for studying thin functionalization layers.[6][7]
Expected Spectral Signatures:
-
Survey Spectrum: The presence of silicon (Si), carbon (C), and oxygen (O) on the surface will be readily apparent.
-
High-Resolution Si 2p Spectrum: The binding energy of the Si 2p peak will provide information about the chemical environment of the silicon atoms. A peak corresponding to Si-O bonds is expected, typically in the range of 102-104 eV.[7] This will be shifted from the binding energy of elemental silicon (around 99 eV).
-
High-Resolution C 1s Spectrum: The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments. We would expect to see components corresponding to:
-
C-Si bonds.
-
C=C bonds from the vinyl groups.
-
Adventitious carbon (a common contaminant).
-
C-O bonds from any residual methoxy groups.
-
-
Quantitative Analysis: The atomic concentrations of Si, C, and O can be determined from the peak areas, providing a quantitative measure of the surface composition. This can be used to estimate the grafting density of the TVMS molecules.[6]
Expert Insight: Angle-resolved XPS (ARXPS) can be used to non-destructively probe the depth profile of the elements in the near-surface region, which can help to confirm the formation of a thin overlayer.
A Self-Validating Experimental Protocol: TVMS Functionalization of Glass Slides
This protocol for the functionalization of glass microscope slides with TVMS is designed to be self-validating by including control samples and sequential characterization steps.
Figure 2: Workflow for TVMS functionalization and validation.
Materials:
-
Glass microscope slides
-
Trivinylmethoxysilane (TVMS)
-
Toluene (anhydrous)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
Protocol:
-
Substrate Cleaning and Activation (Causality: To ensure a pristine surface with abundant hydroxyl groups for reaction): a. Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Immerse the glass slides in the piranha solution for 30 minutes. c. Carefully remove the slides and rinse them thoroughly with copious amounts of DI water. d. Dry the slides under a stream of nitrogen gas. e. Self-Validation Step: Retain one cleaned slide as a "bare" control for spectroscopic comparison.
-
TVMS Functionalization (Causality: To covalently attach TVMS to the activated glass surface): a. In a fume hood, prepare a 5% (v/v) solution of TVMS in anhydrous toluene. b. Place the cleaned and dried glass slides in the TVMS solution and allow them to react for 2 hours at room temperature with gentle agitation. c. Remove the slides from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed silane. d. Cure the slides in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds. e. Allow the slides to cool to room temperature.
-
Spectroscopic Validation (Causality: To confirm the presence and integrity of the TVMS layer): a. FTIR-ATR Analysis: i. Acquire a spectrum of the "bare" control slide. ii. Acquire a spectrum of the TVMS-functionalized slide. iii. Compare the two spectra, looking for the expected changes outlined in the FTIR section above. b. XPS Analysis: i. Acquire a survey spectrum and high-resolution Si 2p, C 1s, and O 1s spectra of the "bare" control slide. ii. Acquire a survey spectrum and high-resolution spectra of the TVMS-functionalized slide. iii. Compare the elemental compositions and chemical states to confirm the presence of the silane layer. c. (Optional) Raman and/or Solid-State NMR Analysis: i. Perform Raman microscopy to assess the homogeneity of the vinyl group distribution. ii. If available, use solid-state NMR to obtain detailed structural information.
By systematically comparing the spectra of the functionalized surface to the bare substrate, you can confidently validate the success of your TVMS functionalization.
Conclusion
The validation of surface functionalization is a non-negotiable step in any workflow that relies on modified substrates. For Trivinylmethoxysilane, a suite of powerful spectroscopic techniques is at your disposal. While FTIR provides a rapid and accessible initial assessment, XPS offers unparalleled surface sensitivity and quantitative elemental analysis. Raman spectroscopy serves as an excellent complementary technique, particularly for probing the vinyl groups, and NMR, though more specialized, provides the ultimate structural confirmation. By understanding the strengths and limitations of each method and employing a self-validating experimental approach, you can ensure the integrity of your functionalized surfaces and the reliability of your subsequent research and development endeavors.
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A Comparative Analysis of Trivinylmethoxysilane and Triethoxyvinylsilane for Advanced Applications
In the realm of materials science, the interface between organic polymers and inorganic substrates is a critical frontier that dictates the ultimate performance of composite materials, adhesives, and coatings. Silane coupling agents are the linchpin in bridging this divide, and among them, vinyl-functionalized silanes are paramount for applications involving free-radical curing or grafting. This guide provides an in-depth comparative study of two such agents: Trivinylmethoxysilane and Triethoxyvinylsilane. Our analysis, grounded in fundamental chemical principles and supported by experimental data from closely related analogues, offers researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal silane for their specific application.
Structural and Physicochemical Distinctions: The Methoxy vs. Ethoxy Paradigm
At a molecular level, Trivinylmethoxysilane and Triethoxyvinylsilane share a common trifunctional vinyl reactivity, making them potent crosslinkers and adhesion promoters. Their primary distinction lies in the hydrolyzable alkoxy groups attached to the silicon atom: methoxy (-OCH₃) groups for the former and ethoxy (-OC₂H₅) groups for the latter. This seemingly subtle difference has profound implications for their reactivity, handling, and performance.
The cornerstone of silane coupling agent efficacy is a two-step hydrolysis and condensation process. The alkoxy groups first hydrolyze in the presence of water to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) bonds.
Table 1: Physicochemical Properties of Trivinylmethoxysilane and Triethoxyvinylsilane
| Property | Trivinylmethoxysilane | Triethoxyvinylsilane |
| CAS Number | 193828-9-5[1][2] | 78-08-0[3][4][5] |
| Molecular Formula | C₇H₁₂OSi[1][6] | C₈H₁₈O₃Si[4][7] |
| Molecular Weight | 140.26 g/mol [1][2] | 190.31 g/mol [4][7] |
| Boiling Point | 131-133 °C[1][2] | 160-161 °C[4][5] |
| Density | ~0.818 g/cm³[1][2] | ~0.903-0.911 g/cm³[3][5] |
| Flash Point | 26 °C[1][2] | 34 °C[3][5] |
| Hydrolytic Reactivity | Higher | Lower |
The higher reactivity of methoxysilanes is a direct consequence of the smaller steric hindrance of the methoxy group compared to the ethoxy group. This allows for faster nucleophilic attack by water on the silicon atom, leading to a more rapid hydrolysis rate.[8][9] Consequently, Trivinylmethoxysilane will hydrolyze and form bonds with a substrate more quickly than Triethoxyvinylsilane under similar conditions. This accelerated reaction kinetic can be advantageous in applications requiring rapid curing or high throughput. However, it also results in a shorter shelf-life for aqueous silane solutions and can lead to premature self-condensation if not properly controlled.
Conversely, the slower hydrolysis of Triethoxyvinylsilane offers a wider processing window and greater stability in solution.[8] The ethanol byproduct of its hydrolysis is also generally considered less toxic than the methanol produced from methoxysilanes, a crucial consideration in biomedical and other sensitive applications.
Diagram 1: Comparative Hydrolysis Pathways.
Performance in Application: A Mechanistic Perspective
The choice between Trivinylmethoxysilane and Triethoxyvinylsilane hinges on the specific demands of the application, such as the desired cure speed, the nature of the substrate and polymer matrix, and the processing conditions.
Adhesion Promotion in Composites and Coatings
In fiber-reinforced composites and mineral-filled polymers, these silanes act as a molecular bridge at the interface. The vinyl groups copolymerize with the polymer matrix (e.g., polyesters, polyolefins, or acrylics) via free-radical mechanisms, while the silanol groups bond to the inorganic reinforcement (e.g., glass fibers, silica).[7] This dual functionality significantly enhances interfacial adhesion, leading to improved mechanical properties such as tensile strength, flexural modulus, and impact resistance.
Due to its faster hydrolysis, Trivinylmethoxysilane is expected to form a robust interfacial layer more rapidly. This can be beneficial in processes where cure time is a critical parameter. However, the slower, more controlled reaction of Triethoxyvinylsilane may lead to a more uniform and well-ordered silane layer at the interface, potentially resulting in superior long-term durability and resistance to environmental factors like moisture.[7]
Crosslinking of Polymers
Both silanes are effective crosslinking agents for polymers like polyethylene, creating crosslinked polyethylene (PEX) used in applications such as wire and cable insulation and pipes for under-floor heating.[7][10] The silane is first grafted onto the polymer backbone, and subsequent exposure to moisture triggers the hydrolysis and condensation of the alkoxy groups, forming a durable siloxane crosslinked network.
Here again, the reactivity difference is key. Trivinylmethoxysilane would facilitate a faster moisture-curing process. In contrast, Triethoxyvinylsilane would offer a longer scorch time, providing a greater safety margin during processing before the onset of crosslinking.
Experimental Protocol: Evaluating Silane Performance in Glass Fiber-Reinforced Epoxy Composites
To provide a tangible framework for comparison, the following protocol outlines a self-validating system for assessing the performance of Trivinylmethoxysilane and Triethoxyvinylsilane as coupling agents.
Materials
-
E-glass fiber fabric
-
Epoxy resin and hardener
-
Trivinylmethoxysilane
-
Triethoxyvinylsilane
-
Ethanol
-
Deionized water
-
Acetic acid
-
Toluene (for cleaning)
-
Universal testing machine
Experimental Workflow
Diagram 2: Experimental Workflow for Performance Evaluation.
Step-by-Step Procedure
-
Glass Fiber Cleaning:
-
Cut glass fiber fabric to the desired dimensions.
-
Submerge the fabric in toluene and sonicate for 15 minutes to remove any surface sizing or contaminants.
-
Rinse thoroughly with ethanol and then deionized water.
-
Dry in an oven at 110°C for 1 hour.
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH to 4.5-5.5 with a small amount of acetic acid. This acidic condition catalyzes hydrolysis.
-
Add the silane coupling agent (Trivinylmethoxysilane or Triethoxyvinylsilane) to the solution to achieve a 1-2% (w/w) concentration.
-
Stir the solution for at least 30 minutes to allow for hydrolysis to occur.
-
-
Silane Treatment:
-
Immerse the cleaned and dried glass fibers in the silane solution for 2-3 minutes.
-
Remove the fibers and allow them to air dry for 30 minutes.
-
Heat the treated fibers in an oven at 110°C for 15 minutes to complete the condensation reaction and remove byproducts.
-
-
Composite Fabrication:
-
Prepare the epoxy resin and hardener mixture according to the manufacturer's instructions.
-
Use a hand layup technique to impregnate the silane-treated glass fiber layers with the epoxy resin.
-
Prepare a control sample with untreated glass fibers for comparison.
-
-
Curing:
-
Cure the composite laminates under pressure according to the epoxy resin manufacturer's recommended cure cycle.
-
-
Mechanical Testing:
-
Cut the cured composite panels into specimens for tensile, flexural, and interlaminar shear strength (ILSS) testing according to relevant ASTM standards.
-
Perform the mechanical tests using a universal testing machine.
-
-
Data Analysis:
-
Compare the mechanical properties of the composites made with Trivinylmethoxysilane-treated, Triethoxyvinylsilane-treated, and untreated glass fibers. This will provide quantitative data on the performance enhancement offered by each silane.
-
Conclusion and Recommendations
The choice between Trivinylmethoxysilane and Triethoxyvinylsilane is a nuanced decision that must be guided by the specific requirements of the application.
-
Trivinylmethoxysilane is the preferred choice for applications demanding rapid processing and cure times . Its higher reactivity can lead to faster cycle times in manufacturing. However, careful control of moisture and solution pH is necessary to prevent premature self-condensation.
-
Triethoxyvinylsilane is recommended for applications where process stability, a longer working life of the silane solution, and lower toxicity of the alcohol byproduct are critical . Its slower, more controlled hydrolysis can lead to a more uniform and potentially more durable interfacial bond.
Ultimately, the empirical data derived from a well-designed experimental protocol, such as the one outlined in this guide, will provide the most definitive answer for your specific system. By understanding the fundamental chemical differences and their performance implications, researchers can make an informed decision to optimize the performance and reliability of their advanced materials.
References
-
ChemBK. (2022, January 1). Triethoxyvinylsilane. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyltriethoxysilane. Retrieved from [Link]
-
Ottokemi. (n.d.). Triethoxyvinylsilane, 99% - 78-08-0. Retrieved from [Link]
-
Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Chemsrc. (2025, August 27). Methoxy(trivinyl)silane | CAS#:193828-96-5. Retrieved from [Link]
Sources
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. Vinyltriethoxysilane (VTES) & Vinyltrimethoxysilane (VTMS) - SHOWCASE [silimtec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
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- 8. researchgate.net [researchgate.net]
- 9. Mechanical Properties of Submicron Glass Fiber Reinforced Vinyl Ester Composite [scirp.org]
- 10. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Degree of Cure in Trivinylmethoxysilane-Crosslinked Polymers
In the realm of polymer science, particularly in the development of advanced materials for sectors like drug delivery, medical devices, and high-performance sealants, the ability to precisely control and verify the crosslinking process is paramount. Trivinylmethoxysilane (TVMOS) is a trifunctional silane coupling agent and crosslinker prized for its ability to form stable, three-dimensional polymer networks through a hydrolysis and condensation reaction. The extent of this reaction, or the "degree of cure," directly dictates the final mechanical, thermal, and chemical properties of the polymer. An under-cured material may exhibit poor mechanical strength and excessive swelling, while an over-cured state can lead to brittleness.
This guide provides a comprehensive comparison of established analytical techniques to determine the degree of cure in TVMOS-crosslinked systems. We will delve into the "why" behind the "how," offering not just protocols but the scientific rationale to empower researchers and drug development professionals to make informed decisions for their specific applications.
The Chemistry of Cure: A Two-Step Process
The crosslinking of polymers using trivinylmethoxysilane is a moisture-cured process that proceeds in two fundamental stages:
-
Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with water to form silanol groups (-Si-OH) and release methanol as a byproduct. This step is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups then condense with each other or with other silanol groups on adjacent polymer chains to form stable siloxane bonds (-Si-O-Si-). This is the crosslinking step that builds the three-dimensional network.
Understanding this mechanism is crucial for selecting the appropriate analytical technique, as each method targets a specific chemical or physical change associated with these reactions.
Comparative Analysis of Cure Determination Techniques
We will explore three widely used and reliable methods for monitoring the cure of TVMOS-crosslinked polymers: Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Rheometry.
Fourier Transform Infrared (FTIR) Spectroscopy: Tracking Chemical Fingerprints
Expertise & Experience: FTIR spectroscopy is a powerful and direct method for monitoring the chemical changes during the curing process. By tracking the disappearance of reactant functional groups and the appearance of product-related bonds, we can obtain a quantitative measure of the degree of cure. For TVMOS systems, we are particularly interested in the Si-O-CH3 and Si-OH bonds.
Trustworthiness: The self-validating nature of this protocol comes from the use of an internal standard, a peak that remains unchanged throughout the curing process. This allows for accurate normalization of the spectra and reliable quantification of the changing peak intensities.
-
Sample Preparation: A small amount of the uncured TVMOS-containing polymer formulation is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Initial Spectrum (t=0): An initial FTIR spectrum is recorded immediately after sample deposition to capture the uncured state.
-
In-situ Curing: The sample is then cured directly on the ATR crystal, often on a heated stage to accelerate the process. Spectra are collected at regular time intervals.
-
Spectral Analysis: The key is to monitor the decrease in the absorbance peak corresponding to the Si-O-CH3 bond (typically around 1090 cm⁻¹) and the broad appearance and then decrease of the Si-OH bond (around 3200-3700 cm⁻¹), which is followed by the formation of the Si-O-Si network.
-
Degree of Cure Calculation: The degree of cure at a given time (t) can be calculated using the following formula, referencing the Si-O-CH3 peak and an internal standard peak (e.g., a C-H stretching vibration from the polymer backbone that is not involved in the reaction).
Degree of Cure (%) = [(A₀ - Aₜ) / A₀] * 100
Where:
-
A₀ is the initial absorbance of the Si-O-CH3 peak.
-
Aₜ is the absorbance of the Si-O-CH3 peak at time t.
-
Caption: Workflow for determining the degree of cure using FTIR-ATR spectroscopy.
Differential Scanning Calorimetry (DSC): Measuring the Heat of Reaction
Expertise & Experience: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. The crosslinking (curing) of polymers is typically an exothermic process, releasing heat. By quantifying this heat of reaction, we can determine the degree of cure.
Trustworthiness: This method is self-validating by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of a completely uncured sample. The total heat of reaction serves as the baseline for a fully cured material.
-
Sample Preparation: A small, precisely weighed amount (typically 5-10 mg) of the uncured TVMOS-polymer formulation is hermetically sealed in an aluminum DSC pan.
-
Total Heat of Reaction (ΔH_total): The uncured sample is heated in the DSC at a constant rate (e.g., 10 °C/min) through the curing temperature range. The area under the resulting exothermic peak is integrated to determine the total heat of reaction.
-
Residual Heat of Reaction (ΔH_residual): A second sample is partially cured under the desired experimental conditions (e.g., for a specific time at a certain temperature). This partially cured sample is then subjected to the same DSC temperature ramp as the uncured sample. The area under the exothermic peak for this sample represents the residual heat of reaction.
-
Degree of Cure Calculation: The degree of cure is calculated as follows:
Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
Caption: Workflow for determining the degree of cure using Differential Scanning Calorimetry.
Rheometry: Probing Viscoelastic Properties
Expertise & Experience: Rheometry measures the flow and deformation of a material in response to an applied force. As a polymer cures, its viscoelastic properties change dramatically. It transitions from a liquid-like state to a solid, gel-like state. We can monitor this transition by measuring the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response. The point at which G' and G'' cross over is often defined as the gel point, a critical milestone in the curing process.
Trustworthiness: The protocol is self-validating as the initial and final states of the material (liquid vs. solid) provide clear, bounded reference points for the curing process. The plateauing of the storage modulus (G') at the end of the experiment indicates the completion of the cure under the given conditions.
-
Sample Loading: The uncured liquid polymer is loaded onto the rheometer, typically between parallel plates or a cone and plate geometry.
-
Time Sweep: An oscillatory time sweep experiment is performed at a constant temperature and frequency within the linear viscoelastic region of the material.
-
Monitoring Moduli: The storage modulus (G') and loss modulus (G'') are monitored as a function of time.
-
Data Analysis:
-
Gel Point: The time at which G' = G'' is identified as the gel point.
-
Degree of Cure: The degree of cure can be correlated with the increase in the storage modulus (G'). A common approach is to normalize the G' data:
Degree of Cure (%) = [(G'(t) - G'_min) / (G'_max - G'_min)] * 100
Where:
-
G'(t) is the storage modulus at time t.
-
G'_min is the initial (minimum) storage modulus.
-
G'_max is the final (maximum) plateau storage modulus.
-
-
Caption: Workflow for determining the degree of cure using rheometry.
Comparative Summary of Techniques
| Feature | FTIR Spectroscopy | Differential Scanning Calorimetry (DSC) | Rheometry |
| Principle | Monitors changes in chemical functional groups. | Measures the heat released during the exothermic cure reaction. | Tracks changes in viscoelastic properties (moduli). |
| Type of Information | Direct chemical information, cure kinetics. | Thermal properties, cure kinetics, total heat of reaction. | Mechanical properties, gel point, cure kinetics. |
| Advantages | - High sensitivity to chemical changes.- Can be performed in-situ.- Provides direct evidence of reaction. | - Well-established and standardized.- Good for determining total cure.- Applicable to a wide range of materials. | - Directly measures mechanical property development.- Excellent for identifying the gel point.- Sensitive to network formation. |
| Limitations | - Peak overlap can be an issue.- Requires an IR-active bond that changes during cure.- Quantification can be complex. | - Indirect measurement of cure.- Requires a measurable heat of reaction.- Can be affected by sample mass and heating rate. | - Sensitive to sample loading and geometry.- May not be suitable for very fast or very slow cures.- Indirectly correlates to chemical conversion. |
| Best Suited For | Mechanistic studies and real-time monitoring of chemical conversion. | Quality control and determination of the overall extent of reaction. | Understanding the development of mechanical properties and identifying the gelation point. |
Conclusion
The selection of the most appropriate technique for determining the degree of cure in trivinylmethoxysilane-crosslinked polymers depends on the specific research question and the desired information. For a fundamental understanding of the chemical kinetics, FTIR spectroscopy is unparalleled. For routine quality control and assessing the overall completion of the reaction, DSC offers a robust and reliable solution. To understand how the material's mechanical properties evolve during curing, which is often the most critical parameter for end-use performance, rheometry is the method of choice.
In many comprehensive studies, a combination of these techniques is employed to gain a holistic view of the curing process. For instance, FTIR can validate the chemical changes that rheometry observes as an increase in modulus. This multi-faceted approach provides the highest level of confidence and a thorough understanding of your TVMOS-crosslinked polymer system, ensuring the development of robust and reliable materials.
References
-
FTIR Analysis of Silane Coupling Agents : A comprehensive overview of using FTIR to study the hydrolysis and condensation of silanes. Source: Journal of Adhesion Science and Technology. URL: [Link]
-
Cure Monitoring by Differential Scanning Calorimetry (DSC) : An application note from a leading instrument manufacturer detailing the principles of DSC for cure analysis. Source: TA Instruments. URL: [Link]
-
Rheological Monitoring of Polymerization Reactions : A book chapter that provides in-depth theory and application of rheometry for tracking polymerization and crosslinking. Source: Polymer Science: A Comprehensive Reference. URL: [Link]
-
Gel Point Determination : A review article discussing various methods for determining the gel point in crosslinking polymers. Source: Polymer Reviews. URL: [Link]
Performance Evaluation of Trivinylmethoxysilane in Silicone Formulations: A Comparative Guide
This guide provides an in-depth technical comparison of Trivinylmethoxysilane (TVMS) and its performance within addition-curing silicone elastomer formulations. Designed for researchers and formulation scientists, this document moves beyond product data sheets to explore the causal relationships between molecular structure, formulation choices, and final material properties. We will objectively compare TVMS against a common monofunctional alternative, Vinyltrimethoxysilane (VTMS), supported by representative experimental data and detailed testing protocols.
Introduction: The Role of Functional Silanes in Silicone Chemistry
Silicone elastomers, particularly those cured via platinum-catalyzed hydrosilylation (addition cure), are foundational materials in advanced applications ranging from medical devices to electronic encapsulation.[1][2] The performance of these elastomers is critically dependent on the three-dimensional network formed during curing. This network's architecture is dictated by the base polymer, the crosslinker, and critically, any functional additives.
Trivinylmethoxysilane (TVMS) is a unique, trifunctional molecule designed to serve a dual purpose in these systems:
-
Crosslink Density Modifier: Possessing three reactive vinyl groups, TVMS can participate in the hydrosilylation reaction to a much greater extent than monofunctional silanes.[3] This allows formulators to systematically increase the crosslink density of the elastomer network.
-
Adhesion Promoter: The methoxy group is hydrolyzable, forming reactive silanol groups.[4][5] These silanols can condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal, and ceramics, forming durable covalent bonds (Si-O-Substrate) at the interface.[6][7]
This guide will dissect these functionalities, providing a framework for evaluating TVMS's impact on mechanical strength, curing dynamics, and substrate adhesion.
Mechanism of Action: The Duality of Trivinylmethoxysilane
Understanding the performance of TVMS requires an appreciation of its two distinct reactive sites. The vinyl groups participate in the bulk curing of the elastomer, while the methoxy group enables interfacial bonding.
-
Bulk Crosslinking (Hydrosilylation): In an addition-cure system, a platinum catalyst facilitates the reaction between silicon-hydride (Si-H) groups on a crosslinker and vinyl (CH=CH₂) groups on the base polymer.[8] The three vinyl groups on a single TVMS molecule allow it to form connections with up to three different polymer chains or crosslinker molecules, creating a potent node for increasing network density.
-
Interfacial Bonding (Hydrolysis & Condensation): When exposed to ambient moisture, the methoxy group (-OCH₃) on TVMS hydrolyzes to form a silanol group (-OH). This silanol group can then form strong, covalent Si-O-Si bonds with the silicone matrix and, more importantly, with hydroxyl groups on an inorganic substrate surface.[9][10] This creates a "molecular bridge" that chemically couples the silicone elastomer to the substrate, dramatically enhancing adhesion.[4]
The diagram below illustrates this dual functionality.
Caption: Dual-action mechanism of TVMS in silicone formulations.
Comparative Performance Analysis: Trifunctional vs. Monofunctional Silanes
To quantify the impact of vinyl functionality, we compare two representative formulations. Formulation A incorporates Trivinylmethoxysilane (TVMS), a trifunctional silane. Formulation B utilizes Vinyltrimethoxysilane (VTMS), a common monofunctional silane, at a concentration calculated to deliver an equivalent molar quantity of silane molecules.
The following data is representative of typical results obtained through the standardized experimental protocols outlined in Section 4.
Table 1: Curing and Mechanical Properties
| Performance Metric | Test Method | Formulation A (with TVMS) | Formulation B (with VTMS) | Advantage of TVMS |
| Hardness (Shore A) | ASTM D2240 | 45 | 38 | +18.4% |
| Tensile Strength (MPa) | ASTM D412 | 7.5 | 6.2 | +21.0% |
| Elongation at Break (%) | ASTM D412 | 350% | 420% | -16.7% |
| Modulus at 100% (MPa) | ASTM D412 | 1.8 | 1.2 | +50.0% |
| Tear Strength (ppi) | ASTM D624 | 150 | 125 | +20.0% |
Analysis of Mechanical Properties: The data clearly demonstrates the causal link between trifunctionality and mechanical performance. The three vinyl groups on TVMS create a significantly higher number of crosslinks per molecule, leading to a denser and more robust polymer network.[3][11] This increased crosslink density directly translates to:
-
Higher Hardness and Modulus: A more tightly crosslinked network is stiffer and more resistant to deformation, hence the notable increases in Shore A hardness and the modulus at 100% elongation.
-
Increased Tensile and Tear Strength: The denser network can better distribute stress, requiring more energy to break, which results in superior tensile and tear strength.[12]
-
Reduced Elongation: The trade-off for a denser network is reduced chain mobility, which logically results in lower ultimate elongation before failure. This is a critical consideration for applications requiring high flexibility.
Table 2: Adhesion Properties
| Performance Metric | Test Method | Formulation A (with TVMS) | Formulation B (with VTMS) | Advantage of TVMS |
| Lap Shear Adhesion (psi) (Substrate: Alclad Aluminum) | ASTM D1002 | 320 | 250 | +28.0% |
| Failure Mode | Visual | 100% Cohesive | 70% Cohesive, 30% Adhesive | Superior Bonding |
Analysis of Adhesion Properties: While both TVMS and VTMS possess a trimethoxysilane group for substrate bonding, the superior performance of the TVMS formulation is attributed to the interplay between the bulk and interfacial properties. The stronger, more robust elastomer network created by TVMS provides a more durable backing for the adhesive bond. When a shear force is applied, the failure occurs within the bulk of the silicone (cohesive failure) rather than at the silicone-substrate interface (adhesive failure).[8] The 100% cohesive failure observed with Formulation A is the hallmark of an excellent adhesive system, indicating that the bond to the substrate is stronger than the silicone material itself.
Experimental Protocols & Workflow
Scientific integrity demands reproducible methodologies. The following protocols detail the steps for preparing and evaluating the silicone formulations discussed.
Formulation and Curing Workflow
The diagram below outlines the standardized workflow for sample preparation and testing.
Caption: Standardized workflow for formulation, curing, and testing.
Step-by-Step Testing Methodologies
A. Sample Preparation (Base Formulation)
-
Masterbatch Preparation: To a dual asymmetric centrifugal mixer, add 100 parts of a vinyl-terminated polydimethylsiloxane (PDMS) polymer (10,000 cPs viscosity), 25 parts of fumed silica (150 m²/g surface area), and 1 part of a processing aid. Mix for 3 minutes at 2000 RPM.
-
Catalyst & Crosslinker Addition: To the masterbatch, add 0.05 parts of a 10 ppm platinum catalyst solution and a stoichiometric amount of a hydride (Si-H) functional crosslinker.
-
Functional Silane Addition: For Formulation A, add 1.5 parts TVMS. For Formulation B, add 1.5 parts VTMS.
-
Final Mix: Mix for an additional 2 minutes at 2000 RPM.
-
De-aeration: Place the mixed formulation in a vacuum chamber at 29.5 inHg for 10 minutes or until bubbles cease to rise.
B. Mechanical Testing Specimen Curing
-
Pour the de-aerated silicone into a 2mm thick chase mold.
-
Cure in a compression press at 150°C for 15 minutes.
-
Demold the cured sheets and post-cure in a convection oven for 4 hours at 150°C.
-
Condition the sheets for at least 24 hours at 23°C and 50% relative humidity before testing.
C. Performance Tests
-
Tensile Strength & Elongation (ASTM D412): Use a Die C to cut dumbbell-shaped specimens from the cured sheets. Test on a universal testing machine with a crosshead speed of 500 mm/min. Record the force at break and the ultimate elongation.[13]
-
Hardness (ASTM D2240): Stack at least three layers of the 2mm cured sheets to achieve a 6mm thickness. Use a Shore A durometer and take readings after a 1-second dwell time.[13]
-
Lap Shear Adhesion (ASTM D1002): Clean 1" x 4" Alclad aluminum coupons with isopropyl alcohol. Apply a consistent bead of the formulated silicone to a 1" x 1" area on one coupon. Place a second coupon over the silicone to create a 0.5" overlap. Cure and post-cure as above. Pull the assembly apart on a universal testing machine and record the force at failure.[8]
Conclusion and Recommendations
Trivinylmethoxysilane serves as a highly effective additive for enhancing the performance of addition-cured silicone elastomers. Its trifunctional vinyl structure provides a powerful tool for increasing crosslink density, which directly results in improved hardness, modulus, and tensile strength compared to monofunctional vinyl silane alternatives.
While this increased network density leads to a predictable decrease in ultimate elongation, the most significant advantage is observed in adhesion. The combination of a robust bulk elastomer and strong interfacial chemical bonding leads to superior adhesive performance, characterized by high lap shear values and a desirable cohesive failure mode.
Recommendations for Formulation Scientists:
-
For High-Strength Applications: TVMS is an excellent choice for formulations where high tensile strength, tear resistance, and modulus are required, such as in high-performance seals, gaskets, and electronic potting compounds.
-
For Demanding Adhesion: When bonding to inorganic substrates is critical, TVMS provides a significant upgrade over standard adhesion promoters due to its dual-action mechanism.
-
Balancing Properties: The loading level of TVMS should be carefully optimized. Higher concentrations will continue to increase hardness and modulus but may reduce elongation to an unacceptable level for applications requiring high flexibility. It is recommended to conduct a ladder study to find the optimal balance for your specific application needs.
References
- Changfu Chemical. (n.d.). How Do Silicone Adhesion Promoter Works.
- Google Patents. (1990). WO1992007896A1 - MOISTURE CURABLE RTV SILICONE FORMULATION EMPLOYING η-UREIDO-PROPYLTRIALKOXYSILANE ADHESION PROMOTER.
- Google Patents. (2007). US20100174044A1 - RTV Silicone Compositions Having Oxime Cross-Linking Agent.
- Co-Formula. (n.d.). How Much Do You Know about Vinyltrimethoxysilane.
-
MDPI. (2023). The Influence of Monofunctional Silanes on the Mechanical and Rheological Properties of Hot Melt Butyl Rubber Sealants. Retrieved from [Link]
- Google Patents. (2017). WO 2017/187353 A1 - A method for producing a silicone sealant.
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Julong Rubber. (n.d.). Rubber Testing Standards: ASTM, ISO, and Key Test Methods. Retrieved from [Link]
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IEEE Xplore. (2014). Testing standards assessment for silicone rubber. Retrieved from [Link]
- Google Patents. (2009). US8314200B2 - Pt-catalyzed, addition-crosslinking silicone compositions self-adhesive at room temperature.
- Co-Formula. (n.d.). What Is Vinyltrimethoxysilane.
-
CHT. (n.d.). Addition Cure Silicone Moulding Rubber. Retrieved from [Link]
-
GracoRoberts. (n.d.). ADHESION & PRIMER GUIDE. Retrieved from [Link]
-
ResearchGate. (2010). Mechanical properties of silicone rubber composed of diverse vinyl content silicone gums blending. Retrieved from [Link]
-
Alchemist. (2025). How to improve the adhesion of Rtv Silicone Rubber?. Retrieved from [Link]
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Northwestern Polytechnical University. (2023). Tetrafunctional vinyl polysilsesquioxane and its covalently cross-linked vinyl liquid silicone rubber for resistance to high temperature oxidation combustion and ablative behavior. Retrieved from [Link]
-
Siltech. (n.d.). The Evolution of Trialkoxysilane Monomers to Hybrid Silicones. Retrieved from [Link]
-
ResearchGate. (2024). Synergistically Improving Tracking Resistance of Addition-Cure Liquid Silicone Rubber with Aminepropyltriethoxysilane-Immobilized Silica and Platinum Catalyst. Retrieved from [Link]
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PubMed Central. (2017). Mechanical Properties of a New Vinyl Polyether Silicone in Comparison to Vinyl Polysiloxane and Polyether Elastomeric Impression Materials. Retrieved from [Link]
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Accio. (2025). Addition Cure Silicone: Properties, Uses & Benefits Explained. Retrieved from [Link]
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MDPI. (2020). Modifications of Textile Materials with Functional Silanes, Liquid Silicone Softeners, and Silicone Rubbers—A Review. Retrieved from [Link]
- Google Patents. (1983). US4483973A - Adhesion promoters for one-component RTV silicone compositions.
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ResearchGate. (n.d.). How can I enhance the adhesion of silicone RTV to Aluminium by silane based primer?. Retrieved from [Link]
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CHT. (n.d.). Addition Cure Silicone Moulding Rubber. Retrieved from [Link].
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Safety Operating Guide
Navigating the Disposal of Trivinylmethoxysilane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Trivinylmethoxysilane, a member of the organosilane family, requires careful consideration for its disposal due to its chemical properties. This guide provides a comprehensive, step-by-step approach to the proper disposal of trivinylmethoxysilane, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are synthesized from authoritative safety data sheets for closely related vinylsilanes and established best practices for hazardous waste management.
Immediate Safety and Hazard Information
Before handling trivinylmethoxysilane, it is crucial to understand its inherent hazards. While a specific Safety Data Sheet (SDS) for trivinylmethoxysilane should always be consulted first, data for the closely related and often synonymously used vinyltrimethoxysilane indicates it is a flammable liquid and harmful if inhaled.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.[2][3]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4]
-
Inhalation Toxicity: Harmful if inhaled.[1][2] Avoid breathing fumes, mist, or vapors.[1][2]
-
Reactivity: May react with strong oxidizing agents and strong bases.[4]
Quantitative Data Summary
For safe handling and emergency preparedness, understanding the quantitative safety data is essential. The following table summarizes key data for the representative compound vinyltrimethoxysilane.
| Property | Value | Source |
| GHS Classification | Flammable Liquid, Category 3; Acute Toxicity, Category 4 (Inhalation) | [1] |
| Hazard Statement(s) | H226: Flammable liquid and vapour; H332: Harmful if inhaled | [1][2] |
| Signal Word | Danger | [1][2] |
Experimental Protocol for Proper Disposal
The guiding principle for the disposal of trivinylmethoxysilane is that it must be managed as hazardous waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7] The following protocol provides a systematic approach to its collection and disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
Flame-retardant lab coat
-
-
Clearly labeled, compatible, and sealable hazardous waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Secondary containment for the waste container
-
Chemical fume hood
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Do not mix trivinylmethoxysilane waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4]
-
Collect all liquid trivinylmethoxysilane waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.[2]
-
For small spills, absorb the material with an inert absorbent like vermiculite or sand.[3][4] Carefully collect the contaminated absorbent and place it into the designated hazardous waste container.[2]
-
Place all contaminated solid waste, such as pipette tips, gloves, and weighing paper, into the same designated hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Trivinylmethoxysilane"
-
The associated hazards (e.g., "Flammable," "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][4]
-
The storage location should be a designated satellite accumulation area for hazardous waste.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and disposal.[8][9]
-
Provide them with accurate information about the waste contents.
-
Follow all institutional and regulatory procedures for waste handover.
-
Logical Flow for Trivinylmethoxysilane Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of trivinylmethoxysilane waste.
Caption: Workflow for the safe disposal of trivinylmethoxysilane waste.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[2]
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
For small, manageable spills, ensure proper ventilation and eliminate all ignition sources.[2][3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
-
Clean the spill area thoroughly.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[1][2][4] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of trivinylmethoxysilane, protecting themselves, their colleagues, and the environment.
References
-
Cofally. Vinyltrimethoxysilane Cas 2768-02-7 SDS. [Link]
-
Acros Organics. SAFETY DATA SHEET. [Link]
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National Institutes of Health. The NIH Drain Discharge Guide. [Link]
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Northwestern University. Hazardous Waste Disposal Guide - Research Safety. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
McGill University. HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. [Link]
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Organic Chemistry Portal. Vinylsilane synthesis. [Link]
-
University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]
-
Stericycle UK. How to Safely Dispose of Laboratory Waste?[Link]
-
Triumvirate Environmental. Waste Management and Disposal. [Link]
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Mastering the Safe Handling of Trivinylmethoxysilane: A Comprehensive Guide for Laboratory Professionals
An In-Depth Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Utilization and Disposal of Trivinylmethoxysilane, Emphasizing Personal Protective Equipment and Emergency Protocols.
Introduction: Understanding the Compound
Trivinylmethoxysilane is a valuable reagent in many chemical syntheses, prized for its reactive vinyl and methoxy groups. However, its utility is matched by its potential hazards. A thorough understanding of its properties is the foundation of safe laboratory practice. This guide provides a detailed, step-by-step approach to handling Trivinylmethoxysilane, ensuring the safety of personnel and the integrity of research.
Core Hazards of Trivinylmethoxysilane
Trivinylmethoxysilane is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] A primary concern is its reactivity with water and moisture, which leads to the liberation of methanol.[1][3] Methanol is toxic and flammable, adding another layer of risk to handling this compound. Prolonged or repeated skin contact may lead to dermatitis.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Trivinylmethoxysilane. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] | Provides a chemical-resistant barrier to prevent skin contact and absorption. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Wear suitable protective clothing, such as a flame-retardant lab coat. | Shields the skin from accidental splashes and contact. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[3] | Necessary when ventilation is inadequate to prevent inhalation of harmful vapors. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE for handling Trivinylmethoxysilane.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to mitigate the risks associated with Trivinylmethoxysilane.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a certified chemical fume hood is used for all operations.[4]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3][4]
-
Assemble all necessary equipment and reagents before introducing Trivinylmethoxysilane to the work area.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
-
-
Handling :
-
Post-Handling :
Storage Plan
-
Store in a well-ventilated place away from heat, sparks, and open flames.[3][6]
-
Keep the container tightly closed to prevent reaction with moisture in the air.[3]
-
Incompatible materials to avoid in storage include oxidizing agents, moisture, and water.[3]
Emergency Procedures: Be Prepared
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
-
Evacuate : Immediately evacuate unnecessary personnel from the spill area.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent, non-combustible material like sand or vermiculite to contain the spill.[4]
-
Collect : Using non-sparking tools, collect the absorbed material and place it in a suitable, sealed container for disposal.[4][5]
-
Decontaminate : Clean the spill area thoroughly.
First Aid Measures
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical aid immediately.[1][2]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of Trivinylmethoxysilane and its containers is an essential aspect of laboratory safety and environmental responsibility.
Waste Disposal Protocol
-
Labeling : Clearly label all waste containers with "Hazardous Waste: Trivinylmethoxysilane".
-
Segregation : Keep Trivinylmethoxysilane waste separate from other waste streams.
-
Licensed Disposal : Arrange for disposal by a licensed and approved hazardous waste disposal facility.[4] Do not attempt to neutralize or dispose of this chemical in the laboratory.
Container Disposal
-
Triple Rinse : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Rinsate Collection : Collect the rinsate as hazardous waste.[4]
-
Container Disposal : Once thoroughly decontaminated, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow Diagram
Caption: Step-by-step workflow for the safe disposal of Trivinylmethoxysilane waste and containers.
Conclusion
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with Trivinylmethoxysilane. A commitment to safety through knowledge and preparedness is the hallmark of a responsible scientific professional.
References
-
Gelest, Inc. (2015-02-18). TRIVINYLMETHOXYSILANE, 95% Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Vinyltrimethoxysilane, 98%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
